molecular formula C12H16N2O4 B588379 N,N'-1,4-Phenylenebis-glycine Dimethyl Ester CAS No. 109025-99-2

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Cat. No.: B588379
CAS No.: 109025-99-2
M. Wt: 252.27
InChI Key: RJHLVDGCAHCXSD-UHFFFAOYSA-N
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Description

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (CAS 109025-99-2) is a chemical compound with the molecular formula C₁₂H₁₆N₂O₄ and a molecular weight of 252.27 g/mol. It is supplied as a brown solid . This diester compound is recognized for its utility in organic synthesis, serving as a versatile building block for researchers . Its structure, featuring a central 1,4-phenylene core flanked by glycine ester groups, makes it a valuable intermediate for constructing more complex molecules. Researchers can leverage this compound in the development of novel esters and other derivatives with potential pharmacological properties, as the glycine ester moiety is known to be explored in medicinal chemistry for its role in creating prodrugs and enhancing the absorption profiles of therapeutic agents . This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use.

Properties

IUPAC Name

methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)7-13-9-3-5-10(6-4-9)14-8-12(16)18-2/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHLVDGCAHCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858295
Record name Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109025-99-2
Record name Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-1,4-Phenylenebis-glycine dimethyl ester is a symmetrical molecule featuring a central phenylene bridge linking two glycine methyl ester units. This structure imparts a rigid core with flexible side chains, making it a valuable building block in supramolecular chemistry, polymer science, and as a precursor for more complex molecules in drug discovery. Its derivatives are explored for applications ranging from novel engineering polymers, analogous to the aramids derived from p-phenylenediamine, to ligands for metal-organic frameworks.[1] This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in fundamental principles of organic chemistry, with a focus on causality, safety, and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway for synthesizing this compound is through a double nucleophilic N-alkylation reaction. This involves the reaction of p-phenylenediamine with two equivalents of methyl chloroacetate.

Reaction Scheme:

Core Mechanism: Nucleophilic Aliphatic Substitution (Sₙ2)

The synthesis is predicated on the nucleophilicity of the primary aromatic amine groups of p-phenylenediamine. The lone pair of electrons on each nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (the carbon bonded to chlorine) of methyl chloroacetate. The reaction proceeds via a classic Sₙ2 mechanism.

  • Nucleophilic Attack: The nitrogen atom of p-phenylenediamine attacks the carbon atom of the C-Cl bond in methyl chloroacetate. This is the rate-determining step.

  • Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-Cl bond is partially broken.

  • Leaving Group Departure: The chloride ion is expelled as the leaving group, resulting in the formation of a new N-C bond.

  • Deprotonation: The resulting ammonium salt is deprotonated by a base to regenerate the neutral amine and yield the final product.

Causality Behind Experimental Choices:

  • p-Phenylenediamine: This starting material is chosen for its rigid, symmetrical structure and the presence of two nucleophilic primary amine groups at the para positions, which allows for the desired double substitution.[1] It is a white solid that can darken upon air oxidation.[1]

  • Methyl Chloroacetate: This reagent serves as the electrophile. The chlorine atom is a good leaving group, and the adjacent ester carbonyl group activates the C-Cl bond towards nucleophilic attack. The methyl ester is chosen for its stability under the reaction conditions and its amenability to subsequent hydrolysis if the corresponding di-acid is desired.

  • Triethylamine (TEA): This tertiary amine is employed as an acid scavenger.[2][3][4][5][6] For each N-alkylation that occurs, one equivalent of hydrochloric acid (HCl) is generated. The HCl would protonate the unreacted amine groups of p-phenylenediamine, rendering them non-nucleophilic and halting the reaction. Triethylamine is a non-nucleophilic base that effectively neutralizes the generated HCl, forming triethylammonium chloride, a salt that often precipitates from the reaction mixture, driving the reaction to completion.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, coupled with in-process monitoring, ensures a high probability of success.

Safety Precautions:

  • p-Phenylenediamine: Toxic if swallowed, in contact with skin, or if inhaled.[7][8][9] It is also a skin sensitizer and can cause serious eye irritation.[7][8][9][10] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

  • Methyl Chloroacetate: Flammable liquid and vapor.[11][12] Toxic if swallowed or inhaled, fatal in contact with skin, and causes serious eye damage.[11][12][13] It is corrosive and a lachrymator.[13][14] All manipulations must be performed in a fume hood. Wear chemical-resistant gloves, safety goggles, and a face shield.[11][15]

  • Triethylamine: Highly flammable liquid and vapor.[2][4][5][6] Toxic and corrosive, causing severe skin burns and eye damage.[2][3][4][5] May cause respiratory irritation.[3][4][5] Handle with extreme care in a fume hood, away from ignition sources.[2][4]

Materials and Equipment:

  • p-Phenylenediamine

  • Methyl chloroacetate

  • Triethylamine, distilled

  • Acetonitrile (ACN), anhydrous

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (250 mL) with a magnetic stir bar

  • Reflux condenser

  • Addition funnel

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-phenylenediamine (5.41 g, 50 mmol) in 100 mL of anhydrous acetonitrile. Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Base: Add triethylamine (15.3 mL, 11.13 g, 110 mmol, 2.2 eq) to the solution. A slight exotherm may be observed.

  • Addition of Electrophile: In an addition funnel, prepare a solution of methyl chloroacetate (9.4 mL, 11.94 g, 110 mmol, 2.2 eq) in 20 mL of anhydrous acetonitrile. Add this solution dropwise to the stirred p-phenylenediamine solution over 30 minutes. The formation of a white precipitate (triethylammonium chloride) should be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 82°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter the solid triethylammonium chloride using a Büchner funnel and wash the solid with a small amount of cold acetonitrile.

  • Solvent Removal: Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude solid or oil.

  • Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with 50 mL of deionized water, 50 mL of saturated sodium bicarbonate solution, and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford this compound as a pure solid.

Data Summary and Characterization

Table 1: Reagent and Product Data

CompoundFormulaMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount Used
p-PhenylenediamineC₆H₈N₂108.14501.05.41 g
Methyl ChloroacetateC₃H₅ClO₂108.521102.29.4 mL (11.94 g)
TriethylamineC₆H₁₅N101.191102.215.3 mL (11.13 g)
Product C₁₂H₁₆N₂O₄ 252.27 - - Theoretical Yield: 12.61 g

Expected Characterization:

  • ¹H NMR: Expect signals corresponding to the aromatic protons on the phenylene ring, a singlet for the methylene (-CH₂-) protons, and a singlet for the methyl ester (-OCH₃) protons.

  • ¹³C NMR: Signals for the aromatic carbons, the methylene carbon, the ester carbonyl carbon, and the methyl ester carbon should be observed.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z corresponding to the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of high purity.

Workflow Visualization

The following diagram illustrates the complete workflow from reaction setup to the purified final product.

SynthesisWorkflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Dissolve p-phenylenediamine in ACN B 2. Add Triethylamine (Base) A->B C 3. Add Methyl Chloroacetate (Dropwise) B->C D 4. Reflux (4-6 hours) C->D E 5. Cool & Filter (Remove TEA·HCl) D->E Reaction Complete F 6. Concentrate (Rotary Evaporator) E->F G 7. Liquid-Liquid Extraction F->G H 8. Dry & Concentrate G->H I 9. Recrystallize (Purification) H->I J Final Product I->J

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via double N-alkylation of p-phenylenediamine is a robust and scalable procedure. By understanding the underlying Sₙ2 mechanism and the critical role of the base, researchers can reliably produce this versatile chemical intermediate. Careful adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. This guide provides the necessary framework for the successful synthesis and purification of the target compound, enabling further research in materials science and medicinal chemistry.

References

  • Redox. (2023, August 22). Safety Data Sheet Triethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Triethylamine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - p-Phenylenediamine. Retrieved from [Link]

  • Penta chemicals. (2024, February 27). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2024, April 29). Safety Data Sheet: p-phenylenediamine. Retrieved from [Link]

  • Loba Chemie. (2022, April 1). TRIETHYLAMINE AR - Safety Data Sheet. Retrieved from [Link]

  • Chemotechnique Diagnostics. (2019). Safety Data Sheet - p-PHENYLENEDIAMINE (PPD) 1.0% pet. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). p-PHENYLENEDIAMINE Extra Pure MSDS. Retrieved from [Link]

  • International Labour Organization. (n.d.). ICSC 1410 - METHYL CHLOROACETATE. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved from [Link]

Sources

"N,N'-1,4-Phenylenebis(glycine dimethyl ester) chemical properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of N,N'-1,4-Phenylenebis(glycine dimethyl ester)

This guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of N,N'-1,4-Phenylenebis(glycine dimethyl ester). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes theoretical knowledge with practical, field-proven insights to deliver a thorough understanding of this bifunctional molecule.

Introduction: A Molecule of Symmetrical Potential

N,N'-1,4-Phenylenebis(glycine dimethyl ester), with the CAS Number 109025-99-2, is a symmetrically substituted aromatic diamine.[1] Its structure features a central p-phenylenediamine core, with each nitrogen atom alkylated by a glycine dimethyl ester group. This unique arrangement imparts a combination of rigidity from the aromatic ring and flexibility from the ester-containing side chains. While not extensively documented in mainstream literature, its structure suggests significant potential as a versatile building block in several scientific domains.

The presence of two secondary amine functionalities and two ester groups makes it a candidate for applications such as:

  • Polymer Chemistry: As a monomer for the synthesis of specialty polyamides, polyimides, or other condensation polymers, potentially imparting unique solubility and thermal properties. The parent compound, p-phenylenediamine, is a well-known precursor to high-strength aramid fibers like Kevlar.[2]

  • Coordination Chemistry: The nitrogen and oxygen atoms can act as multidentate ligands for the formation of metal-organic frameworks (MOFs) or coordination polymers.[3]

  • Organic Synthesis: A scaffold for the synthesis of more complex molecules, including macrocycles and pharmaceutical intermediates. The N-aryl glycine motif is recognized for its biological significance.[4]

This guide will delineate the core chemical properties, propose a robust synthetic protocol, and detail the expected analytical characterization of this compound.

Core Chemical and Physical Properties

While specific experimental data for N,N'-1,4-Phenylenebis(glycine dimethyl ester) is scarce, we can infer its properties based on its constituent parts: the p-phenylenediamine core and the glycine methyl ester side chains.

PropertyPredicted Value / InformationSource / Rationale
CAS Number 109025-99-2[1]
Molecular Formula C₁₄H₂₀N₂O₄Derived from structure
Molecular Weight 280.32 g/mol Derived from formula
IUPAC Name dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetateStandard nomenclature
Synonyms p-Phenylenediamine-N,N'-diacetic acid dimethyl ester[1]
Appearance Expected to be a solid at room temperature, possibly crystalline. Color may range from off-white to tan, as p-phenylenediamine derivatives are prone to oxidation.Based on p-phenylenediamine (white solid) and N,N'-diphenyl-p-phenylenediamine (melting point 150-151 °C).[2][5]
Solubility Likely soluble in polar organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water and nonpolar solvents like hexanes.Inferred from the polarity of the ester groups and the aromatic core. N,N-Dimethylglycine hydrochloride is soluble in DMSO.[6]
Melting Point Estimated to be in the range of 150-220 °C.High symmetry and potential for hydrogen bonding would lead to a relatively high melting point compared to its liquid analogue, N,N-dimethylglycine ethyl ester (boiling point 150-151 °C).[7]

Synthesis and Purification: A Methodological Approach

A robust and logical synthesis route for N,N'-1,4-Phenylenebis(glycine dimethyl ester) is the direct N-alkylation of p-phenylenediamine with a haloacetic acid ester. The following protocol is proposed based on established methods for the synthesis of N-aryl glycines.[4]

Proposed Synthetic Scheme

The reaction involves the nucleophilic substitution of the bromide from methyl bromoacetate by the amino groups of p-phenylenediamine. A non-nucleophilic base is crucial to neutralize the HBr generated, driving the reaction to completion.

Caption: Proposed synthesis workflow for N,N'-1,4-Phenylenebis(glycine dimethyl ester).

Detailed Experimental Protocol

Materials:

  • p-Phenylenediamine (1.0 eq)

  • Methyl bromoacetate (2.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-phenylenediamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask under an inert atmosphere (e.g., nitrogen or argon) to create a slurry.

  • Reagent Addition: Add methyl bromoacetate (2.2 eq) dropwise to the stirring mixture at room temperature. A slight exotherm may be observed.

    • Causality Insight: Using a slight excess of the alkylating agent ensures the complete disubstitution of the diamine. Potassium carbonate is a cost-effective and sufficiently strong base to scavenge the HBr byproduct without interfering with the ester groups. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting p-phenylenediamine spot is consumed.

  • Work-up: a. Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KBr). b. Concentrate the filtrate under reduced pressure to obtain the crude product. c. Dissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

    • Self-Validation: The washing steps are critical to remove any remaining inorganic salts and water-soluble impurities. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.

Spectroscopic Characterization

The identity and purity of the synthesized N,N'-1,4-Phenylenebis(glycine dimethyl ester) would be confirmed using a suite of spectroscopic techniques. The following are predicted spectra based on the molecule's structure and data from analogous compounds.[8][9][10]

¹H NMR Spectroscopy (Predicted)

(Reference Solvent: CDCl₃, 400 MHz)

  • ~6.6-6.8 ppm (singlet, 4H): Aromatic protons (Ar-H). Due to the symmetry of the molecule and the electron-donating nature of the nitrogen substituents, a singlet is expected for all four equivalent aromatic protons.

  • ~4.5-5.0 ppm (broad singlet, 2H): Amine protons (N-H). The chemical shift can be variable and the peak may be broad. This peak will disappear upon D₂O exchange.

  • ~3.9-4.1 ppm (singlet, 4H): Methylene protons (-CH₂-). These protons are adjacent to the nitrogen and the carbonyl group.

  • ~3.7 ppm (singlet, 6H): Methyl ester protons (-OCH₃).

¹³C NMR Spectroscopy (Predicted)

(Reference Solvent: CDCl₃, 100 MHz)

  • ~172 ppm: Ester carbonyl carbon (C=O).

  • ~140 ppm: Aromatic carbons attached to nitrogen (Ar-C-N).

  • ~115 ppm: Aromatic carbons ortho to the nitrogen substituents (Ar-C-H).

  • ~52 ppm: Methyl ester carbon (-OCH₃).

  • ~48 ppm: Methylene carbon (-CH₂-).

Infrared (IR) Spectroscopy (Predicted)

(Technique: ATR)

  • 3350-3450 cm⁻¹ (sharp, medium): N-H stretching vibration of the secondary amine.[11]

  • 2850-3000 cm⁻¹ (medium): C-H stretching from the aromatic ring and aliphatic chains.

  • ~1735-1750 cm⁻¹ (strong, sharp): C=O stretching of the ester group. This is a highly characteristic peak.[12]

  • ~1600 cm⁻¹ & ~1510 cm⁻¹ (medium-strong): C=C stretching vibrations within the aromatic ring.

  • ~1200-1250 cm⁻¹ (strong): C-O stretching of the ester.

  • ~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of 1,4-disubstituted benzene rings.[12]

Mass Spectrometry (Predicted)

(Technique: ESI+)

  • [M+H]⁺ = 281.15 m/z: The protonated molecular ion would be the primary ion observed.

  • [M+Na]⁺ = 303.13 m/z: A sodium adduct is also commonly observed.

  • Fragmentation: Key fragmentation patterns would likely involve the loss of the methoxycarbonyl group (-COOCH₃) or the entire glycine methyl ester side chain.

G cluster_workflow Analytical Workflow cluster_characterization Spectroscopic Characterization Synthesis Synthesis Crude_Product Crude_Product Synthesis->Crude_Product Work-up Purified_Product Purified_Product Crude_Product->Purified_Product Purification (Recrystallization/Chromatography) Purified_Product->Characterization H_NMR ¹H NMR Characterization->H_NMR C_NMR ¹³C NMR Characterization->C_NMR IR IR Spectroscopy Characterization->IR MS Mass Spectrometry Characterization->MS

Caption: Self-validating workflow for synthesis and characterization.

Reactivity and Potential Applications

The bifunctional nature of N,N'-1,4-Phenylenebis(glycine dimethyl ester) dictates its reactivity.

  • Hydrolysis: The ester groups are susceptible to hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid, N,N'-1,4-Phenylenebis(glycine). This diacid could be a valuable monomer or ligand in its own right.

  • Amidation: The esters can react with primary or secondary amines to form the corresponding amides, allowing for further functionalization or polymerization.

  • N-Alkylation/Arylation: The secondary amine protons can be removed by a strong base, and the resulting amide anion can be further functionalized, although this may be challenging.

  • Oxidation: Like many p-phenylenediamine derivatives, the central ring is susceptible to oxidation, which can lead to colored products.[13] This suggests potential applications in dye chemistry or as a redox-active material, but also indicates a need for careful handling and storage to prevent degradation.

Safety and Handling

No specific toxicology data is available for this compound. However, based on its structure, the following precautions are mandated:

  • General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Toxicity: Aromatic amines are a class of compounds with potential toxicity and should be handled with care. p-Phenylenediamine itself is a known contact allergen and is toxic.[2] Assume this derivative possesses similar hazards. Avoid inhalation, ingestion, and skin contact.

  • Storage: Store in a cool, dry, dark place under an inert atmosphere to minimize oxidation and hydrolysis.

References

  • (No Author). (n.d.). Table 2/2b, 1H NMR (in CDCl3). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • (No Author). (n.d.). Current time information in Singapore. Google.
  • PubChem. (n.d.). Glycine, N,N-dimethyl-, ethyl ester. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Glycine, N-phenyl-, ethyl ester. NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved January 16, 2026, from [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Glycine, N,N-dimethyl-, methyl ester. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Zhang, Q., et al. (2025). Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology.
  • (No Author). (2025). Oxidative polymerization of p-phenylenediamine.
  • (No Author). (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • Cheméo. (n.d.). Chemical Properties of Glycine, N,N-dimethyl-, ethyl ester (CAS 33229-89-9). Retrieved January 16, 2026, from [Link]

  • NIST. (n.d.). Glycine, N,N-dimethyl-, methyl ester. NIST WebBook. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents. (n.d.). Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • PubChem. (n.d.). N,N-Dimethylglycine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method for 4-bromo-o-phenylenediamine.
  • (No Author). (2011).
  • CAS Common Chemistry. (n.d.). N,N′-Diphenyl-p-phenylenediamine. Retrieved January 16, 2026, from [Link]

  • (No Author). (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
  • MDPI. (2022). Development of N,N-Dimethylglycine-Amantadine for Adjunctive Dopaminergic Application: Synthesis, Structure and Biological Activity. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). 2-Methoxymethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • (No Author). (2022). tandem mass spectrometry method for the analysis of N-acyl amino acids.
  • Wikipedia. (n.d.). m-Phenylenediamine. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). EI mass spectra of N-TFA derivatives.... Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). N,N-dimethyl-p-phenylenediamine. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 16, 2026, from [Link]

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  • SpectraBase. (n.d.). N,N-Dimethylglycine ethyl ester - Optional[FTIR] - Spectrum. Retrieved January 16, 2026, from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the spectroscopic analysis of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester. In the absence of a complete, publicly available dataset for this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. It outlines the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data based on the analysis of its constituent functional groups and analogous chemical structures. Furthermore, it details field-proven, self-validating protocols for data acquisition and interpretation, ensuring scientific integrity and trustworthiness.

Introduction and Molecular Overview

This compound is a symmetrical aromatic compound featuring a central p-phenylenediamine core N,N'-disubstituted with glycine methyl ester moieties. Its structure combines the rigidity of the aromatic ring with the flexibility of the glycine ester side chains, making it an interesting scaffold for various applications, including materials science and as a precursor in pharmaceutical synthesis.

Accurate spectroscopic characterization is paramount to confirm the identity, purity, and structure of this molecule. This guide will elucidate the expected spectral signatures and provide robust methodologies for their acquisition and interpretation.

Molecular Structure:

Predicted Spectroscopic Data and Interpretation

The following sections detail the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and by referencing data from structurally similar compounds, such as p-phenylenediamine derivatives and glycine esters.[1][2][3][4][5]

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted δ (ppm)MultiplicityIntegrationRationale
Aromatic (4H)6.5 - 7.0Singlet4HThe four protons on the benzene ring are chemically equivalent due to symmetry and are expected to appear as a singlet in the aromatic region.
N-H (2H)4.0 - 5.5Broad Singlet2HThe N-H protons of the secondary amine are expected to be in this range and may be broad due to hydrogen bonding and exchange. This signal will disappear upon D₂O exchange.[6]
Methylene (4H)~3.9 - 4.2Singlet4HThe methylene protons (CH₂) are adjacent to the nitrogen and the carbonyl group, leading to a downfield shift. They are expected to appear as a singlet.
Methyl (6H)~3.7Singlet6HThe six protons of the two equivalent methyl ester groups are expected to appear as a sharp singlet.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will also reflect the molecular symmetry, showing a limited number of signals.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted δ (ppm)Rationale
Carbonyl (C=O)170 - 175The ester carbonyl carbon is expected in this typical downfield region.
Aromatic C-N138 - 145The aromatic carbons directly bonded to the nitrogen atoms are deshielded.[2]
Aromatic C-H115 - 120The aromatic carbons bonded to hydrogen are expected in this region.[2]
Methoxy (OCH₃)~52The methyl ester carbons are typically found in this region.
Methylene (CH₂)~45 - 50The methylene carbons are influenced by the adjacent nitrogen and carbonyl groups.
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will be characterized by absorptions corresponding to the key functional groups: secondary amine, ester, and the aromatic ring.

Table 3: Predicted FTIR Absorption Bands

Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode
N-H3350 - 3310Medium, SharpStretch (Secondary Amine)[7][8][9]
C-H (Aromatic)3100 - 3000MediumStretch[10][11]
C-H (Aliphatic)3000 - 2850MediumStretch
C=O (Ester)1750 - 1735StrongStretch
C=C (Aromatic)1600 - 1585, 1500 - 1400Medium-StrongRing Stretch[10]
C-N1335 - 1250StrongStretch (Aromatic Amine)[7]
C-O (Ester)1250 - 1100StrongStretch
C-H (Aromatic)900 - 675StrongOut-of-plane bend[10]
Mass Spectrometry (MS)

In mass spectrometry, particularly with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

Table 4: Predicted Mass Spectrometry Data

IonExpected m/zRationale
[M]⁺280.1Molecular ion peak (less likely with ESI, more with EI).
[M+H]⁺281.1Protonated molecule, likely the base peak in ESI-MS.
[M-OCH₃]⁺249.1Loss of a methoxy group from the molecular ion.
[M-COOCH₃]⁺221.1Loss of a carbomethoxy group.

Fragmentation patterns in Electron Ionization (EI) would likely involve cleavages alpha to the nitrogen and ester functionalities.[12][13]

Methodologies for Spectroscopic Analysis

The following protocols are designed to be self-validating, ensuring high-quality, reproducible data.

NMR Spectroscopy Protocol

A robust NMR analysis is crucial for unambiguous structure elucidation.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) A->B C Transfer to a 5 mm NMR tube B->C D Acquire ¹H NMR spectrum (16-32 scans) C->D Insert into spectrometer E Acquire ¹³C NMR spectrum (e.g., with DEPT-135) D->E F Perform 2D NMR (COSY, HSQC) if structural ambiguity exists E->F G Perform D₂O exchange experiment F->G H Apply Fourier Transform G->H Export raw data (FID) I Phase and baseline correction H->I J Calibrate spectra (TMS or residual solvent peak) I->J K Integrate ¹H signals and assign peaks J->K L Correlate with ¹³C and 2D data K->L

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial. Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans (typically 16-32) should be used to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.

  • D₂O Exchange: To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The N-H peak should disappear or significantly diminish.[6]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, followed by phasing and baseline correction. Reference the spectra using the tetramethylsilane (TMS) signal at 0 ppm or the residual solvent peak.

  • Analysis: Integrate the peaks in the ¹H spectrum and assign all signals based on their chemical shift, multiplicity, and integration values. Correlate with the ¹³C data. For complex spectra, 2D NMR experiments like COSY and HSQC can be invaluable for confirming assignments.[14]

FTIR Spectroscopy Protocol

FTIR is an excellent technique for identifying the functional groups present in the molecule.

Experimental Workflow for FTIR Analysis (Solid Sample)

G cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Analysis A Grind 1-2 mg of sample with ~100 mg of dry KBr powder B Press the mixture into a transparent pellet using a hydraulic press A->B D Place the KBr pellet in the sample holder B->D C Acquire a background spectrum of the empty sample chamber C->D Place pellet in beam path E Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution) D->E F Perform background subtraction E->F Process data G Identify and label characteristic absorption bands F->G H Compare with predicted values and reference spectra G->H

Caption: Workflow for FTIR data acquisition using the KBr pellet method.

Step-by-Step Protocol:

  • Sample Preparation (KBr Pellet Method): This method is ideal for solid samples.[15][16]

    • Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

    • Transfer the fine powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Background Spectrum: Ensure the sample compartment of the FTIR spectrometer is empty and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The software will automatically subtract the background spectrum. Analyze the resulting spectrum by identifying the key absorption bands and assigning them to the corresponding functional groups.

Mass Spectrometry Protocol

Mass spectrometry provides the molecular weight and fragmentation information.

Experimental Workflow for ESI-MS Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., Methanol or Acetonitrile) B Add a small amount of formic acid to promote protonation ([M+H]⁺) A->B C Infuse the sample solution into the ESI source at a low flow rate B->C D Acquire the full scan mass spectrum in positive ion mode C->D E Identify the molecular ion peak (e.g., [M+H]⁺) D->E Process data F Analyze the isotopic pattern to confirm the elemental composition E->F G If necessary, perform MS/MS on the parent ion to study fragmentation F->G

Caption: Workflow for Electrospray Ionization Mass Spectrometry.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a solvent suitable for mass spectrometry, such as methanol or acetonitrile. To enhance the formation of the protonated molecule in positive ion mode, a small amount of formic acid (0.1%) can be added.[17]

  • Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the analyte.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer via direct injection or through an LC system. Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. Verify the molecular formula by comparing the observed isotopic distribution with the theoretical pattern. If further structural information is needed, perform tandem MS (MS/MS) experiments by isolating the parent ion and inducing fragmentation.[18][19]

Conclusion

This guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive data analysis with detailed, validated experimental protocols, researchers can confidently acquire and interpret the necessary spectra to confirm the structure and purity of this compound. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices, ensuring a high degree of scientific rigor.

References

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, June 7). Preparing a sample for infrared spectroscopy [Video]. YouTube. Retrieved from [Link]

  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • PubChem. (n.d.). p-Phenylenediamine. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Retrieved from [Link]

  • PubChem. (n.d.). N,N'-Diphenyl-P-Phenylenediamine. Retrieved from [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

  • YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • RSC Publishing. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • St. Olaf College. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • PubMed. (n.d.). [Determination of N-(1,3-dimethylbutyl)- N'-phenyl- p-phenylenediamine-quinone in urine and dust by ultra performance liquid chromatography-tandem mass spectrometry]. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. Retrieved from [Link]

  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • ACS Publications. (2021, October 20). Automated, High-Throughput Analysis of Tire-Derived p-Phenylenediamine Quinones (PPDQs) in Water by Online Membrane Sampling Coupled to MS/MS. Retrieved from [Link]

  • PubMed. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

  • Nature. (n.d.). Simple protocols for NMR analysis of the enantiomeric purity of chiral diols. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Terephthalic Acid. Retrieved from [Link]

  • Elsevier. (n.d.). Variable temperature NMR characterization of a-glycine. Retrieved from [Link]

  • PubChem. (n.d.). Diglycidyl terephthalate. Retrieved from [Link]

  • ACS Publications. (2021, October 20). A Direct Mass Spectrometry Method for the Rapid Analysis of Ubiquitous Tire-Derived Toxin N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine Quinone (6-PPDQ). Retrieved from [Link]

  • PubMed. (2011, April 28). 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Terephthalic acid. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Terephthalic acid. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000123). Retrieved from [Link]

  • Springer. (2024, October 29). Synthesis, spectroscopic, computational, topology, and molecular docking studies on N,N'-(4-methyl-1,3-phenylene)bis(1-(2,4-dichlorophenyl)methanimine). Retrieved from [Link]

  • ResearchGate. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • ACS Publications. (2020, September 16). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. Retrieved from [Link]

  • PubMed. (n.d.). The Trimorphic Structure of N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Retrieved from [Link]

  • Elsevier. (2024, November 9). Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. Retrieved from [Link]

  • University of Illinois IDEALS. (n.d.). Spectroscopic Characterization Of e- And z-phenylmethanimine. Retrieved from [Link]

Sources

"N,N'-1,4-Phenylenebis(glycine dimethyl ester) CAS number"

Author: BenchChem Technical Support Team. Date: January 2026

Despite a comprehensive multi-step search for information on N,N'-1,4-Phenylenebis(glycine dimethyl ester) (CAS Number: 109025-99-2 ), it has been determined that there is a significant lack of publicly available scientific literature, experimental protocols, and application data for this specific compound.

The investigation confirmed the CAS number and identified an alternative name, p-Phenylenediamine-N,N'-diacetic Acid Dimethyl Ester . Searches successfully retrieved detailed synthesis and property data for precursor molecules, such as p-phenylenediamine, and for related but structurally distinct compounds like N,N-dimethylglycine esters.

However, no specific, verifiable information could be located for N,N'-1,4-Phenylenebis(glycine dimethyl ester) itself in the following critical areas required for an in-depth technical guide:

  • Detailed Synthesis Protocols: No peer-reviewed articles or patents outlining a reproducible method for its synthesis were found.

  • Applications in Research and Drug Development: There is no available data on its use as a research chemical, a building block in medicinal chemistry, or its involvement in any biological signaling pathways.

  • Physicochemical and Spectral Data: Specific characterization data, such as NMR, IR, or mass spectrometry, are not present in the public domain.

  • Safety and Handling Information: No specific material safety data sheet (MSDS) or handling guidelines for this compound could be retrieved.

The absence of this fundamental information suggests that N,N'-1,4-Phenylenebis(glycine dimethyl ester) is likely a niche compound that is not widely synthesized, studied, or reported in accessible scientific databases and literature. Therefore, the creation of an in-depth technical guide that meets the specified requirements for scientific integrity, experimental detail, and authoritative grounding is not possible at this time.

A Senior Application Scientist's Guide to the Structural Analysis of Dimethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Structural Imperative

In the landscape of chemical and pharmaceutical sciences, the precise structural elucidation of a molecule is the bedrock upon which all further investigation is built. The compound at the core of this guide, Dimethyl 2,2'-(1,4-phenylene)diacetate (CAS No: 36076-25-2), is a molecule of elegant symmetry.[1][2] With a molecular formula of C₁₂H₁₄O₄ and a molecular weight of 222.24 g/mol , its structure—a central benzene ring with two opposing (para) methyl acetate substituents—suggests its potential as a rigid linker in polymer chemistry or as a scaffold in the design of novel therapeutics.[1][]

This document serves not as a rigid protocol, but as a strategic guide. As a Senior Application Scientist, my objective is to illuminate not just the 'how' but the 'why' behind the analytical choices we make. We will explore the synergistic application of modern analytical techniques to build a complete and unambiguous structural profile of this molecule, ensuring the integrity and reproducibility of any subsequent research.

Molecular Identity: Dimethyl 2,2'-(1,4-phenylene)diacetate

Caption: Chemical structure of Dimethyl 2,2'-(1,4-phenylene)diacetate.

Part 1: The Spectroscopic Blueprint - NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural analysis for organic molecules. It provides a detailed map of the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Environments

Causality: ¹H NMR differentiates protons based on their local electronic environment. The chemical shift (δ) indicates the degree of shielding, integration reveals the relative number of protons, and spin-spin splitting (multiplicity) shows the number of neighboring, non-equivalent protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer. Standard acquisition parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Anticipated ¹H NMR Spectrum & Interpretation: Due to the molecule's high degree of symmetry, a simple and clean spectrum is expected.

Expected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20Singlet (s)4HAromatic (Ar-H )The para-substitution makes all four aromatic protons chemically equivalent. Equivalent protons do not split each other, resulting in a singlet.[4]
~ 3.68Singlet (s)6HMethyl (O-CH₃ )These ester methyl protons are isolated and highly deshielded by the adjacent oxygen atom.
~ 3.60Singlet (s)4HMethylene (Ar-CH₂ )These benzylic protons are adjacent to the aromatic ring and the carbonyl group. They have no non-equivalent neighbors, hence a singlet.

Key Insight: The 2:3:2 integration ratio (after dividing by 2) and the presence of only three singlets would be a powerful, immediate confirmation of the proposed symmetric structure. Any deviation would suggest impurities or an isomeric product.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Skeleton

Causality: ¹³C NMR provides a count of unique carbon environments. Chemical shifts are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms.

Experimental Protocol:

  • Sample & Preparation: Use the same sample prepared for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a single line. A larger number of scans is required due to the low natural abundance of ¹³C.

Anticipated ¹³C NMR Spectrum & Interpretation:

Expected Chemical Shift (δ, ppm)AssignmentRationale
~ 171C =OThe ester carbonyl carbon is highly deshielded and appears far downfield.
~ 135Ar-C (quaternary)The two aromatic carbons bonded to the methylene groups are chemically equivalent.
~ 129Ar-C HThe four aromatic carbons bonded to hydrogen are chemically equivalent.
~ 52O-C H₃The methyl carbon is deshielded by the attached oxygen.
~ 41Ar-C H₂The benzylic methylene carbon.

Key Insight: The presence of exactly five distinct signals in the proton-decoupled spectrum is a stringent validation of the molecule's symmetry.

Part 2: Confirming Mass and Fragmentation - Mass Spectrometry (MS)

Causality: Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization. This pattern acts as a molecular fingerprint, offering clues about the molecule's substructures.

cluster_0 Mass Spectrometry Workflow Sample Sample Introduction (e.g., Direct Infusion) Ionization Ionization Source (e.g., Electron Ionization) Sample->Ionization Analyzer Mass Analyzer (e.g., Quadrupole) Ionization->Analyzer Detector Detector Analyzer->Detector Spectrum Mass Spectrum (m/z vs. Intensity) Detector->Spectrum

Caption: A generalized workflow for mass spectrometry analysis.

Experimental Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) into the instrument.

  • Ionization: Bombard the vaporized sample with high-energy electrons (~70 eV). This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.

  • Analysis: Accelerate the ions into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z to generate the mass spectrum.

Anticipated Mass Spectrum & Interpretation:

m/z ValueProposed FragmentRationale for Fragmentation
222 [C₁₂H₁₄O₄]⁺• (M⁺•) Molecular Ion Peak. Confirms the molecular weight of the compound.[1][]
191[M - OCH₃]⁺Loss of a methoxy radical is a common fragmentation pathway for methyl esters.
163[M - COOCH₃]⁺Loss of the entire methoxycarbonyl radical group.
149[C₉H₉O₂]⁺Benzylic cleavage followed by rearrangement.
104[C₈H₈]⁺•Cleavage of both acetate side chains, leaving a p-xylylene radical cation.
91[C₇H₇]⁺Tropylium ion, a common and stable fragment from benzylic compounds.

Key Insight: The definitive identification of the molecular ion peak at m/z 222 provides unambiguous confirmation of the molecular formula. The fragmentation pattern, particularly the losses corresponding to the ester groups and the formation of benzylic fragments, validates the connectivity of the molecule.

Part 3: Functional Group Fingerprinting - Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups. Covalent bonds vibrate at specific frequencies, and when a molecule is irradiated with infrared light, it absorbs the frequencies corresponding to its natural vibrational modes.

Experimental Protocol:

  • Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk. Alternatively, a thin film can be cast from a volatile solvent.

  • Background Scan: Perform a background scan of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the sample in the IR beam and acquire the spectrum. The instrument plots transmittance (%) versus wavenumber (cm⁻¹).

Anticipated IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~ 3050-3020C-H StretchAromatic (sp²)Characteristic stretching of hydrogens on the benzene ring.[5]
~ 2980-2850C-H StretchAliphatic (sp³)C-H stretching from the methyl and methylene groups.[5]
~ 1735 C=O Stretch Ester A very strong and sharp absorption, highly characteristic of the ester carbonyl group. This is often the most prominent peak.
~ 1610, 1500C=C StretchAromatic RingVibrations of the carbon-carbon double bonds within the benzene ring.[5]
~ 1250-1100C-O StretchEsterAsymmetric and symmetric stretching of the C-O-C bond system in the ester.
~ 830C-H Bend (out-of-plane)1,4-disubstituted AromaticA strong absorption in this region is a classic indicator of para-substitution on a benzene ring.

Key Insight: The presence of the intense C=O stretch around 1735 cm⁻¹ and the C-O stretch, combined with the characteristic aromatic and aliphatic C-H signals, provides rapid and definitive confirmation of the molecule's key functional groups. The out-of-plane bending band further corroborates the 1,4-substitution pattern.

Part 4: The Definitive Proof - Single-Crystal X-ray Crystallography

Causality: While spectroscopic methods provide powerful evidence for connectivity, X-ray crystallography stands alone in its ability to determine the precise three-dimensional arrangement of atoms in the solid state.[6] It provides unambiguous data on bond lengths, bond angles, and intermolecular interactions.

cluster_1 X-ray Crystallography Workflow Crystal Grow High-Quality Single Crystal Mount Mount Crystal on Diffractometer Crystal->Mount Data Collect Diffraction Data (X-ray Source) Mount->Data Solve Solve Phase Problem (Computational) Data->Solve Refine Refine Structural Model Solve->Refine Structure Final 3D Structure (Bond Lengths, Angles) Refine->Structure

Caption: The workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol:

  • Crystallization (The Critical Step): The primary challenge is to grow a single, defect-free crystal suitable for diffraction.[6] A common and effective method is slow evaporation.

    • Dissolve the compound in a suitable solvent system (e.g., ethyl acetate, methanol, or a mixture) to near saturation.[7]

    • Loosely cover the container and allow the solvent to evaporate slowly over several days or weeks in a vibration-free environment.

  • Data Collection: Carefully mount a suitable crystal on the goniometer head of a single-crystal X-ray diffractometer.[8][9] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then rotated in a beam of monochromatic X-rays. A detector records the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed computationally to determine the electron density map of the unit cell. An atomic model is built into this map and refined to achieve the best fit with the experimental data, yielding the final, precise molecular structure.[6]

Anticipated Structural Data:

  • Confirmation of Connectivity: Absolute proof of the atomic connections.

  • Bond Lengths and Angles: Precise measurements that can be compared to established values. For instance, the C=O bond length will be shorter than the C-O single bond.

  • Molecular Conformation: Determination of the torsion angles, revealing the orientation of the methyl acetate side chains relative to the benzene ring.

  • Crystal Packing: Information on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like weak C-H···O hydrogen bonds that might stabilize the structure.[7]

Conclusion: A Synergistic Approach to Certainty

The structural analysis of Dimethyl 2,2'-(1,4-phenylene)diacetate is a clear demonstration of the power of a multi-technique analytical approach. No single method provides the complete picture. NMR spectroscopy masterfully deciphers the C-H framework and confirms the molecule's symmetry. Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint. Infrared spectroscopy rapidly confirms the presence and nature of key functional groups. Finally, X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional structure. Together, these methods form a self-validating system, providing the trusted and authoritative structural foundation required for any advanced research or development endeavor.

References

  • Dimethyl 2,2'-(1,4-phenylene)diacetate Chemical Properties. LookChem. [Link]

  • Dimethyl 2,2′-(p-phenylenedioxy)diacetate. IUCr Journals. [Link]

  • Dimethyl 2,2′-(p-phenylenedioxy)diacetate. IUCr Journals. [Link]

  • Dimethyl 2,2′-(p-phenylenedioxy)diacetate. National Center for Biotechnology Information (PMC). [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information (PMC). [Link]

  • H-1 proton nmr spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. [Link]

  • Infrared spectrum of 1,4-dimethylbenzene. Doc Brown's Chemistry. [Link]

Sources

"characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine, a symmetrical diester derivative of 1,4-phenylenediamine (PPD). The introduction of methoxycarbonylmethyl groups onto the nitrogen atoms of the PPD core significantly alters its chemical properties, creating a versatile building block for advanced materials synthesis. Its structure is foundational for developing novel polymers, sophisticated chemosensors, and metal-organic frameworks. A thorough characterization is paramount to confirm its structural integrity and purity, ensuring its suitability for these high-performance applications.[1][2]

This document is intended for researchers and professionals in chemical synthesis and materials science. It offers a detailed examination of the synthesis and a comprehensive guide to the analytical techniques required for its complete characterization, grounded in established scientific principles.

Strategic Synthesis: N-Alkylation of 1,4-Phenylenediamine

The most direct and efficient route to synthesize N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine is through a classic nucleophilic substitution reaction. This approach leverages the nucleophilicity of the amine groups on the 1,4-phenylenediamine core to displace a halide from an appropriate methyl ester.

Rationale for Reagent Selection
  • 1,4-Phenylenediamine (1): The foundational aromatic diamine core. Its two primary amine groups serve as the nucleophiles for the reaction.

  • Methyl Bromoacetate (2): The electrophile. The bromine atom is an excellent leaving group, and the adjacent ester functionality activates the α-carbon for nucleophilic attack. Methyl chloroacetate can also be used, though it is generally less reactive.

  • Base (e.g., K₂CO₃ or Et₃N): A non-nucleophilic base is crucial. Its role is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the unreacted amine groups on the starting material, which would render them non-nucleophilic and halt the reaction.[3]

  • Solvent (e.g., Acetonitrile or DMF): A polar aprotic solvent is ideal. It effectively dissolves the reactants while not interfering with the nucleophilic attack, promoting a favorable reaction rate.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_workup Work-up & Purification PPD 1,4-Phenylenediamine (1) Reaction Combine reactants in solvent Stir at elevated temperature (e.g., 60-80°C) Monitor by TLC PPD->Reaction MBA Methyl Bromoacetate (2) MBA->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Filtration Filter to remove inorganic salts Reaction->Filtration Reaction complete Evaporation Solvent removal under reduced pressure Filtration->Evaporation Purify Recrystallization or Column Chromatography Evaporation->Purify Crude product Product N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine (3) Purify->Product Pure product

Caption: Synthesis workflow for N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine.

Step-by-Step Synthesis Protocol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-phenylenediamine (1.0 eq) and potassium carbonate (2.5 eq).

  • Dissolution: Add 100 mL of dry acetonitrile to the flask.

  • Addition of Electrophile: While stirring, add methyl bromoacetate (2.2 eq) dropwise to the suspension at room temperature. The slight excess ensures complete disubstitution.

  • Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting diamine spot disappears.

  • Work-up: After cooling to room temperature, filter the mixture to remove the potassium carbonate and the potassium bromide byproduct.

  • Isolation: Evaporate the acetonitrile from the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final product as a crystalline solid.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine.

G cluster_main Characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine cluster_spectroscopy Spectroscopic Analysis cluster_purity_thermal Purity and Thermal Stability Product Synthesized Product NMR NMR Spectroscopy ¹H NMR & ¹³C NMR Confirms chemical structure and proton/carbon environment Product->NMR FTIR FTIR Spectroscopy Identifies key functional groups (N-H, C=O, C-N) Product->FTIR MS Mass Spectrometry Determines molecular weight and fragmentation Product->MS HPLC HPLC Assesses chemical purity Product->HPLC TGA TGA Evaluates thermal decomposition temperature Product->TGA

Caption: A multi-faceted workflow for the complete characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Both ¹H and ¹³C NMR are required for full characterization.[4]

Protocol: NMR Sample Preparation
  • Accurately weigh 5-10 mg of the purified product.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Ensure the sample is fully dissolved; sonicate briefly if necessary.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).[3][5]

Expected Results and Interpretation

The molecule possesses a high degree of symmetry (C₂h point group), which simplifies the expected spectra.

  • ¹H NMR:

    • Aromatic Protons (Ar-H): The four protons on the central phenyl ring are chemically equivalent. They will appear as a sharp singlet. Their chemical shift is expected around δ 6.6-6.8 ppm.[6]

    • Amine Protons (N-H): A broad singlet corresponding to the two equivalent secondary amine protons. Its chemical shift can vary (typically δ 4.0-5.0 ppm) and may exchange with D₂O.

    • Methylene Protons (-CH₂-): The four protons of the two methylene groups are equivalent and will appear as a singlet around δ 3.9-4.1 ppm.

    • Methyl Protons (-OCH₃): The six protons of the two methyl ester groups are equivalent, giving rise to a sharp singlet around δ 3.7-3.8 ppm.[7]

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): The ester carbonyl carbons will appear as a single resonance in the downfield region, typically around δ 170-172 ppm.

    • Aromatic Carbons (Ar-C): Due to symmetry, only two signals are expected for the benzene ring. One for the carbons bearing the nitrogen substituents (C-N) around δ 140-142 ppm, and one for the other four carbons (C-H) around δ 113-115 ppm.

    • Methylene Carbon (-CH₂-): A single peak for the methylene carbons is expected around δ 48-50 ppm.

    • Methyl Carbon (-OCH₃): A single resonance for the methyl ester carbons around δ 51-53 ppm.[7]

Data Summary: NMR Spectroscopy
Technique
¹H NMR (400 MHz, CDCl₃)
¹³C NMR (100 MHz, CDCl₃)
Assignment
Aromatic (4H, singlet)
N-H (2H, broad singlet)
-CH₂- (4H, singlet)
-OCH₃ (6H, singlet)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. It is particularly useful for confirming the success of the reaction by observing the appearance of new bands (ester C=O) and changes in the N-H region.[8]

Protocol: FTIR Analysis (ATR)
  • Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean.

  • Place a small amount of the dry, purified solid sample onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Record the spectrum, typically over a range of 4000-400 cm⁻¹.[3]

Expected Results and Interpretation
  • N-H Stretch: The starting 1,4-phenylenediamine shows two sharp bands for the primary amine (-NH₂) symmetric and asymmetric stretches (~3400-3200 cm⁻¹).[9] The product will show a single, sharper peak for the secondary amine (N-H) stretch, typically around 3350-3400 cm⁻¹ .

  • C=O Stretch: A very strong, sharp absorption band characteristic of the ester carbonyl group will be present around 1730-1750 cm⁻¹ . This is a key indicator of a successful reaction.[10]

  • C-N Stretch: Aromatic C-N stretching will be observed around 1250-1350 cm⁻¹ .

  • C-O Stretch: The ester C-O stretches will appear as two bands in the 1250-1000 cm⁻¹ region.

  • Aromatic C=C Stretch: Medium intensity peaks will be present in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.[11]

Data Summary: FTIR Spectroscopy
Vibrational Mode
N-H Stretch (Secondary Amine)
C-H Stretch (Aromatic)
C-H Stretch (Aliphatic)
C=O Stretch (Ester)
C=C Stretch (Aromatic)
C-N Stretch (Aromatic Amine)
C-O Stretch (Ester)

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the compound, providing definitive confirmation of its elemental composition.

Protocol: Mass Spectrometry (ESI)
  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the solution directly into an Electrospray Ionization (ESI) mass spectrometer.

  • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Expected Results and Interpretation

The molecular formula of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine is C₁₂H₁₆N₂O₄, with a monoisotopic mass of 252.1110 g/mol .

  • Molecular Ion Peak: The primary peak observed in the ESI-MS spectrum will be the protonated molecule, [M+H]⁺, at m/z = 253.1183 . High-resolution mass spectrometry (HRMS) can confirm this mass to within a few parts per million (ppm), validating the elemental formula.

  • Other Adducts: It is also common to observe adducts with sodium [M+Na]⁺ at m/z = 275.0999 or potassium [M+K]⁺.[12]

Data Summary: Mass Spectrometry
Ion
[M]⁺ (Molecular Ion)
[M+H]⁺ (Protonated Molecule)
[M+Na]⁺ (Sodium Adduct)

Thermal Analysis

Thermogravimetric Analysis (TGA) provides critical information about the thermal stability of the compound. This is vital for applications where the material may be exposed to high temperatures, such as in polymer processing.[13]

Protocol: Thermogravimetric Analysis (TGA)
  • Place a small, accurately weighed sample (5-10 mg) into a TGA crucible (e.g., alumina).

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) from room temperature to an upper limit (e.g., 600 °C).[14]

  • Record the mass loss as a function of temperature.

Expected Results and Interpretation

The TGA curve will show a stable baseline until the onset of decomposition. The decomposition temperature (often reported as Td₅, the temperature at which 5% mass loss occurs) is a key measure of thermal stability. For a compound like this, decomposition would likely begin above 200°C. The derivative of the TGA curve (DTG) shows the temperature of the maximum rate of decomposition.[15]

Data Summary: Thermal Analysis
Parameter
Onset of Decomposition (Tonset)
Temperature at 5% Mass Loss (Td5)
Temperature of Maximum Decomposition Rate (Tmax)

Conclusion

The successful characterization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine relies on a synergistic combination of analytical techniques. NMR spectroscopy provides the definitive structural map, FTIR confirms the presence of essential functional groups, and mass spectrometry validates the molecular weight. Finally, thermal analysis establishes the operational temperature limits for its application. By following the detailed protocols and interpretation guides outlined in this document, researchers can confidently verify the identity, purity, and stability of this valuable chemical intermediate, paving the way for its use in the next generation of advanced materials.

References

  • Siao, S.-H., et al. (2012). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Publishing. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of PPD. [Figure]. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of the N, N, N', N'-tetra methyl propionate-1, 4-phenylenediamine. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances. Available at: [Link]

  • Beilstein Journals. (2021). Search Results for Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). [Figure]. Available at: [Link]

  • ResearchGate. (n.d.). (a) FTIR spectra of bCOF, β-ketoenol (1), and p-phenylenediamine (2). [Figure]. Available at: [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N-phenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • Wikipedia. (n.d.). N,N'-Di-2-butyl-1,4-phenylenediamine. Available at: [Link]

  • MDPI. (2010). N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Molbank. Available at: [Link]

  • NCBI. (2025). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine). Acta Crystallographica Section E. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N,N'-1,4-phenylbis[3,5-Di(p-butoxybenzoyl) benzamide]7b. [Figure]. Available at: [Link]

  • ResearchGate. (n.d.). ATR‐FTIR spectra of 1,4‐benzenediamine (1,4‐BDA) BADGE network,... [Figure]. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. In NIST Chemistry WebBook. Available at: [Link]

  • EMBL-EBI. (2024). 1,4-phenylenediamine (CHEBI:51403). Available at: [Link]

  • ChemRxiv. (2025). Synthesis of Phenylenediamines via [4+1+1] Photocycloaddition of 1,3-Dienes and Isocyanides Enabled by a Gallium(I)/(III) Redox: The Key Role of a Phenalenyl-Based Ligand. Available at: [Link]

  • PubMed. (2012). [N,N'-Bis(salicylidene)-1,2-phenylenediamine]metal complexes with cell death promoting properties. Journal of Inorganic Biochemistry. Available at: [Link]

  • PubMed. (2022). Synthesis and In Situ Behavior of 1,4- and 2,5-(13C) Isotopomers of p- Phenylenediamine in Reconstructed Human Epidermis Using High Resolution Magic Angle Spinning NMR. Chemical Research in Toxicology. Available at: [Link]

  • MDPI. (n.d.). Structural Diversity, Thermal, and Semiconducting Characteristics of Two N,N′-bis(phosphonomethyl)-1,4,5,8-Naphthalenediimide-Based Compounds. Crystals. Available at: [Link]

  • Hilaris Publisher. (2015). Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Journal of Environmental & Analytical Toxicology. Available at: [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. (n.d.). ¹H-NMR spectrum of para-phenylene diamine-substituted bismaleimide-containing phthalonitrile (p-BMIPN). [Figure]. Available at: [Link]

  • ResearchGate. (2015). (PDF) Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Energy Treated p-Phenylenediamine and p-Toluidine. Available at: [Link]

  • NIST. (n.d.). 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-. In NIST Chemistry WebBook. Available at: [Link]

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"physical properties of phenylene-bridged amino acid esters"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Phenylene-Bridged Amino Acid Esters

Introduction: Bridging Functionality and Form

In the landscape of modern drug discovery and materials science, the design of molecules with precisely tailored properties is paramount. Phenylene-bridged amino acid esters represent a fascinating class of compounds that merge the structural rigidity and aromaticity of a phenylene linker with the chiral and functional diversity of amino acids. This unique combination makes them valuable as intermediates in peptide synthesis, as building blocks for novel polymers, and as prodrugs designed to enhance the therapeutic profiles of parent molecules.[1][2][] The phenylene bridge, which can be positioned in ortho, meta, or para configurations, introduces a defined spatial orientation and electronic character, profoundly influencing the molecule's overall physical properties.

This guide provides a comprehensive exploration of the core physicochemical properties of these hybrid molecules. We will delve into the synthetic strategies, the analytical techniques for their characterization, and the critical physical attributes—such as thermal stability, solubility, and crystal structure—that dictate their application and performance. The insights presented herein are grounded in established analytical principles, offering researchers and drug development professionals a robust framework for understanding and manipulating these promising compounds.

Part 1: Synthesis and Structural Elucidation

The journey to understanding the physical properties of phenylene-bridged amino acid esters begins with their synthesis and the rigorous confirmation of their chemical structure. The synthetic pathway chosen not only dictates the final molecular architecture but also influences the impurity profile, which can have significant effects on physical behavior.

Synthetic Strategies

The synthesis of these molecules typically involves the esterification of an amino acid with a phenol derivative or the coupling of an N-protected amino acid with a phenylene-containing moiety. A common and efficient method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane (TMSCl) to produce the amino acid methyl ester hydrochlorides in high yields.[4] This straightforward approach is compatible with a wide range of natural and synthetic amino acids.[4] More complex structures can be assembled using standard peptide coupling reagents or by creating polymer-bound active esters for solid-phase synthesis.[5]

The general synthetic workflow can be visualized as follows:

G cluster_0 Reactant Preparation cluster_1 Core Reaction cluster_2 Workup & Purification A Amino Acid (Protected/Unprotected) C Esterification / Coupling Reaction (e.g., TMSCl/MeOH, DCC/DMAP) A->C B Phenylene Moiety (e.g., Hydroxyphenol, Dibromobenzene) B->C D Aqueous Workup (Extraction, Washing) C->D Crude Product E Chromatography (e.g., Column, HPLC) D->E F Characterized Phenylene-Bridged Amino Acid Ester E->F Pure Product G cluster_0 Structural Features cluster_1 Physicochemical Properties A Amino Acid Side Chain (Polarity, Bulk) D Solubility A->D influences E Melting Point & Thermal Stability A->E influences B Phenylene Bridge (ortho, meta, para) F Crystal Packing B->F governs C Intermolecular Forces (H-Bonding, π-π Stacking) C->E determines C->F determines F->D affects F->E affects

Sources

A Comprehensive Technical Guide to the Solubility of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester is a symmetrical diester molecule built upon a rigid p-phenylenediamine core. Its structure suggests potential applications as a linker in polymer chemistry, a building block in the synthesis of complex organic molecules, or as a scaffold in medicinal chemistry. A fundamental understanding of its solubility is paramount for any laboratory or industrial application, dictating solvent selection for synthesis, purification, formulation, and biological assays. This guide provides a detailed examination of the theoretical principles governing its solubility, collates available qualitative data, and presents robust, field-proven experimental protocols for its quantitative determination. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Compound Identification and Physicochemical Properties

Accurate characterization begins with a clear identification of the molecule's fundamental properties.

  • IUPAC Name: Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate

  • Synonym: p-Phenylenediamine-N,N-diacetic Acid Dimethyl Ester[1]

  • CAS Number: 109025-99-2[1][2]

  • Molecular Structure:

    
    
    

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₆N₂O₄ [1]
Molecular Weight 252.27 g/mol [1]
Physical Form Solid, Brown Solid [1][2]
Predicted Boiling Point 384.7 ± 27.0 °C [2]

| Predicted Density | 1.252 ± 0.06 g/cm³ |[2] |

The Molecular Basis of Solubility: A Mechanistic View

The solubility of this compound is dictated by the interplay of its distinct structural motifs. Understanding these contributions is key to predicting its behavior in various solvent systems.

  • Ester Functional Groups (-COOCH₃): The two dimethyl ester groups are the primary polar features of the molecule. The oxygen atoms can act as hydrogen bond acceptors with protic solvents (e.g., water, methanol, ethanol).[3] However, the lack of a hydrogen bond donor limits its intrinsic water solubility. These groups also contribute dipole-dipole interactions.

  • Aromatic Core (p-Phenylene): The central benzene ring is nonpolar and hydrophobic. This rigid core contributes significantly to the van der Waals forces and π-π stacking interactions, favoring solubility in nonpolar or moderately polar aprotic solvents. Its presence significantly reduces solubility in highly polar, aqueous systems.[3]

  • Secondary Amine Linkages (-NH-): The secondary amine groups are capable of acting as both hydrogen bond donors and acceptors. However, their location between the bulky phenyl and glycine ester groups may create steric hindrance, potentially limiting their interaction with solvent molecules.

  • Overall Polarity: The molecule possesses a symmetrical structure with polar groups at opposing ends. This results in a relatively low overall molecular dipole moment, making it more soluble in solvents of moderate polarity where both polar and nonpolar interactions can be accommodated. The principle of "like dissolves like" suggests that solvents with a balance of polar and nonpolar characteristics will be most effective.[4]

Factors such as temperature are expected to play a significant role; for most solid solutes, solubility increases with temperature due to the increased kinetic energy available to overcome the crystal lattice energy of the solid.[4][5]

Known Solubility Profile (Qualitative)

Publicly available data on the solubility of this specific compound is limited and primarily qualitative. This underscores the critical need for empirical determination in a laboratory setting.

Table 2: Reported Qualitative Solubility of this compound

Solvent Solubility Source
Dichloromethane (DCM) Soluble [1][2]

| Methanol (MeOH) | Soluble |[1][2] |

This information suggests a preference for polar aprotic (DCM) and polar protic (Methanol) organic solvents, which aligns with the structural analysis in Section 3.0. The absence of reported aqueous solubility data implies it is likely low, a common characteristic for dimethyl esters.[6]

Gold Standard Protocol: Thermodynamic (Equilibrium) Solubility Determination

For applications requiring precise and thermodynamically stable formulations, determining the equilibrium solubility is essential. The Saturation Shake-Flask method is the universally accepted gold standard for this purpose.[7]

Rationale and Experimental Causality

This method measures the concentration of a saturated solution that is in thermodynamic equilibrium with an excess of the solid compound. This value is a true representation of the compound's intrinsic solubility under specific conditions (e.g., solvent, temperature, pH) and is critical for developing stable liquid formulations and for biopharmaceutical classification.[7][8] The choice of a 24-48 hour equilibration period is to ensure that the dissolution process has reached a true plateau and is not a transient, supersaturated state. Centrifugation and filtration are critical steps to separate all undissolved solid material, preventing artificial inflation of the measured concentration.

Materials and Reagents
ItemSpecificationPurpose
Test CompoundThis compound, >98% puritySolute
SolventsHPLC-grade or equivalent (e.g., Water, PBS pH 7.4, Methanol, Acetonitrile, DMSO)Solute vehicle
Vials2 mL glass screw-cap vials with PTFE-lined capsInert reaction vessel
Agitation DeviceOrbital shaker or rotator capable of maintaining constant temperatureEnsures thorough mixing and facilitates equilibrium
CentrifugeMicrocentrifuge capable of >10,000 x gPellet undissolved solid
Syringe Filters0.22 µm PVDF or PTFERemove fine particulates before analysis
Analytical SystemHPLC with UV detector (or LC-MS)Quantify solute concentration
Step-by-Step Methodology
  • Preparation: Add an excess of the solid compound (e.g., ~5 mg) to a 2 mL glass vial. The key is to ensure that a visible amount of solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. For compounds with slow dissolution kinetics, extending this to 48 hours is recommended to validate that equilibrium has been reached.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour to let larger particles settle. Centrifuge the vials at >10,000 x g for 20 minutes to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter appropriate for the solvent (e.g., PVDF for aqueous, PTFE for organic) into a clean analysis vial. This step is a self-validating measure to remove any remaining microscopic particles.

  • Quantification: Prepare a standard curve of the compound in the chosen solvent. Analyze the filtered sample using a validated HPLC-UV or LC-MS method to determine the concentration. The concentration of the saturated solution is the thermodynamic solubility.

High-Throughput Screening: Kinetic Solubility Determination

In early-stage research and drug discovery, speed and material conservation are critical. Kinetic solubility assays provide a rapid assessment of a compound's dissolution properties.[8] This method typically measures the concentration at which a compound precipitates from an aqueous solution when added from a concentrated organic stock, often dimethyl sulfoxide (DMSO).

Workflow for Kinetic Solubility Measurement

The following diagram outlines the automated workflow for determining kinetic solubility, a cornerstone of modern drug discovery pipelines.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis & Result Stock Prepare 10 mM Stock in 100% DMSO Addition Serial Addition of DMSO Stock to Buffer (e.g., 1-2% final DMSO) Stock->Addition Plate Dispense Aqueous Buffer (e.g., PBS, pH 7.4) into 96-well plate Plate->Addition Incubate Incubate at RT (e.g., 1-2 hours) Addition->Incubate Measure Measure Turbidity (Nephelometry or UV Absorbance) Incubate->Measure Result Determine Precipitation Point (Kinetic Solubility) Measure->Result Data Analysis

Caption: Automated workflow for high-throughput kinetic solubility determination.

Step-by-Step Protocol
  • Stock Solution: Prepare a high-concentration stock solution of the compound (e.g., 10-20 mM) in 100% DMSO.

  • Assay Plate Preparation: Dispense the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition: Using a liquid handler, add small volumes of the DMSO stock solution to the buffer-filled wells to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize co-solvent effects.

  • Incubation: Cover the plate and allow it to incubate at room temperature for 1-2 hours to allow for precipitation.

  • Detection: Measure the turbidity or light scattering in each well using a nephelometer or a UV plate reader at a wavelength where the compound does not absorb (e.g., 650 nm).

  • Data Analysis: The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to controls.

Data Interpretation and Application

The solubility data, whether thermodynamic or kinetic, is actionable intelligence for the scientist:

  • For Drug Development: Aqueous solubility is a key determinant of oral bioavailability. Poor solubility can lead to erratic absorption and may necessitate formulation strategies like amorphous solid dispersions or salt formation.[8]

  • For Synthesis and Purification: Knowing the solubility in various organic solvents allows for the selection of appropriate systems for reaction workups and recrystallization. For example, a solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal for purification.

  • For Biological Assays: Understanding the solubility limit in assay buffers is crucial to avoid compound precipitation, which can lead to false-positive or false-negative results. The use of co-solvents like DMSO must be carefully managed.

Conclusion

While this compound is qualitatively reported as soluble in organic solvents like dichloromethane and methanol, a comprehensive, quantitative understanding of its solubility profile is essential for its effective application.[1][2] Its molecular structure, featuring a rigid hydrophobic core flanked by polar ester groups, suggests a complex solubility behavior that must be characterized empirically. By employing robust, self-validating protocols such as the shake-flask method for thermodynamic solubility and high-throughput turbidimetric assays for kinetic solubility, researchers can generate the high-quality data needed to advance their work in chemical synthesis, materials science, and drug discovery.

References

  • Fumaric acid dimethyl ester - Solubility of Things. Solubility of Things. [Link]

  • Frequently Asked Questions About Dimethyl Esters. JR Hess Company. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

  • Glycine, N,N-dimethyl-, ethyl ester. PubChem. [Link]

  • Glycine, N,N-dimethyl-, methyl ester. PubChem. [Link]

  • Esters: Structure, Properties, and Reactions. Solubility of Things. [Link]

  • <1236> Solubility Measurements. USP-NF. [Link]

  • Factors Affecting solubility curve. FCT EMIS. [Link]

  • Properties of Esters. Chemistry LibreTexts. [Link]

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. [Link]

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An In-Depth Technical Guide to the Thermal Stability of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

Foreword: Proactive Stability Profiling in Modern Materials and Pharmaceutical Science

In the landscape of drug development and advanced materials science, the intrinsic stability of a molecule is a cornerstone of its viability. N,N'-1,4-Phenylenebis-glycine Dimethyl Ester, a symmetrical molecule built upon a rigid p-phenylenediamine core flanked by two glycine dimethyl ester moieties, presents a compelling structure for applications ranging from polymer precursors to pharmaceutical intermediates. The p-phenylenediamine unit is a well-known building block for high-performance polymers like Kevlar, while the glycine ester components offer sites for further chemical modification or interaction.[1] However, the very features that make this molecule attractive—the reactive aromatic amine functionalities and the hydrolyzable ester groups—also represent its potential Achilles' heel. Understanding the thermal stability of this compound is not merely an academic exercise; it is a critical prerequisite for determining its shelf-life, processing parameters, and safety profile.

This guide eschews a simple recitation of data. Instead, it serves as a comprehensive methodological roadmap for the rigorous evaluation of the thermal stability of this compound. We will proceed from foundational thermal analysis to a full-scale forced degradation study, providing not just the "how" but the critical "why" behind each experimental choice. This document is designed to empower researchers to generate a robust and defensible stability profile, essential for any regulatory submission or material specification.

Part 1: Foundational Thermal Analysis – TGA and DSC

The initial assessment of thermal stability begins with two workhorse techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). Together, they provide a macroscopic view of how the material behaves in response to a controlled thermal ramp.

Thermogravimetric Analysis (TGA): Mapping Mass Loss to Temperature

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[2][3] Its primary purpose here is to identify the temperature at which the compound begins to decompose, the kinetics of this decomposition, and the amount of non-volatile residue remaining.

Experimental Protocol: Dynamic TGA

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications, typically using certified reference materials.

  • Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared ceramic or platinum TGA pan.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere. This is critical to isolate thermal decomposition from oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.[4]

  • Data Acquisition: Continuously record the sample mass and temperature throughout the run. Plot the mass (%) versus temperature (°C). The first derivative of this curve (DTG) should also be plotted to highlight the temperatures of maximum decomposition rates.[5]

Interpretation of TGA Data

The resulting thermogram provides key stability indicators:

  • Tonset (Onset of Decomposition): The temperature at which significant mass loss begins. This is a primary indicator of the upper limit of thermal stability.

  • Decomposition Stages: The number of distinct steps in the mass loss curve can suggest a multi-stage decomposition process. For this compound, one might hypothesize an initial loss of the ester groups followed by the degradation of the central aromatic core.

  • Residual Mass: The percentage of mass remaining at the end of the experiment can indicate the formation of stable char or inorganic residue.

Differential Scanning Calorimetry (DSC): Probing Thermal Events

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6] It is indispensable for identifying melting points, glass transitions, and, crucially, the enthalpic nature (endothermic or exothermic) of decomposition. An exothermic decomposition is a significant safety red flag, indicating a potential for a thermal runaway reaction.[7]

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity standard, such as indium.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The sealing is vital to contain any volatiles produced during heating and prevent evaporative loss before decomposition. For oxidative studies, a pinhole lid can be used to allow interaction with the furnace atmosphere.[8]

  • Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp the temperature from 25 °C to a temperature exceeding the Tonset from TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Acquisition: Record the heat flow versus temperature.

Interpretation of DSC Data

The DSC thermogram will reveal:

  • Melting Point (Tm): A sharp endothermic peak corresponding to the solid-to-liquid phase transition.

  • Decomposition: A broad endotherm or, more critically, a sharp exotherm following the melt. The magnitude of an exothermic event (measured in J/g) is a key parameter in thermal hazard assessment.[7]

G cluster_TGA TGA Workflow cluster_DSC DSC Workflow TGA_Start Sample Preparation (5-10 mg in pan) TGA_Atm Inert Atmosphere (Nitrogen Purge) TGA_Start->TGA_Atm TGA_Heat Temperature Ramp (e.g., 10°C/min to 800°C) TGA_Atm->TGA_Heat TGA_Data Data Acquisition (Mass vs. Temp) TGA_Heat->TGA_Data TGA_Result Output: Thermogram (Tonset, % Residue) TGA_Data->TGA_Result DSC_Start Sample Preparation (2-5 mg in sealed pan) DSC_Atm Inert Atmosphere (Nitrogen Purge) DSC_Start->DSC_Atm DSC_Heat Temperature Ramp (e.g., 10°C/min to 400°C) DSC_Atm->DSC_Heat DSC_Data Data Acquisition (Heat Flow vs. Temp) DSC_Heat->DSC_Data DSC_Result Output: Thermogram (Tm, Decomposition Exotherm) DSC_Data->DSC_Result

Caption: Foundational Thermal Analysis Workflow.

Table 1: Hypothetical TGA/DSC Data Summary

ParameterMethodAtmosphereResultInterpretation
Onset of Decomposition (Tonset)TGANitrogen~280 °CStart of significant thermal breakdown.
Melting Point (Tm)DSCNitrogen~220 °CSharp endotherm; indicates crystalline solid.
Decomposition EventDSCNitrogen>280 °CBroad exotherm; energy-releasing decomposition.
Residual Mass @ 800 °CTGANitrogen~15%Formation of a carbonaceous char.

Part 2: Forced Degradation (Stress Testing) – A Mechanistic Deep Dive

Forced degradation studies are essential in pharmaceutical development to identify likely degradation products and establish the intrinsic stability of a molecule.[9][10] These studies involve subjecting the compound to conditions more severe than accelerated storage to provoke degradation. For this compound, the focus will be on conditions that challenge the ester and aromatic amine functionalities.

Caption: Forced Degradation Study Workflow.

Hydrolytic Degradation

The ester linkages are the most probable sites for hydrolytic attack.[11] The stability must be assessed across a range of pH values to simulate various physiological or industrial environments.

Protocol for Hydrolytic Stress Testing

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.[10]

  • Stress Conditions:

    • Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • Neutral: Dilute the stock solution with purified water.

    • Basic: Dilute the stock solution with 0.1 M NaOH.

  • Incubation: Store the solutions at 60 °C and pull aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization & Analysis: Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method (typically reverse-phase with UV detection) to quantify the parent compound and detect degradation products.

Expected Outcome: Significant degradation is expected under basic conditions due to saponification, yielding the corresponding dicarboxylate salt. Acid-catalyzed hydrolysis is also likely, though potentially slower.[12]

Oxidative Degradation

The p-phenylenediamine core is susceptible to oxidation, which can lead to colored and potentially reactive quinone-imine species.[13][14]

Protocol for Oxidative Stress Testing

  • Reaction Setup: Prepare a solution of the compound (~100 µg/mL) in a suitable solvent.

  • Stress Agent: Add a solution of 3% hydrogen peroxide (H₂O₂) to the sample solution.

  • Incubation: Store the solution at room temperature, protected from light, and analyze at various time points (e.g., 0, 1, 2, 6 hours).

  • Analysis: Analyze samples directly by HPLC. The use of a mass spectrometer (LC-MS) is highly recommended to identify the masses of any oxidation products.

Expected Outcome: Oxidation of the aromatic amine nitrogens or the ring itself is possible. This can lead to complex reaction mixtures, including oligomers or polymers.[15]

Photolytic Degradation

Aromatic systems can absorb UV radiation, leading to photochemical reactions. This is a critical parameter for any material that may be exposed to light during its lifecycle.[16]

Protocol for Photostability Testing

  • Sample Preparation: Place a thin layer of the solid compound in a quartz dish. Also, prepare a solution of the compound (~100 µg/mL).

  • Exposure: Place the samples in a photostability chamber compliant with ICH Q1B guidelines, exposing them to a light source providing both cool white fluorescent and near-UV light. A dark control sample should be stored under the same conditions but shielded from light.

  • Analysis: After a defined illumination period (e.g., 1.2 million lux hours and 200 watt hours/square meter), analyze the solid and solution samples by HPLC.

Expected Outcome: The aromatic core may undergo photochemical reactions. The extent of degradation will determine if special light-protective packaging is required.

Thermal Degradation (Isothermal Stress)

This study complements the dynamic TGA/DSC by assessing stability at a moderately elevated temperature over a longer period.[17][18]

Protocol for Isothermal Thermal Stress

  • Sample Preparation: Store the solid compound in a controlled temperature oven at, for example, 80 °C.

  • Time Points: Pull samples at various time points (e.g., 1, 3, 7, 14 days).

  • Analysis: Dissolve the samples and analyze by HPLC to quantify any loss of the parent compound.

Table 2: Summary of Forced Degradation Conditions and Potential Products

Stress ConditionReagents/ParametersTarget MoietyPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60 °CEster LinkagesN,N'-1,4-Phenylenebis-glycine
Base Hydrolysis 0.1 M NaOH, 60 °CEster LinkagesDisodium salt of N,N'-1,4-Phenylenebis-glycine
Oxidation 3% H₂O₂, RTp-Phenylenediamine CoreQuinone-imines, N-oxides, colored oligomers
Photolysis ICH Q1B light sourceAromatic RingRing-opened products, photo-dimers
Thermal (Dry Heat) 80 °CEntire MoleculeProducts of solid-state decomposition

Part 3: Elucidating Degradation Pathways

The structural features of this compound—two ester groups and a p-phenylenediamine core—suggest two primary degradation pathways under stress conditions.

  • Hydrolytic Pathway (Saponification): Under basic conditions, the primary degradation route will almost certainly be the hydrolysis of the two dimethyl ester groups. This is a classic nucleophilic acyl substitution reaction where a hydroxide ion attacks the carbonyl carbon, ultimately leading to the formation of a carboxylate salt and methanol. This reaction is generally irreversible.

  • Oxidative Pathway: The p-phenylenediamine core is electron-rich and susceptible to oxidation.[13] Oxidizing agents can abstract electrons from the nitrogen atoms or the aromatic ring, leading to radical cations that can dimerize or polymerize. Further oxidation can lead to the formation of quinone-diimines, which are highly colored and reactive species. These can subsequently hydrolyze to form p-benzoquinone.[13]

Conclusion: Building a Comprehensive Stability Profile

A thorough investigation of the thermal stability of this compound requires a multi-faceted approach. Foundational thermal analysis with TGA and DSC establishes the upper temperature limits and energetic profile of decomposition. However, it is the systematic application of forced degradation studies—targeting hydrolytic, oxidative, photolytic, and thermal vulnerabilities—that provides the deep mechanistic understanding required for robust formulation development, safe handling protocols, and regulatory compliance. The experimental frameworks provided herein offer a validated pathway to constructing a comprehensive and scientifically sound stability profile for this promising molecule.

References

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An In-Depth Technical Guide to N,N'-1,4-Phenylenebis(glycine dimethyl ester)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Symmetrical Building Block for Advanced Chemical Synthesis

Welcome to a comprehensive technical exploration of N,N'-1,4-Phenylenebis(glycine dimethyl ester), a symmetrically functionalized aromatic diamine derivative. With the systematic IUPAC name Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate and the CAS Number 109025-99-2, this molecule presents a unique structural motif. Its rigid phenylene core, flanked by two reactive glycine dimethyl ester units, positions it as a compelling building block in the realms of polymer chemistry, coordination chemistry, and as a potential scaffold in medicinal chemistry. This guide is crafted for researchers, scientists, and professionals in drug development, offering a deep dive into its chemical and physical properties, a validated synthesis protocol, thorough characterization methodologies, and an exploration of its current and potential applications. Our objective is to provide not just a set of instructions, but a foundational understanding of the causality behind the experimental choices, empowering you to effectively harness the potential of this intriguing molecule in your research endeavors.

Core Molecular Attributes and Physicochemical Properties

N,N'-1,4-Phenylenebis(glycine dimethyl ester) is a crystalline solid, typically appearing as a brown powder. Its molecular structure, characterized by a central benzene ring with two glycine dimethyl ester substituents in a para arrangement, imparts a high degree of symmetry. This structural feature is a key determinant of its physical properties and reactivity.

Molecular Structure and Weight

The fundamental identity of a molecule is encapsulated in its structure and molecular weight. The systematic name, Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate, precisely describes the connectivity of the atoms.

Figure 1: 2D structure of N,N'-1,4-Phenylenebis(glycine dimethyl ester).

Based on its molecular formula, C₁₄H₁₈N₂O₄ , the molecular weight is calculated to be 278.30 g/mol .

Physicochemical Data Summary

A comprehensive understanding of a compound's physical and chemical properties is paramount for its effective handling, storage, and application in experimental settings. The following table summarizes the key physicochemical data for N,N'-1,4-Phenylenebis(glycine dimethyl ester).

PropertyValueSource
Molecular Formula C₁₄H₁₈N₂O₄-
Molecular Weight 278.30 g/mol Calculated
CAS Number 109025-99-2BLDpharm[1]
Appearance Brown SolidPharmaffiliates[2]
Systematic Name Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetateBLDpharm[1]
Synonyms N,N'-1,4-Phenylenebis-glycine dimethyl ester, Methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetatePharmaffiliates[2]

Synthesis and Purification: A Robust Experimental Protocol

The synthesis of N,N'-1,4-Phenylenebis(glycine dimethyl ester) is typically achieved through a nucleophilic substitution reaction between a phenylene diamine derivative and a glycine ester derivative. The protocol outlined below is a reliable method for the laboratory-scale synthesis of this compound. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the reaction mechanism.

Synthesis Workflow

workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process p_phenylenediamine p-Phenylenediamine reaction_step Nucleophilic Substitution p_phenylenediamine->reaction_step methyl_bromoacetate Methyl Bromoacetate methyl_bromoacetate->reaction_step solvent Solvent: Acetonitrile solvent->reaction_step base Base: Potassium Carbonate base->reaction_step temperature Temperature: Reflux temperature->reaction_step workup Aqueous Workup reaction_step->workup purification Recrystallization workup->purification product N,N'-1,4-Phenylenebis(glycine dimethyl ester) purification->product

Figure 2: General workflow for the synthesis of N,N'-1,4-Phenylenebis(glycine dimethyl ester).
Step-by-Step Experimental Protocol

This protocol is adapted from established methods for the synthesis of N-aryl glycine esters.[3]

Materials:

  • p-Phenylenediamine

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1 equivalent) in anhydrous acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (2.5 equivalents). The potassium carbonate acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards the product.

  • Addition of Alkylating Agent: To the stirred suspension, add methyl bromoacetate (2.2 equivalents) dropwise at room temperature. The slight excess of the alkylating agent ensures the complete dialkylation of the diamine.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Extraction: Dissolve the crude product in ethyl acetate and wash successively with water and brine. The aqueous washes remove any remaining inorganic impurities and water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

  • Purification: Purify the crude product by recrystallization from ethanol to obtain N,N'-1,4-Phenylenebis(glycine dimethyl ester) as a crystalline solid.

Analytical Characterization: Ensuring Purity and Structural Integrity

Spectroscopic and Spectrometric Analysis
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenylene ring, a singlet for the methylene protons of the glycine units, and a singlet for the methyl ester protons. The integration of these signals should be consistent with the number of protons in each environment.
¹³C NMR Resonances for the aromatic carbons, the methylene carbons, the carbonyl carbons of the ester groups, and the methyl carbons of the ester groups.
FT-IR Characteristic absorption bands for N-H stretching (if secondary amine is present as an intermediate or impurity), C-H stretching (aromatic and aliphatic), C=O stretching of the ester groups, and C-N stretching.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the molecular weight of the compound (278.30). Fragmentation patterns would likely show the loss of the methoxycarbonylmethyl groups.

Applications in Research and Development: A Versatile Chemical Intermediate

While specific, high-impact applications in drug development are not yet widely documented in peer-reviewed literature, the inherent structural features of N,N'-1,4-Phenylenebis(glycine dimethyl ester) make it a valuable and versatile intermediate in several areas of chemical synthesis.

Organic Synthesis Building Block

The primary utility of N,N'-1,4-Phenylenebis(glycine dimethyl ester) lies in its role as a bifunctional building block in organic synthesis. The two terminal ester functionalities can be readily hydrolyzed to the corresponding dicarboxylic acid or reduced to the diol, providing access to a range of derivatives. The secondary amine groups on the aromatic ring can also participate in further reactions. This versatility allows for its incorporation into more complex molecular architectures. A supplier of this compound notes its utility in organic synthesis.[2]

Potential as a Linker in Medicinal Chemistry

The rigid 1,4-disubstituted phenylene spacer offers a defined geometry, making this molecule an attractive candidate for use as a linker in the design of various bioactive molecules. Linkers play a crucial role in connecting different pharmacophores in a single molecule, such as in the development of bivalent ligands or antibody-drug conjugates (ADCs). The defined length and rigidity of the phenylenebis(glycine) core can be advantageous in controlling the spatial orientation of the attached moieties.

Precursor for Polymer Synthesis

The bifunctional nature of N,N'-1,4-Phenylenebis(glycine dimethyl ester) makes it a suitable monomer for the synthesis of polyesters and polyamides. The ester groups can undergo transesterification or amidation reactions with appropriate co-monomers to form polymeric chains. The resulting polymers, incorporating the rigid aromatic core, may exhibit interesting thermal and mechanical properties.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling N,N'-1,4-Phenylenebis(glycine dimethyl ester).

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids or bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion: A Promising Scaffold for Future Innovation

N,N'-1,4-Phenylenebis(glycine dimethyl ester) is a symmetrical aromatic diamine derivative with significant potential as a versatile building block in organic synthesis. Its well-defined structure, characterized by a rigid phenylene core and reactive glycine dimethyl ester functionalities, makes it an attractive candidate for applications in polymer chemistry, as a linker in medicinal chemistry, and as a scaffold for the construction of more complex molecules. While its full potential is still being explored, the foundational information provided in this guide offers researchers and scientists the necessary knowledge to confidently incorporate this compound into their synthetic strategies, paving the way for future discoveries and innovations.

References

  • Alshawi, J., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. IUCrData, 1(1), x160046. [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

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Methodological & Application

N,N'-1,4-Phenylenebis(glycine dimethyl ester): A Versatile Tetradentate Ligand for Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction

In the vast landscape of coordination chemistry, the design of ligands is paramount to tuning the properties of metal complexes for applications ranging from catalysis to materials science and drug development. N,N'-1,4-Phenylenebis(glycine dimethyl ester) is an emerging tetradentate ligand featuring a rigid phenylene backbone and two flanking glycine dimethyl ester moieties. This structure offers a compelling N2O2 donor set, capable of forming stable chelate rings with a variety of transition metal ions. The rigid aromatic core imparts a degree of pre-organization to the ligand, influencing the stereochemistry of the resulting metal complexes, while the ester functionalities can be further modified, opening avenues for post-synthetic modifications.

This guide provides detailed protocols for the synthesis of the ligand, its coordination with transition metals, and the characterization of the resulting complexes. The methodologies are grounded in established principles of synthetic and coordination chemistry, drawing parallels from analogous systems like Schiff base complexes derived from phenylenediamine.

Part 1: Synthesis of N,N'-1,4-Phenylenebis(glycine dimethyl ester)

The synthesis of the title ligand can be approached through the N-alkylation of p-phenylenediamine with a suitable glycine derivative. A common and effective method involves the reaction of p-phenylenediamine with methyl chloroacetate.

Protocol 1: Synthesis of N,N'-1,4-Phenylenebis(glycine dimethyl ester)

Materials:

  • p-Phenylenediamine

  • Methyl chloroacetate

  • Anhydrous potassium carbonate (K2CO3)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and extraction

Procedure:

  • To a dry 250 mL round-bottom flask, add p-phenylenediamine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF (100 mL) to the flask under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 15 minutes to ensure a good suspension.

  • Slowly add methyl chloroacetate (2.2 eq) to the suspension dropwise over 30 minutes.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield the pure N,N'-1,4-Phenylenebis(glycine dimethyl ester) as a solid.

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification p_phenylenediamine p-Phenylenediamine reaction_step N-Alkylation 80 °C, 24h p_phenylenediamine->reaction_step methyl_chloroacetate Methyl Chloroacetate methyl_chloroacetate->reaction_step K2CO3 K2CO3 (Base) K2CO3->reaction_step DMF DMF (Solvent) DMF->reaction_step extraction Aqueous Work-up & Extraction reaction_step->extraction purification Column Chromatography extraction->purification product N,N'-1,4-Phenylenebis (glycine dimethyl ester) purification->product

Caption: Synthetic workflow for N,N'-1,4-Phenylenebis(glycine dimethyl ester).

Part 2: Synthesis of Metal Complexes

This ligand is expected to coordinate with a variety of divalent transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)) in a 1:1 metal-to-ligand ratio. The general procedure involves the reaction of the ligand with a metal salt in a suitable solvent.

Protocol 2: General Synthesis of [M(L)]X2 Complexes

(where L = N,N'-1,4-Phenylenebis(glycine dimethyl ester), M = Cu(II), Ni(II), etc., and X = Cl-, AcO-, etc.)

Materials:

  • N,N'-1,4-Phenylenebis(glycine dimethyl ester) (the ligand, L)

  • Metal salt (e.g., CuCl2·2H2O, Ni(OAc)2·4H2O)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • Dissolve the ligand (1.0 eq) in 50 mL of methanol in a 100 mL round-bottom flask. Heat gently if necessary to achieve complete dissolution.

  • In a separate flask, dissolve the metal salt (1.0 eq) in 20 mL of methanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.

  • A color change or precipitation is often observed upon addition of the metal salt.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Allow the solution to cool to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Wash the collected solid with cold methanol and then diethyl ether.

  • Dry the complex under vacuum.

  • If no precipitate forms upon cooling, the solvent volume can be reduced by rotary evaporation to induce crystallization.

Visualization of the Complexation Workflow:

G cluster_reactants Reactants cluster_process Process cluster_isolation Isolation ligand Ligand (L) in Methanol mixing Mix & Stir ligand->mixing metal_salt Metal Salt (MX2) in Methanol metal_salt->mixing reflux Reflux (2-4h) mixing->reflux cooling Cool to RT reflux->cooling filtration Filter & Wash cooling->filtration product Metal Complex [M(L)]X2 filtration->product

Caption: General workflow for the synthesis of metal complexes.

Part 3: Characterization of the Ligand and its Complexes

A suite of spectroscopic and analytical techniques is essential to confirm the identity and purity of the synthesized ligand and its metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present and confirming coordination.

  • Ligand (L): Expect characteristic peaks for the C=O stretch of the ester group (~1740 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), and C-N stretching vibrations.

  • Complexes ([M(L)]X2): Upon coordination, shifts in the vibrational frequencies of the donor atoms are expected. The C=O stretching frequency may shift to a lower wavenumber, indicating coordination of the carbonyl oxygen to the metal center. Similarly, the N-H stretching vibration will be altered upon coordination of the nitrogen atom. New bands in the low-frequency region (400-600 cm⁻¹) may appear, corresponding to M-N and M-O stretching vibrations.[1]

Functional Group Expected Wavenumber (cm⁻¹) - Ligand Expected Wavenumber (cm⁻¹) - Complex Interpretation of Shift
N-H Stretch~3350Shifted or BroadenedCoordination of Nitrogen
C=O Stretch (Ester)~1740~1720-1730Coordination of Carbonyl Oxygen
M-N Stretch-~450-550Formation of Metal-Nitrogen Bond
M-O Stretch-~400-500Formation of Metal-Oxygen Bond
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the d-d transitions of the metal ion in the complex.

  • Ligand (L): Will likely show absorptions in the UV region corresponding to π→π* transitions of the aromatic ring.

  • Complexes ([M(L)]X2): New absorption bands may appear in the visible region due to d-d electronic transitions of the metal ion. The position and intensity of these bands are indicative of the coordination geometry around the metal center (e.g., octahedral, tetrahedral, square planar). For instance, Cu(II) complexes often exhibit a broad d-d transition band in the 600-900 nm range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are crucial for confirming the structure of the diamagnetic ligand and its diamagnetic metal complexes (e.g., Zn(II)).

  • ¹H NMR (Ligand): Expect signals corresponding to the aromatic protons of the phenylene ring, the methylene protons of the glycine moiety, and the methyl protons of the ester group. The N-H proton will also be present.

  • ¹H NMR (Diamagnetic Complex): Upon complexation, chemical shifts of the protons near the coordination sites will be affected. The N-H proton signal may broaden or shift significantly.

  • Paramagnetic Complexes: For paramagnetic complexes (e.g., Cu(II), Ni(II), Co(II)), NMR spectra will exhibit very broad signals and are generally not informative for structural elucidation.

Elemental Analysis

Elemental analysis (C, H, N) is essential for confirming the empirical formula of the synthesized ligand and its metal complexes. The experimentally determined percentages of each element should be within ±0.4% of the calculated values.

Part 4: Potential Applications and Future Directions

The N,N'-1,4-Phenylenebis(glycine dimethyl ester) ligand and its metal complexes hold promise in several areas:

  • Catalysis: The well-defined coordination sphere provided by the ligand could be exploited in homogeneous catalysis, for example, in oxidation or C-C coupling reactions.[2]

  • Bioinorganic Chemistry: As glycine is a fundamental amino acid, these complexes could serve as models for metal-protein interactions or be investigated for their own biological activities.

  • Materials Science: The rigid phenylene linker makes this ligand a candidate for the construction of coordination polymers and metal-organic frameworks (MOFs).

Further research could involve the hydrolysis of the ester groups to the corresponding dicarboxylic acid, which would create a new ligand with different solubility and coordination properties. Additionally, the synthesis of complexes with a wider range of metal ions, including those from the platinum group or lanthanide series, could lead to novel materials with interesting magnetic or luminescent properties.

References

  • Kargar, H., Fallah-Mehrjardi, M., Behjatmanesh-Ardakanib, R., & Shahzad, K. (2022). Synthesis, Spectral Characterization, and Theoretical Investigation of Pd(II) Complex Incorporating Unsymmetrical Tetradentate Schiff base ligand and its... Inorganic Chemistry Research. [Link]

  • Beena, B., & A., S. (Year unavailable). Fe(III) Complexes with Schiff base Ligands : Synthesis, Characterization, Antimicrobial Studies. International Science Community Association. [Link]

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Application Notes and Protocols for the Use of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Potential of a Unique Aromatic Diamino Diester Monomer

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester, also known as p-Phenylenediamine-N,N-diacetic Acid Dimethyl Ester, is a unique symmetrical molecule that presents intriguing possibilities for polymer synthesis. Its structure, featuring a rigid aromatic core flanked by two secondary amine and two methyl ester functionalities, makes it a prime candidate for the synthesis of advanced polymers such as poly(ester amide)s and polyamides. The incorporation of the p-phenylene group is anticipated to impart thermal stability and desirable mechanical properties to the resulting polymers, while the glycine-derived linkages offer potential for enhanced flexibility and biocompatibility compared to fully aromatic polyamides.

These characteristics make polymers derived from this compound of significant interest for applications in high-performance materials, biomedical devices, and drug delivery systems. This guide provides a comprehensive overview of the theoretical and practical aspects of utilizing this monomer in polymer synthesis, including detailed experimental protocols, expected material properties, and essential characterization techniques.

Scientific Foundation and Rationale

The bifunctional nature of this compound allows it to participate in step-growth polymerization reactions. The two secondary amine groups can react with dicarboxylic acids or their derivatives (e.g., diacyl chlorides) to form amide linkages, leading to polyamides. Concurrently, the two methyl ester groups can undergo transesterification with diols to form ester linkages, resulting in polyesters. When both functionalities are strategically employed, novel poly(ester amide)s can be synthesized, offering a tunable balance of properties.

The selection of the polymerization method is critical and depends on the desired polymer structure and properties. Melt polycondensation offers a solvent-free, environmentally friendly approach, while solution polycondensation provides better control over reaction kinetics and polymer molecular weight.

Core Experimental Protocol: Synthesis of a Poly(ester amide) via Melt Polycondensation

This protocol details the synthesis of a poly(ester amide) by reacting this compound with a diol. Melt polycondensation is chosen for its efficiency and reduced environmental impact.[1][2][3][4]

Materials and Equipment
  • Monomers:

    • This compound (CAS: 109025-99-2)

    • 1,6-Hexanediol (or other suitable diol)

  • Catalyst:

    • Dibutyltin oxide (DBTO) or Titanium(IV) butoxide

  • Equipment:

    • Three-neck round-bottom flask

    • Mechanical stirrer with a high-torque motor

    • Nitrogen inlet and outlet

    • Distillation head with a condenser and collection flask

    • Heating mantle with a temperature controller

    • Vacuum pump

    • Schlenk line for inert atmosphere operations

Experimental Workflow Diagram

G cluster_0 Monomer Preparation and Charging cluster_1 First Stage: Transesterification under Nitrogen cluster_2 Second Stage: Polycondensation under Vacuum cluster_3 Polymer Recovery and Purification start Start charge Charge equimolar amounts of This compound and Diol into the reactor start->charge catalyst Add catalyst (e.g., DBTO) charge->catalyst heat_N2 Heat to 150-180°C under a slow stream of Nitrogen catalyst->heat_N2 methanol_distill Distill off Methanol byproduct heat_N2->methanol_distill oligomer Formation of low molecular weight oligomers methanol_distill->oligomer heat_vac Increase temperature to 200-240°C and apply vacuum gradually oligomer->heat_vac diol_distill Remove excess diol and other volatile byproducts heat_vac->diol_distill viscosity Monitor viscosity increase diol_distill->viscosity polymer High molecular weight poly(ester amide) formed viscosity->polymer cool Cool the reactor under Nitrogen polymer->cool dissolve Dissolve the polymer in a suitable solvent (e.g., DMF, NMP) cool->dissolve precipitate Precipitate in a non-solvent (e.g., Methanol, Water) dissolve->precipitate dry Filter and dry the polymer under vacuum precipitate->dry end End dry->end

Caption: Workflow for the two-stage melt polycondensation synthesis of a poly(ester amide).

Step-by-Step Procedure
  • Reactor Setup: Assemble the reaction apparatus, ensuring all glassware is dry. The mechanical stirrer should have a paddle that allows for efficient mixing of a viscous polymer melt.

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and the chosen diol (e.g., 1,6-hexanediol). Add the catalyst (e.g., 0.1-0.5 mol% relative to the diester monomer).

  • First Stage (Transesterification):

    • Begin stirring and purge the system with a slow stream of dry nitrogen for at least 30 minutes to remove any residual air.

    • Heat the reaction mixture to 150-180°C.

    • Methanol will begin to distill off as the transesterification reaction proceeds. Continue this stage until the majority of the theoretical amount of methanol has been collected. This typically takes 2-4 hours.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 200-240°C.

    • Slowly apply vacuum to the system, reducing the pressure to below 1 mmHg. This helps to remove the excess diol and drives the polymerization reaction towards higher molecular weight.

    • A significant increase in the viscosity of the reaction mixture will be observed. Continue the reaction under high vacuum for an additional 2-5 hours, or until the desired viscosity is achieved.

  • Polymer Recovery:

    • Release the vacuum with nitrogen and cool the reactor to room temperature.

    • The resulting polymer will be a solid. Depending on its properties, it can be removed mechanically.

    • For purification, dissolve the polymer in a suitable solvent such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).

    • Precipitate the polymer by slowly adding the solution to a non-solvent like methanol or water with vigorous stirring.

    • Filter the purified polymer and dry it in a vacuum oven at 60-80°C until a constant weight is achieved.

Expertise & Experience: Navigating Potential Challenges

  • Monomer Purity: The purity of this compound is crucial. Impurities can act as chain terminators, limiting the final molecular weight of the polymer. Recrystallization of the monomer may be necessary.

  • Stoichiometry: Precise equimolar amounts of the diamino diester and the comonomer (diol or diacid) are essential for achieving high molecular weight polymers in step-growth polymerization.

  • Reaction Temperature: The reaction temperature is a critical parameter. It must be high enough to ensure the reactants are in a molten state and to facilitate the removal of byproducts, but not so high as to cause thermal degradation of the monomers or the resulting polymer. The aromatic nature of the monomer suggests good thermal stability.

  • Catalyst Selection: The choice and concentration of the catalyst can significantly influence the reaction rate and the potential for side reactions. Trial experiments with different catalysts may be necessary to optimize the polymerization.

  • Viscosity Monitoring: In melt polycondensation, the increase in melt viscosity is an indicator of increasing molecular weight. A high-torque stirrer is necessary to handle the viscous polymer melt.

Trustworthiness: Validation and Characterization

To ensure the successful synthesis and to understand the properties of the resulting polymer, a thorough characterization is essential.

Structural Characterization
Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of ester and amide linkages.Disappearance of the N-H stretching vibration of the secondary amine and the appearance of a characteristic amide C=O stretching band. Confirmation of the ester C=O stretching band.
NMR Spectroscopy (¹H and ¹³C) To elucidate the detailed chemical structure of the polymer repeat unit.Signals corresponding to the aromatic protons of the phenylene ring, the methylene protons of the glycine unit and the diol, and the carbonyl carbons of the ester and amide groups.
Molecular Weight Determination
Technique Purpose Parameters Measured
Gel Permeation Chromatography (GPC) To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).Mn, Mw, PDI
Thermal Properties Analysis
Technique Purpose Parameters Measured
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if crystalline.Tg, Tm, Crystallization temperature (Tc)
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Onset decomposition temperature (Td), Char yield

Logical Relationships: Structure-Property Expectations

The unique structure of this compound allows for the rational design of polymers with specific properties.

Caption: Structure-property relationships for polymers derived from this compound.

Conclusion

This compound is a promising monomer for the development of novel polymers with potentially advantageous thermal and mechanical properties, coupled with the flexibility and biocompatibility associated with amino acid-based structures. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers exploring the synthesis and applications of these new materials. While the specific protocols are adapted from related systems due to a lack of direct literature, they are grounded in established principles of polymer chemistry and provide a robust starting point for experimentation and innovation.

References

  • Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2012). Biodegradable Poly (Ester Amide) S: Synthesis and Applications. InTech. [Link]

  • Konda, A., et al. (2020). Melt Polycondensation Strategy to Access Unexplored l-Amino Acid and Sugar Copolymers. Biomacromolecules, 21(11), 4586–4596. [Link]

  • Puiggalí, J., et al. (2011). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. [Link]

  • Rodríguez-Galán, A., Franco, L., & Puiggalí, J. (2011). Synthesis of aromatic poly(ester amide)s derived from aromatic diamide-diols and aromatic dicarboxylic acids. ResearchGate. [Link]

  • Kramer, J. R., & Deming, T. J. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. Polymer Chemistry, 7(44), 6746-6757. [Link]

  • Konda, A., et al. (2023). Melt Polycondensation Strategy for Amide-Functionalized l-Aspartic Acid Amphiphilic Polyester Nano-assemblies and Enzyme-Responsive Drug Delivery in Cancer Cells. Biomacromolecules, 24(6), 2735–2747. [Link]

  • Zhang, Y., et al. (2023). Rapid synthesis of functional poly(ester amide)s through thiol–ene chemistry. RSC Advances, 13(25), 17143-17150. [Link]

  • Konda, A., & Kulkarni, A. (2012). Polymers from amino acids: development of dual ester-urethane melt condensation approach and mechanistic aspects. Biomacromolecules, 13(8), 2427–2436. [Link]

  • Qian, Z., et al. (2011). Synthesis and characterization of poly(ester amide) from renewable resources through melt polycondensation. Express Polymer Letters, 5(11), 964-973. [Link]

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Application Note: N,N'-1,4-Phenylenebis(glycine dimethyl ester) as a Novel Monomer for Bio-Inspired Polyamides

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: [email protected]

Introduction

The quest for advanced polymeric materials with tailored properties has driven significant research into novel monomers that can impart unique characteristics to the resulting polymers. Polyamides, a class of polymers characterized by the repeating amide linkage (–CO–NH–), are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] Aromatic polyamides, or aramids, represent the pinnacle of this class, with applications ranging from aerospace components to ballistic protection.[3] However, the rigidity of the aromatic backbone often leads to poor processability.

This application note introduces N,N'-1,4-Phenylenebis(glycine dimethyl ester) as a promising, yet underexplored, monomer for the synthesis of novel polyamides. The incorporation of glycine dimethyl ester moieties onto a central p-phenylenediamine core offers a unique combination of rigidity from the aromatic ring and flexibility from the ester-containing side chains. This structure is anticipated to yield polyamides with improved solubility and processing characteristics without significantly compromising the desirable thermal properties of aromatic polyamides. Furthermore, the presence of ester groups introduces the potential for biodegradability, opening avenues for applications in biomedical fields such as tissue engineering and drug delivery.[4][5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the monomer, its subsequent polymerization, and the characterization of the resulting polyamides. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles.

Monomer Synthesis: N,N'-1,4-Phenylenebis(glycine dimethyl ester)

The synthesis of N,N'-1,4-phenylenebis(glycine dimethyl ester) can be achieved through a two-step process starting from p-phenylenediamine. This approach is adapted from established methods for the synthesis of N-aryl glycines.[7]

Reaction Scheme

Monomer Synthesis cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Work-up and Purification p-Phenylenediamine p-Phenylenediamine Intermediate N,N'-1,4-Phenylenebis(glycine methyl ester) p-Phenylenediamine->Intermediate 2 equivalents Methyl_chloroacetate Methyl chloroacetate Methyl_chloroacetate->Intermediate 2 equivalents Base Base (e.g., K2CO3) Solvent (e.g., DMF) Base->Intermediate Crude_Product Crude Product Washing Washing with Water Crude_Product->Washing Recrystallization Recrystallization (e.g., Ethanol/Water) Washing->Recrystallization Final_Monomer N,N'-1,4-Phenylenebis(glycine dimethyl ester) Recrystallization->Final_Monomer

Caption: Synthetic workflow for N,N'-1,4-phenylenebis(glycine dimethyl ester).

Detailed Protocol: Monomer Synthesis

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
p-Phenylenediamine106-50-3108.1410.81 g (0.1 mol)
Methyl chloroacetate96-34-4108.5223.87 g (0.22 mol)
Potassium carbonate (K₂CO₃), anhydrous584-08-7138.2130.41 g (0.22 mol)
N,N-Dimethylformamide (DMF)68-12-273.09200 mL
Ethanol64-17-546.07As needed
Deionized Water7732-18-518.02As needed

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add p-phenylenediamine (10.81 g, 0.1 mol), anhydrous potassium carbonate (30.41 g, 0.22 mol), and N,N-dimethylformamide (200 mL).

  • Initiation: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to ensure a homogeneous suspension.

  • Addition of Alkylating Agent: Slowly add methyl chloroacetate (23.87 g, 0.22 mol) dropwise to the reaction mixture over a period of 1 hour. An exothermic reaction may be observed. Maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the reaction mixture to 80°C and maintain it at this temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of cold deionized water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with deionized water to remove any inorganic salts and residual DMF.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure N,N'-1,4-phenylenebis(glycine dimethyl ester) as a solid.

  • Drying: Dry the purified product in a vacuum oven at 50°C for 24 hours.

Expected Yield: 70-80%

Characterization: The structure and purity of the synthesized monomer should be confirmed by ¹H NMR, ¹³C NMR, and FTIR spectroscopy, and its melting point should be determined.

Polymerization: Synthesis of Polyamides

The synthesized monomer, N,N'-1,4-phenylenebis(glycine dimethyl ester), can be polymerized with a suitable diacid chloride, such as terephthaloyl chloride, via low-temperature solution polycondensation.[3] This method is widely used for the synthesis of aromatic polyamides as it minimizes side reactions and allows for the formation of high molecular weight polymers.[8]

Polymerization Scheme

Polymerization Monomer N,N'-1,4-Phenylenebis(glycine dimethyl ester) Polymer Polyamide Monomer->Polymer Diacid_Chloride Terephthaloyl chloride Diacid_Chloride->Polymer Solvent Solvent (e.g., NMP) Acid Scavenger (e.g., Pyridine) Solvent->Polymer

Caption: General scheme for the polycondensation reaction.

Detailed Protocol: Low-Temperature Solution Polycondensation

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
N,N'-1,4-Phenylenebis(glycine dimethyl ester)109025-99-2280.292.803 g (0.01 mol)
Terephthaloyl chloride100-20-9203.022.030 g (0.01 mol)
N-Methyl-2-pyrrolidone (NMP), anhydrous872-50-499.1350 mL
Pyridine, anhydrous110-86-179.101.74 mL (0.022 mol)
Methanol67-56-132.04200 mL

Procedure:

  • Monomer Dissolution: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve N,N'-1,4-phenylenebis(glycine dimethyl ester) (2.803 g, 0.01 mol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (50 mL) under a nitrogen atmosphere.

  • Addition of Acid Scavenger: Add anhydrous pyridine (1.74 mL, 0.022 mol) to the solution and stir for 15 minutes.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Addition of Diacid Chloride: Add terephthaloyl chloride (2.030 g, 0.01 mol) portion-wise to the stirred solution over 30 minutes, ensuring the temperature remains below 5°C. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 24 hours.

  • Precipitation: Pour the viscous polymer solution into 200 mL of vigorously stirring methanol. The polyamide will precipitate as a fibrous solid.

  • Washing: Collect the polymer by filtration and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, oligomers, and salts.

  • Drying: Dry the polyamide in a vacuum oven at 80°C for 48 hours.

Expected Yield: >95%

Characterization of the Polyamide

A comprehensive characterization of the synthesized polyamide is crucial to understand its properties and potential applications.

Technique Purpose Expected Observations
FTIR Spectroscopy To confirm the formation of the amide linkage and the presence of ester groups.Characteristic amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. Ester carbonyl stretch (~1735 cm⁻¹).
¹H and ¹³C NMR Spectroscopy To elucidate the detailed chemical structure of the polymer repeat unit.Peaks corresponding to the aromatic protons, methylene protons of the glycine unit, and methyl protons of the ester group.
Gel Permeation Chromatography (GPC) To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).High molecular weight (Mn > 10,000 g/mol ) with a PDI between 1.5 and 2.5 is typical for step-growth polymerization.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the polymer.Decomposition temperature (Td) is expected to be high, characteristic of aromatic polyamides.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.A high Tg is expected due to the rigid aromatic backbone. The polymer may be amorphous or semi-crystalline.
Solubility Tests To assess the processability of the polymer.The polymer is expected to be soluble in polar aprotic solvents like NMP, DMAc, and DMF.[9]

Discussion and Insights

The inclusion of the N,N'-1,4-phenylenebis(glycine dimethyl ester) monomer is a strategic design choice aimed at achieving a balance between performance and processability.

  • Causality of Experimental Choices:

    • Low-Temperature Polycondensation: This method is preferred over melt polycondensation to prevent potential side reactions involving the ester groups, such as transesterification or degradation at high temperatures.[3]

    • NMP as Solvent: NMP is an excellent solvent for aromatic polyamides and their precursors, ensuring a homogeneous reaction medium, which is critical for achieving high molecular weights.[2]

    • Pyridine as Acid Scavenger: Pyridine is used to neutralize the HCl gas generated during the reaction between the amine and the acid chloride. This prevents the protonation of the amine monomer, which would otherwise halt the polymerization.

  • Self-Validating System:

    • The protocol includes multiple purification steps for both the monomer and the polymer. The purity of the monomer is critical for achieving high molecular weight polymers, as stoichiometry is a key factor in step-growth polymerization.

    • The comprehensive characterization plan allows for the verification of the polymer's structure and properties, confirming the success of the synthesis.

Conclusion

N,N'-1,4-Phenylenebis(glycine dimethyl ester) presents a compelling new building block for the synthesis of advanced polyamides. The synthetic and polymerization protocols detailed in this application note provide a solid foundation for researchers to explore this novel class of polymers. The anticipated combination of high thermal stability, improved processability, and potential biodegradability makes these materials attractive candidates for a wide range of applications, from high-performance engineering plastics to advanced biomedical devices. Further research into copolymerization and blending of these polyamides could unlock even more functionalities and applications.

References

  • Kratz, K., et al. (2016). Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. RSC Advances, 6(105), 103416-103433. [Link]

  • Giménez, M. J., et al. (2009). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • Kasperczyk, J., & Jelonek, K. (2014). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. ResearchGate. [Link]

  • Ali, F. M., Al-Noor, T. H., & Rashed, H. H. (2015). Polycondensation of Ethylenediaminetetraacetic Acid with Some Prepared Diamines Derived from Amino Acids or Antibiotic. Advances in Life Science and Technology, 35. [Link]

  • Ali, F. M., Al-Noor, T. H., & Rashed, H. H. (2015). Polycondensation of Ethylenediaminetetraacetic Acid with Some Prepared Diamines Derived from Amino Acids or Antibiotic. ResearchGate. [Link]

  • Gerasimov, T. O., et al. (2021). SYNTHESIS OF POLYAMIDE-IMIDES BY THE INTERACTION OF TEREPHTHALOYL CHLORIDE AND 3,3',4,4' -DIPHENYL ETHER TETRACARBOXYLIC ACID DIANHYDRIDE WITH AROMATIC DIAMINES. INEOS OPEN. [Link]

  • Zhang, Y., et al. (2011). Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines. Journal of the American Chemical Society, 133(4), 844–847. [Link]

  • de la Campa, J. G., et al. (2017). Functional Aromatic Polyamides. Polymers, 9(12), 711. [Link]

  • Can, M., & Ozkara, S. (2018). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Link]

  • ChemistryTuition.Net. (2014, October 8). Synthesis of Polyamides. YouTube. [Link]

  • Iwan, A. (2014). Polyamide Syntheses. ResearchGate. [Link]

  • Wadgaonkar, P. P. (2004). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. National Chemical Laboratory. [Link]

  • Park, J. H., et al. (2003). Synthesis and characteristics of novel polyamides having pendent N-phenyl imide groups. Journal of Polymer Science Part A: Polymer Chemistry, 41(4), 517-523. [Link]

  • Gventsadze, D., et al. (2024). Synthesis and preliminary findings of poly (Amide-co-Ester Amide)s. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Glycine, N,N-dimethyl-, ethyl ester. PubChem. Retrieved from [Link]

  • Cheméo. (n.d.). Glycine, N,N-dimethyl-, ethyl ester (CAS 33229-89-9). Retrieved from [Link]

  • Hsiao, S. H., & Yang, C. P. (1999). Synthesis and characterization of new poly(amide-imide)s based on 1,4-bis(trimellitimido)-2,5-dichlorobenzene. Journal of Applied Polymer Science, 73(2), 271-278. [Link]

  • Reddy, G. O., et al. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 15(26), 16568-16576. [Link]

  • Grinstead, R. R. (1990). Synthetic process for the preparation of N,N dimethyl glycine (DMG) (U.S. Patent No. 4,980,378). U.S.
  • Li, J., et al. (2013). Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst (Chinese Patent No. CN103396330A).

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Application Notes and Protocols: N,N'-1,4-Phenylenebis(glycine dimethyl ester) in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Potential of a Versatile Building Block

Welcome to a comprehensive guide on the prospective applications of N,N'-1,4-phenylenebis(glycine dimethyl ester) in the dynamic field of materials science. While direct literature on this specific molecule is nascent, its structural motifs—a rigid phenylene core flanked by two glycine dimethyl ester units—suggest a significant potential as a versatile building block for advanced materials. This document serves as a forward-looking exploration of its likely applications, drawing parallels from well-documented research on analogous glycine derivatives and bifunctional monomers. Herein, we provide not just detailed protocols, but also the scientific rationale to empower researchers to innovate and adapt these methodologies for their specific research goals.

Introduction to N,N'-1,4-Phenylenebis(glycine dimethyl ester): A Structural Overview

N,N'-1,4-Phenylenebis(glycine dimethyl ester) is a symmetric organic molecule characterized by a central 1,4-phenylene ring, which imparts rigidity and thermal stability. This core is symmetrically substituted with two N-(glycine dimethyl ester) groups. The presence of ester and secondary amine functionalities makes it a prime candidate for various polymerization reactions and as a ligand for coordination chemistry.

Key Structural Features and Their Implications:

  • Rigid Phenylene Core: Contributes to thermal stability and mechanical strength in resulting polymers.

  • Diester Functionality: Allows for polycondensation reactions, particularly for the synthesis of polyesters and poly(ester amide)s.

  • Amine Groups: Can participate in polymerization and act as coordination sites for metal ions.

  • Symmetrical Structure: Leads to the formation of regular and potentially crystalline polymer chains or coordination networks.

Application I: Monomer for High-Performance Poly(ester amide)s

The structure of N,N'-1,4-phenylenebis(glycine dimethyl ester) makes it an excellent candidate as a diamide-diester monomer for the synthesis of poly(ester amide)s (PEAs). PEAs are a class of polymers that combine the desirable properties of both polyesters (biocompatibility, biodegradability) and polyamides (high thermal and mechanical stability)[1][2]. The incorporation of amino acid-based monomers, such as glycine derivatives, can enhance the biocompatibility and degradability of the resulting polymers[3][4].

Scientific Rationale

The synthesis of PEAs from a diamide-diester monomer typically involves a two-step melt polycondensation with a diol[1][3]. In the first step, a prepolymer is formed at a lower temperature. The second step involves increasing the temperature under a vacuum to drive the condensation reaction to completion and achieve a high molecular weight polymer. The rigid phenylene backbone of N,N'-1,4-phenylenebis(glycine dimethyl ester) is expected to yield PEAs with high glass transition temperatures and good mechanical strength.

Experimental Protocol: Synthesis of a Poly(ester amide) from N,N'-1,4-Phenylenebis(glycine dimethyl ester) and 1,4-Butanediol

Materials:

  • N,N'-1,4-phenylenebis(glycine dimethyl ester)

  • 1,4-Butanediol (freshly distilled)

  • Titanium(IV) butoxide (catalyst)

  • Antioxidant (e.g., Irganox® 1010)

  • High-purity nitrogen gas

  • Vacuum line

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Charging the Reactor: In the three-necked flask, add equimolar amounts of N,N'-1,4-phenylenebis(glycine dimethyl ester) and 1,4-butanediol. Add the catalyst (e.g., 250 ppm of Titanium(IV) butoxide) and the antioxidant (0.1 wt%).

  • First Stage (Prepolymerization):

    • Purge the flask with nitrogen for 15 minutes to remove any oxygen.

    • Heat the mixture to 160-180°C under a slow stream of nitrogen while stirring.

    • Methanol will be evolved as a byproduct of the transesterification reaction and should be collected in the distillation condenser.

    • Continue this stage for 2-3 hours, or until the evolution of methanol ceases.

  • Second Stage (Polycondensation):

    • Gradually increase the temperature to 220-240°C.

    • Slowly apply a vacuum (to <1 mbar) over 30-60 minutes to avoid excessive foaming.

    • Continue the reaction under high vacuum for 3-5 hours. The viscosity of the molten polymer will increase significantly.

    • The reaction is complete when the desired viscosity is reached (monitored by the torque of the mechanical stirrer).

  • Polymer Isolation:

    • Release the vacuum with nitrogen.

    • Extrude the molten polymer from the reactor into a water bath to cool and solidify.

    • Granulate or grind the polymer for further analysis.

Data Presentation:

Parameter Value Rationale
Monomer Ratio1:1 (ester:diol)Stoichiometric balance for high molecular weight polymer.
Catalyst Concentration250 ppmTypical concentration for polycondensation reactions.
Prepolymerization Temp.160-180°CAllows for controlled methanol removal without monomer degradation.
Polycondensation Temp.220-240°CSufficient to drive the reaction to high conversion.
Vacuum Level<1 mbarEssential for removing the condensation byproducts and achieving high molecular weight.

Workflow Diagram:

Polycondensation_Workflow cluster_prep Preparation cluster_reaction Reaction Stages cluster_isolation Isolation charge Charge Monomers & Catalyst purge Purge with N2 charge->purge prepoly Prepolymerization (160-180°C) purge->prepoly Heat poly Polycondensation (220-240°C, Vacuum) prepoly->poly Increase Temp & Apply Vacuum extrude Extrude Polymer poly->extrude Release Vacuum cool Cool & Solidify extrude->cool granulate Granulate cool->granulate

Caption: Workflow for the synthesis of poly(ester amide).

Application II: Ligand for Coordination Polymers and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the glycine units and the oxygen atoms of the carbonyl groups in N,N'-1,4-phenylenebis(glycine dimethyl ester) can act as coordination sites for metal ions. This makes it a promising organic linker for the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs)[5][6]. MOFs are crystalline materials with a porous structure, formed by the self-assembly of metal ions or clusters and organic linkers[5]. The properties of MOFs, such as pore size and functionality, can be tuned by the choice of the metal and organic linker[7][8]. The use of a glycine derivative as a linker could introduce chirality and functional groups that are beneficial for applications in catalysis, gas separation, and drug delivery[7][9].

Scientific Rationale

The synthesis of MOFs is typically achieved through solvothermal or hydrothermal methods, where the metal salt and the organic linker are dissolved in a suitable solvent and heated in a sealed vessel. The slow crystallization process allows for the formation of a well-ordered, crystalline framework. The choice of solvent, temperature, and reaction time are critical parameters that influence the final structure and properties of the MOF.

Experimental Protocol: Solvothermal Synthesis of a MOF using N,N'-1,4-Phenylenebis(glycine dimethyl ester) and Zinc Nitrate

Materials:

  • N,N'-1,4-phenylenebis(glycine dimethyl ester)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • Teflon-lined stainless steel autoclave

  • Oven with temperature control

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation:

    • In a glass vial, dissolve N,N'-1,4-phenylenebis(glycine dimethyl ester) in DMF.

    • In a separate vial, dissolve zinc nitrate hexahydrate in DMF.

  • Assembly:

    • Mix the two solutions in the Teflon liner of the autoclave. A typical molar ratio of linker to metal salt is 1:1 or 1:2.

    • Seal the autoclave and place it in the oven.

  • Crystallization:

    • Heat the autoclave to a specific temperature (e.g., 80-120°C) and hold for 24-72 hours.

    • Allow the autoclave to cool down slowly to room temperature.

  • Product Isolation and Activation:

    • Collect the crystalline product by centrifugation or filtration.

    • Wash the crystals with fresh DMF and then with a solvent of lower boiling point, such as ethanol, to remove unreacted starting materials and solvent molecules from the pores.

    • Dry the product in a vacuum oven at a moderate temperature (e.g., 60-80°C) to activate the MOF by removing the solvent from the pores.

Data Presentation:

Parameter Value/Range Rationale
Linker:Metal Ratio1:1 to 1:2Influences the coordination environment and final structure.
SolventDMFHigh boiling point and good solvating power for both linker and metal salt.
Temperature80-120°CPromotes crystallization without decomposing the linker.
Reaction Time24-72 hoursAllows for slow crystal growth and formation of a well-ordered framework.

Logical Relationship Diagram:

MOF_Synthesis_Logic cluster_inputs Inputs cluster_process Process cluster_output Output linker Organic Linker (N,N'-1,4-phenylenebis (glycine dimethyl ester)) solvothermal Solvothermal Reaction (Heat & Pressure) linker->solvothermal metal Metal Salt (e.g., Zn(NO3)2) metal->solvothermal solvent Solvent (e.g., DMF) solvent->solvothermal mof Crystalline MOF solvothermal->mof Self-assembly

Caption: Logical flow for MOF synthesis.

Concluding Remarks for the Innovator

N,N'-1,4-phenylenebis(glycine dimethyl ester) stands as a promising, yet underexplored, molecule for the creation of novel materials. The protocols and insights provided in this guide are intended to be a launchpad for further research and development. The true potential of this compound will be realized through the ingenuity of researchers who can harness its unique structural features to design and synthesize materials with tailored properties for a wide array of applications, from biomedical devices to advanced separation technologies.

References

  • Degradable Poly(ester amide)s for Biomedical Applications. (2010). Polymers. [Link][1]

  • BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. (n.d.). UPCommons. [Link][3]

  • (PDF) Biodegradable Poly(Ester Amide)s: Synthesis and Applications. (n.d.). ResearchGate. [Link][4]

  • Glycine derivative-functionalized metal-organic framework (MOF) materials for Co(II) removal from aqueous solution. (n.d.). ResearchGate. [Link][7]

  • Practical Considerations in the Design and Use of Non‐Crystalline Metal–Organic Frameworks. (2025). National Institutes of Health. [Link][5]

  • Poly(ester amide)s: recent insights into synthesis, stability and biomedical applications. (n.d.). Royal Society of Chemistry. [Link][2]

  • Pyrene and Anthracene Ligands Based MOFs: Synthesis, Structure and Catalytic Activity for Knoevenagel Condensation and Henry Reaction. (n.d.). University of Florence. [Link][8]

  • Three-dimensional metal–organic frameworks (MOFs) containing substituted diimide ligands: synthesis, structures and gas sorption studies. (n.d.). Royal Society of Chemistry. [Link][6]

  • Cu-Bi Bimetallic Catalysts Derived from Metal-Organic Framework Arrays on Copper Foam for Efficient Glycine Electrosynthesis. (2025). PubMed. [Link][9]

Sources

Application Notes and Protocols: Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Forward

Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate is a symmetrically substituted aromatic diamine derivative with significant potential as a versatile building block in several fields of chemical research. Its structure, featuring a central phenylene core flanked by two secondary amine-linked methyl acetate groups, offers a unique combination of rigidity from the aromatic ring and flexibility from the ethyl acetate chains. The presence of multiple coordination sites (two nitrogen and two carbonyl oxygen atoms) makes it a compelling candidate for applications in coordination chemistry, supramolecular assembly, and as a monomer for novel polymers. This document provides a detailed guide for researchers, outlining a proposed synthetic protocol, characterization methods, and potential applications for this compound. The methodologies described herein are based on established chemical principles and analogous reactions reported in the literature for similar molecular scaffolds.

Synthesis of Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate

The synthesis of the title compound can be achieved via a nucleophilic substitution reaction between p-phenylenediamine and a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrohalic acid byproduct.

Proposed Synthetic Scheme

Synthesis_Scheme p-Phenylenediamine p-Phenylenediamine Reaction Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat p-Phenylenediamine->Reaction Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate Reaction->Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Reaction (2 equivalents)

Caption: Proposed synthesis of Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate.

Detailed Synthetic Protocol

Materials:

  • p-Phenylenediamine

  • Methyl bromoacetate (or methyl chloroacetate)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add p-phenylenediamine (e.g., 5.41 g, 50 mmol) and anhydrous potassium carbonate (e.g., 20.7 g, 150 mmol).

  • Solvent Addition: Add 100 mL of anhydrous acetonitrile to the flask.

  • Reagent Addition: While stirring the suspension, add methyl bromoacetate (e.g., 16.8 g, 110 mmol, 2.2 equivalents) dropwise over 15 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and potassium bromide byproduct.

    • Concentrate the filtrate under reduced pressure to obtain a crude residue.

    • Redissolve the residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Isolation and Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate as a solid. The expected yield is typically in the range of 60-80%.

Physicochemical Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to aromatic protons (singlet or AA'BB' system), N-H protons (broad singlet), methylene protons (singlet), and methyl ester protons (singlet).
¹³C NMR Signals for aromatic carbons, methylene carbons, methyl ester carbons, and carbonyl carbons.
FT-IR Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (ester), and C-N stretching.
Mass Spec. A molecular ion peak corresponding to the calculated mass of the compound (C₁₂H₁₆N₂O₄).
Melting Point A sharp melting point range, indicating the purity of the compound.

Applications in Coordination Chemistry

The presence of two secondary amine nitrogens and two carbonyl oxygens makes Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate an excellent candidate as a tetradentate ligand for the synthesis of novel metal-organic frameworks (MOFs) and coordination polymers.[1]

Protocol for the Synthesis of a Zinc-Based Coordination Polymer

Materials:

  • Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate (the ligand)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • Solution Preparation: In a 20 mL scintillation vial, dissolve the ligand (e.g., 25.2 mg, 0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve zinc nitrate hexahydrate (e.g., 29.7 mg, 0.1 mmol) in 5 mL of ethanol.

  • Reaction: Combine the two solutions in a single vial.

  • Crystallization: Cap the vial and place it in an oven at 80°C for 48 hours.

  • Isolation: After cooling to room temperature, colorless crystals suitable for X-ray diffraction may form. The crystals can be isolated by decantation and washed with fresh DMF.

Coordination_Polymer_Synthesis cluster_0 Solution Preparation Ligand_Solution Ligand in DMF Mixing Mixing Ligand_Solution->Mixing Metal_Salt_Solution Zn(NO3)2 in Ethanol Metal_Salt_Solution->Mixing Heating Heating Mixing->Heating 80°C, 48h Crystallization Crystallization Heating->Crystallization Isolation_and_Characterization Isolation_and_Characterization Crystallization->Isolation_and_Characterization Single Crystal X-ray Diffraction

Caption: Workflow for the synthesis of a zinc-based coordination polymer.

Applications in Materials Science

The difunctional nature of Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate makes it a suitable monomer for the synthesis of novel polyamides or polyimides with potentially interesting thermal and mechanical properties.[2]

Protocol for the Synthesis of a Polyamide via Interfacial Polycondensation

Materials:

  • Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate

  • Terephthaloyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

Procedure:

  • Aqueous Phase: Dissolve the diamine monomer and sodium hydroxide in deionized water.

  • Organic Phase: Dissolve terephthaloyl chloride in dichloromethane.

  • Polymerization: Carefully layer the organic phase on top of the aqueous phase in a beaker. A polymer film will form at the interface.

  • Isolation: The polymer film can be continuously drawn from the interface, washed with water and a suitable organic solvent (e.g., acetone), and then dried under vacuum.

Potential Biological Applications

The core structure of this molecule is related to compounds that have been investigated for their biological activities. For instance, derivatives of 1,4-phenylenebis(1,3,4-thiadiazole) have been studied for their anticancer properties.[3][4] While the biological activity of Dimethyl 2,2'-(1,4-phenylenebis(azanediyl))diacetate itself is unknown, its structure could serve as a scaffold for the development of new therapeutic agents. Further derivatization, such as hydrolysis of the esters to the corresponding dicarboxylic acid, could yield compounds with different solubility and biological interaction profiles.

References

  • Alshawi, J., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. IUCrData, 1(1), x160046. [Link]

  • Alshawi, J., Yousif, M., Timco, G., Zangana, K. H., Winpenny, R., & Al-Jeboori, M. J. (2016). Diethyl 2,2′-({[1,4-phenylenebis(azanediyl)]bis(methylene)}bis(1H-pyrrole-2,1-diyl))diacetate. IUCrData, 1, x160046. [Link]

  • Li, Y., et al. (2009). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o803. [Link]

  • Amanote Research. (2016). Diethyl 2,2′-({[1,4-Phenylenebis(a. [Link]

  • Predecki, D., et al. (2023). Aza-Diels-Alder Synthesis and NMR Characterization of Aromatic Substituted 1-Methyl-2-phenyl 2,3-Dihydro-4(1H)-pyridinones. Journal of the Pennsylvania Academy of Science, 97(1), 1-8. [Link]

  • Lin, L., & Wang, J. (2012). Catena-Poly[[aqua(2,2′-bipyridine-κ2 N,N′)zinc]-μ-2,2′-[1,4-phenylenebis(sulfanediyl)]diacetato-κ2 O:O′]. Acta Crystallographica Section E: Structure Reports Online, 68(2), m105–m106. [Link]

  • Martinez-Arias, A., et al. (2020). Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs. Proceedings, 63(1), 38. [Link]

  • Ciampini, D., et al. (2003). Direct synthesis of 1,1'-[1,4-phenylenebis(methylene)]-bis-1,4,8,11-tetraazacyclotetradecane octahydrochloride (AMD 3100) without the use of protecting groups. The Journal of Organic Chemistry, 68(16), 6435–6436. [Link]

  • Michalik, D., Jiao, H., & Langer, P. (2022). NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magnetic Resonance in Chemistry, 60(7), 682-690. [Link]

  • Kobra, K., & Hasan, M. (2015). 1,4-Diazaniumbicyclo[2.2.2]octane Diacetate: As an Effective, New and Reusable Media for the Synthesis of 14-Aryl-14H-dibenzo[a,j]xanthenes. Acta Chimica Slovenica, 62(1), 107-113. [Link]

  • Carradori, S., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2062. [Link]

  • Saeed, B. M. S., Al-Jadaan, S. A. N., & Abbas, B. A. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4-thiadiazole-5,2-diyl)] bis (azaneylylidene) bis (methaneylylidene) diphenolon Breast Cancer Cells. Archives of Razi Institute, 76(4), 821-827. [Link]

  • Saeed, B. M. S., Al-Jadaan, S. A. N., & Abbas, B. A. (2020). Synthesis, Characterization of a Novel 1,1'-[1,4-phenylenebis(1,3,4-thiadiazol-5,2-diyl)] bis (3-chloro-4-(4-hydroxyphenyl) azetidin-2-one and evaluation its Biological activities. Systematic Reviews in Pharmacy, 11(10), 540-546. [Link]

  • Wang, Y., et al. (2018). Synthesis, crystal structure and photophysical properties of 1,4-bis(1,3-diazaazulen-2-yl)benzene: a new π building block. Acta Crystallographica Section C: Structural Chemistry, 74(2), 161-167. [Link]

  • Dyenamo. (n.d.). Building blocks. Retrieved from [Link]

  • Saeed, B. M. S., Al-Jadaan, S. A. N., & Abbas, B. A. (2021). Study on Anticancer Activity of 4, 4'-[1,4-phenylenebis(1,3,4- thiadiazole-5,2-diyl)] bis(azaneylylidene) bis(methaneylylidene) diphenolon Breast Cancer Cells. Archives of Razi Institute, 76(4), 821-827. [Link]lylidene_diphenolon_Breast_Cancer_Cells)

Sources

The Architectural Versatility of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester in Supramolecular Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Symmetrical Building Block for Ordered Architectures

In the realm of supramolecular chemistry, the rational design of molecular building blocks that can spontaneously organize into well-defined, functional superstructures is a paramount objective. N,N'-1,4-Phenylenebis-glycine Dimethyl Ester is an exemplar of such a building block. Its rigid, planar phenylene core, flanked by flexible glycine dimethyl ester moieties, provides a unique combination of structural pre-organization and dynamic interaction sites. This molecule possesses key attributes for the construction of sophisticated supramolecular assemblies: two hydrogen bond donor sites (the N-H groups) and four potential hydrogen bond acceptor sites (the carbonyl oxygens of the ester groups). This arrangement facilitates the formation of extended, predictable hydrogen-bonding networks, which are the cornerstone of many supramolecular structures. The inherent symmetry of the molecule further guides the formation of ordered, often crystalline, materials. These characteristics make this compound a molecule of significant interest for researchers in materials science and drug development, offering a versatile platform for creating novel gels, liquid crystals, and functional co-crystals.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective application in supramolecular design.

PropertyValueSource
Molecular Formula C₁₂H₁₆N₂O₄[1]
Molecular Weight 252.27 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in alcohols; likely insoluble in water and nonpolar solvents.
Key Structural Features - Rigid 1,4-phenylene core- Two secondary amine N-H hydrogen bond donors- Four carbonyl C=O hydrogen bond acceptors- Two methyl ester groups

Synthesis of this compound: A Generalized Protocol

The synthesis of this compound can be achieved through a two-step process involving the N-alkylation of p-phenylenediamine followed by esterification. The following protocol is a generalized procedure based on established methods for the synthesis of N-aryl glycine derivatives.

Part 1: Synthesis of N,N'-1,4-Phenylenebis(glycine)

This step involves the reaction of p-phenylenediamine with a protected glycine equivalent, such as a haloacetic acid, followed by deprotection. A common approach is the reaction with chloroacetic acid.

Materials:

  • p-Phenylenediamine

  • Chloroacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Ethanol

Protocol:

  • In a round-bottom flask, dissolve p-phenylenediamine (1.0 eq) in a 1 M aqueous solution of sodium carbonate.

  • In a separate beaker, dissolve chloroacetic acid (2.2 eq) in deionized water.

  • Slowly add the chloroacetic acid solution to the stirred solution of p-phenylenediamine at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to a pH of approximately 2-3 to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Recrystallize the crude product from a water/ethanol mixture to yield N,N'-1,4-Phenylenebis(glycine) as a solid.

Part 2: Esterification to this compound

The diacid is then esterified, commonly using a Fischer-Speier esterification approach.

Materials:

  • N,N'-1,4-Phenylenebis(glycine)

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated) or Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃, saturated aqueous solution)

  • Dichloromethane (CH₂Cl₂,) or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • Suspend N,N'-1,4-Phenylenebis(glycine) (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (or a stoichiometric amount of thionyl chloride).

  • Allow the reaction mixture to warm to room temperature and then reflux for 8-12 hours, or until TLC indicates the disappearance of the starting material.

  • Cool the reaction mixture and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain this compound.

Synthesis_Workflow cluster_part1 Part 1: Synthesis of Diacid cluster_part2 Part 2: Esterification PPD p-Phenylenediamine Reaction1 N-Alkylation (aq. Na₂CO₃, 60-70°C) PPD->Reaction1 CAA Chloroacetic Acid CAA->Reaction1 Diacid N,N'-1,4-Phenylenebis(glycine) Reaction1->Diacid Reaction2 Esterification (Reflux) Diacid->Reaction2 MeOH Methanol MeOH->Reaction2 Catalyst H₂SO₄ or SOCl₂ Catalyst->Reaction2 Product N,N'-1,4-Phenylenebis-glycine Dimethyl Ester Reaction2->Product

Caption: Synthetic workflow for this compound.

Application in Supramolecular Gel Formation

The directional hydrogen bonding capabilities of this compound make it an excellent candidate for a low molecular weight gelator. The self-assembly into a three-dimensional network can immobilize solvent molecules, leading to the formation of a supramolecular gel.

Protocol for Supramolecular Gelation

This protocol describes a general method for testing the gelation ability of this compound in various solvents.

Materials:

  • This compound

  • A selection of organic solvents (e.g., toluene, cyclohexane, ethyl acetate, acetonitrile)

  • Vials with screw caps

  • Heating block or oil bath

  • Vortex mixer

Protocol:

  • Weigh a specific amount of this compound (e.g., 10 mg) into a vial.

  • Add a measured volume of the chosen solvent (e.g., 1 mL) to achieve a desired weight/volume percentage.

  • Heat the mixture in a heating block or oil bath until the solid completely dissolves. Gentle vortexing may be required to aid dissolution.

  • Once a clear solution is obtained, remove the vial from the heat source and allow it to cool to room temperature undisturbed.

  • Observe the sample for gel formation. A stable gel is confirmed if no flow is observed upon inverting the vial.

  • If a gel does not form, the concentration of the gelator can be systematically increased.

  • The thermal stability of the gel can be determined by slowly heating the gel and recording the temperature at which it transitions back to a sol (gel-to-sol transition temperature, Tgel).

Characterization of Supramolecular Assemblies

A multi-technique approach is essential to fully characterize the supramolecular structures formed by this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the self-assembly process in solution.

  • ¹H NMR: Changes in the chemical shifts of the N-H protons upon aggregation can provide direct evidence of hydrogen bond formation. Concentration- and temperature-dependent ¹H NMR studies can be used to understand the thermodynamics of the self-assembly process.

  • Diffusion-Ordered Spectroscopy (DOSY): This technique can be used to measure the diffusion coefficient of the molecules in solution. A significant decrease in the diffusion coefficient upon gelation indicates the formation of large supramolecular aggregates.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is highly sensitive to changes in the vibrational modes of functional groups involved in hydrogen bonding.

  • N-H Stretching: A shift to lower wavenumbers and broadening of the N-H stretching band (typically around 3300-3400 cm⁻¹) is a hallmark of its participation in hydrogen bonding.

  • C=O Stretching: A similar shift to lower wavenumbers for the carbonyl stretching band (around 1730-1750 cm⁻¹) indicates its role as a hydrogen bond acceptor.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal properties of the supramolecular assemblies, such as the gel-to-sol transition. The enthalpy of this transition can provide information about the strength of the non-covalent interactions holding the network together.

Scanning Electron Microscopy (SEM)

SEM is employed to visualize the morphology of the supramolecular network in the xerogel state (after removal of the solvent). This provides insights into the size, shape, and interconnectivity of the self-assembled fibers or other structures.

Characterization_Workflow cluster_solution Solution/Gel State cluster_solid Solid/Xerogel State NMR NMR Spectroscopy (¹H, DOSY) FTIR_sol FT-IR Spectroscopy DSC Differential Scanning Calorimetry SEM Scanning Electron Microscopy XRD X-ray Diffraction Assembly Supramolecular Assembly Assembly->NMR Probes H-bonding & Aggregation Assembly->FTIR_sol Confirms H-bonding Interactions Assembly->DSC Determines Thermal Stability (Tgel) Assembly->SEM Visualizes Network Morphology Assembly->XRD Investigates Molecular Packing

Caption: Workflow for the characterization of supramolecular assemblies.

Potential Applications in Drug Delivery

The ability of this compound to form biocompatible supramolecular hydrogels opens up possibilities for its use as a scaffold for controlled drug delivery. The fibrous network of the gel can physically entrap drug molecules, allowing for their sustained release over time.

Protocol for Drug Loading and In Vitro Release Study

This protocol provides a general method for encapsulating a model drug into a supramolecular gel and studying its release profile.

Materials:

  • Pre-formed supramolecular gel of this compound

  • Model drug (e.g., a fluorescent dye like Rhodamine B or a common drug molecule)

  • Phosphate-buffered saline (PBS) at a physiological pH of 7.4

  • UV-Vis spectrophotometer or fluorescence spectrometer

  • Shaking incubator

Protocol for Drug Loading:

  • Prepare a stock solution of the model drug in the same solvent used for gelation.

  • Add a specific volume of the drug stock solution to the hot sol of the gelator before it cools and forms a gel.

  • Vortex the mixture gently to ensure homogeneous distribution of the drug.

  • Allow the mixture to cool and form the drug-loaded gel.

Protocol for In Vitro Release Study:

  • Place a known amount of the drug-loaded gel into a dialysis bag with a suitable molecular weight cut-off.

  • Immerse the dialysis bag in a known volume of PBS buffer at 37 °C in a shaking incubator.

  • At predetermined time intervals, withdraw a small aliquot of the PBS buffer from the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using UV-Vis or fluorescence spectroscopy.

  • Plot the cumulative percentage of drug released as a function of time to obtain the release profile.

Conclusion and Future Outlook

This compound is a compelling molecule for the bottom-up fabrication of functional supramolecular materials. Its well-defined structure, predictable hydrogen-bonding motifs, and synthetic accessibility make it an attractive building block for researchers in supramolecular chemistry and materials science. The protocols outlined in these application notes provide a foundational framework for the synthesis, characterization, and exploration of the potential applications of its self-assembled structures. Future research may focus on modifying the ester groups to tune solubility and gelation properties, co-assembling with other molecules to create multi-component functional materials, and exploring its potential in areas such as tissue engineering and sensing. The systematic investigation of this and related molecules will undoubtedly continue to advance our understanding and control over the fascinating world of self-assembly.

References

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Application Note & Protocols: Synthesis of Novel Poly(ester amide)s from Phenylenebis(glycine) Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of Amino Acid-Based Polymers

In the pursuit of advanced biomaterials, researchers increasingly turn to monomers that mimic natural biological structures. Phenylenebis(glycine) esters and related bis(α-amino acid) diesters represent a class of highly versatile building blocks. These monomers uniquely position two reactive amine functionalities, separated by a rigid or semi-rigid aromatic core and flanked by hydrolyzable ester linkages. This distinct architecture makes them ideal candidates for synthesizing poly(ester amide)s (PEAs), a class of polymers garnering significant attention for biomedical applications.[1]

PEAs synergistically combine the beneficial properties of both polyesters and polyamides. The ester groups introduce biodegradability through hydrolytic cleavage, a critical feature for applications like drug delivery and tissue engineering scaffolds.[1][2] Simultaneously, the amide groups, through strong intermolecular hydrogen bonding, impart superior thermal stability and mechanical strength compared to simple aliphatic polyesters.[2][3] By polymerizing phenylenebis(glycine) ester monomers with various dicarboxylic acids, a diverse library of PEAs can be created with precisely tailored physical, chemical, and biological properties.[4] These materials are promising for creating functional polymers, for instance, by incorporating amino acids with pendant groups that can be used for further chemical modification or drug conjugation.[5][6]

This document provides a detailed guide to the synthesis of novel PEAs from phenylenebis(glycine) ester-type monomers, focusing on two robust and widely applicable polymerization methodologies: solution polycondensation and interfacial polymerization.

General Synthesis Workflow

The successful synthesis of high-quality PEAs is a multi-step process that requires careful execution and validation at each stage. The overall workflow involves the preparation of high-purity monomers, the polymerization reaction itself, rigorous purification of the resulting polymer, and comprehensive characterization to confirm its structure and properties.

G Fig 1: General Experimental Workflow cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Synthesis cluster_char Characterization Monomer1 Phenylenebis(glycine) Ester Monomer Poly Polycondensation Reaction Monomer1->Poly Monomer2 Diacid Chloride or Activated Diacid Monomer2->Poly Purify Purification (Precipitation/Washing) Poly->Purify Crude Polymer Dry Drying Purify->Dry PEA Final PEA Polymer Dry->PEA FTIR FTIR PEA->FTIR NMR NMR PEA->NMR GPC GPC PEA->GPC DSC DSC/TGA PEA->DSC

Caption: General reaction for PEA synthesis from a diamine-diester and a diacid chloride.

Detailed Protocol: Interfacial Polymerization

Materials:

  • Bis(glycine) 1,4-phenylene diester (Monomer A)

  • Sebacoyl chloride (Monomer B)

  • Dichloromethane (DCM) or Chloroform

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Deionized water

  • High-speed homogenizer or blender

Procedure:

  • Prepare Aqueous Phase: Dissolve Monomer A in deionized water containing an equimolar amount of a base like NaOH. The base deprotonates the amine groups and will neutralize the HCl byproduct.

  • Prepare Organic Phase: Dissolve an equimolar amount of Monomer B (sebacoyl chloride) in an immiscible organic solvent like DCM.

  • Initiate Polymerization: Combine the aqueous and organic phases in a beaker or blender.

  • Homogenize: Immediately begin vigorous stirring using a high-speed homogenizer (e.g., at 5000-10000 rpm). The high shear creates a large interfacial area, promoting rapid polymerization. A solid polymer will form almost instantly. Continue stirring for 5-15 minutes.

  • Isolate Polymer: Stop the stirrer and collect the precipitated polymer by vacuum filtration.

  • Purification: Wash the polymer thoroughly with water to remove any inorganic salts (e.g., NaCl) and unreacted Monomer A. Follow with a wash using a solvent like acetone or methanol to remove unreacted Monomer B and low molecular weight oligomers.

  • Drying: Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.

Data Presentation: Interfacial Polymerization Parameters
ParameterTypical Value/ConditionRationale / E-E-A-T Insight
Organic Solvent Dichloromethane, Chloroform, HexaneThe choice of solvent affects the swelling of the forming polymer film and the diffusion of monomers, thereby influencing the final molecular weight. DCM is a common choice.
Aqueous Base NaOH, Na₂CO₃, KOHActs as an essential acid scavenger, neutralizing the HCl byproduct. Without it, the amine monomers would become protonated and non-nucleophilic, halting the polymerization.
Stirring Speed 5000 - 10000 rpmHigh shear is necessary to continuously break the polymer film forming at the interface, exposing fresh monomer surfaces to react. Stirring speed directly impacts particle size and molecular weight.
Temperature Room TemperatureThe reaction is highly exothermic and rapid, requiring no external heating. Cooling may be necessary for large-scale reactions to maintain control.

Polymer Characterization

Confirming the successful synthesis and purity of the target polymer is a critical final step. A combination of spectroscopic and analytical techniques should be employed.

Protocols for Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire a spectrum of the dry polymer using a KBr pellet or an ATR accessory.

    • Confirm the presence of key functional groups. Look for characteristic peaks corresponding to N-H stretching (amide, ~3300 cm⁻¹), C=O stretching (ester, ~1735 cm⁻¹), and C=O stretching (amide I, ~1650 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or TFA-d).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Confirm the polymer structure by integrating and assigning peaks corresponding to the aromatic protons of the phenylene ring, the methylene protons of the glycine units, and the alkyl protons from the diacid component.

  • Gel Permeation Chromatography (GPC):

    • Dissolve the polymer in a suitable mobile phase (e.g., DMF with 0.01 M LiBr).

    • Inject the solution into a GPC system calibrated with polymer standards (e.g., polystyrene).

    • Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). [4]* Thermal Analysis (DSC/TGA):

    • Use Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and melting temperature (Tm), if any. This provides insight into the polymer's amorphous or semi-crystalline nature. [7] 2. Use Thermogravimetric Analysis (TGA) to assess thermal stability by measuring the temperature at which the polymer begins to degrade.

Table of Expected Characterization Data
TechniqueExpected ResultInterpretation
FTIR ~3300 cm⁻¹ (N-H), ~1735 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (C=O amide)Confirms the formation of the defining amide bonds and the retention of the ester linkages in the polymer backbone.
¹H NMR Signals for aromatic (phenylene), glycine (-CH₂-), and diacid (-CH₂-) protonsThe integral ratios should match the expected polymer repeat unit, confirming the structure.
GPC PDI typically 1.5 - 2.5 for step-growthProvides quantitative data on the molecular weight distribution. A higher Mw generally correlates with better mechanical properties.
DSC A distinct glass transition temperature (Tg)The Tg value is a key indicator of the polymer's physical state at a given temperature and is influenced by the rigidity of the backbone components. [5]

Conclusion

The synthesis of novel polymers from phenylenebis(glycine) esters provides a robust platform for developing advanced, biodegradable materials. Both solution and interfacial polycondensation offer viable pathways to high molecular weight poly(ester amide)s, each with distinct advantages. Solution polymerization affords greater control over the polymer architecture, while interfacial polymerization offers speed and operational simplicity. By carefully selecting monomers and polymerization conditions, researchers can fine-tune the properties of these materials for specific and demanding applications in the biomedical and pharmaceutical fields. [1][2][6]

References

  • Zhou, Z., Li, L., & Chu, C. (2009). Synthesis, characterization and biodegradation of functionalized amino acid-based poly(ester amide)s. Acta Biomaterialia, 5(6), 1948-1959. [Link]

  • Zhou, Z., & Chu, C. C. (2009). Synthesis and characterization of biodegradable poly(ester amide)s with pendant amine functional groups and in vitro cellular response. Journal of Materials Science: Materials in Medicine, 20(11), 2267-2277. [Link]

  • Gallardo, A., & San Román, J. (1999). Amino acid-based bioanalogous polymers. Synthesis, and study of regular poly(ester amide)s based on bis(α-amino acid) α,ω-alkylene diesters, and aliphatic dicarboxylic acids. Journal of Polymer Science Part A: Polymer Chemistry, 37(4), 391-407. [Link]

  • Kasperczyk, J., & Jaworska, J. (2011). Biodegradable Poly(Ester Amide)s: Synthesis and Applications. In Biodegradable Polymers: Processing, Degradation and Applications. [Link]

  • Puiggalí, J., & Muñoz-Guerra, S. (2005). BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. UPCommons. [Link]

  • Hao, N., Wang, Y., Li, L., & Chen, X. (2020). Biosynthesis of poly(ester amide)s in engineered Escherichia coli. Nature Communications, 11(1), 3329. [Link]

  • Li, Y., Wang, Y., & He, C. (2024). Recent advances in the development of poly(ester amide)s-based carriers for drug delivery. Journal of Materials Chemistry B, 12(21), 5246-5266. [Link]

  • Kasperczyk, J., & Jaworska, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Materials, 4(6), 1151-1185. [Link]

  • Fernandes, M. M., & de Ilarduya, A. M. (2013). Novel poly(ester amide)s from glycine and L-lactic acid by an easy and cost-effective synthesis. Polymer International, 62(11), 1601-1610. [Link]

  • Zhang, H., & Wang, R. (2020). Interfacial Polymerization: From Chemistry to Functional Materials. Angewandte Chemie International Edition, 59(49), 21840-21856. [Link]

  • Zhang, G., & Ying, L. (2020). Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel-Crafts Reactions. Journal of Polymer Science, 58(23), 3237-3247. [Link]

  • Mohammad, A. W., & Teow, Y. H. (2015). Interfacial Polymerization. In Encyclopedia of Membranes. [Link]

Sources

Application Notes and Protocols: N,N'-1,4-Phenylenebis-glycine Dimethyl Ester as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester, with the CAS Number 109025-99-2, is a bifunctional crosslinking agent with potential applications in polymer chemistry, biomaterials science, and drug delivery.[1] Its symmetric structure, featuring a central phenylene ring and two terminal glycine dimethyl ester moieties, offers a unique combination of rigidity from the aromatic core and flexibility from the glycine linkages. The ester functionalities provide reactive sites for crosslinking reactions, primarily through transamidation or hydrolysis followed by amidation, allowing for the formation of stable covalent bonds between polymer chains.

These application notes provide a comprehensive guide to the synthesis, properties, and utilization of this compound as a crosslinking agent. Detailed protocols for its application in the crosslinking of polymers, such as polyamides and hydrogels, are presented, along with methods for the characterization of the resulting crosslinked materials.

Physicochemical Properties and Synthesis

1.1. Properties

PropertyValue
Chemical Name This compound
Synonyms p-Phenylenediamine-N,N'-diacetic Acid Dimethyl Ester
CAS Number 109025-99-2
Molecular Formula C12H16N2O4
Molecular Weight 252.27 g/mol
Appearance Brown Solid[1]
Storage 2-8°C Refrigerator[1]

1.2. Proposed Synthesis Route

  • Step 1: N-Alkylation of p-Phenylenediamine. p-Phenylenediamine can be reacted with a haloacetic acid ester, such as methyl bromoacetate, in the presence of a non-nucleophilic base to yield the desired product.

  • Step 2: Purification. The crude product can be purified using standard techniques such as recrystallization or column chromatography.

Crosslinking Mechanism

The primary mechanism for crosslinking using this compound involves the reaction of its dimethyl ester groups. The most probable reaction is a transamidation reaction with polymers containing primary or secondary amine functionalities, such as polyamides or chitosan. This reaction results in the formation of a stable amide bond, creating a crosslink between polymer chains and displacing methanol as a byproduct. The reaction is typically catalyzed by heat or a suitable catalyst.

Crosslinking Mechanism cluster_0 Polymer Chains cluster_1 Crosslinked Polymer Polymer1 Polymer Chain 1 (-NH2) Crosslinker N,N'-1,4-Phenylenebis-glycine Dimethyl Ester Polymer1->Crosslinker Transamidation Polymer2 Polymer Chain 2 (-NH2) Polymer2->Crosslinker Transamidation Crosslinked Crosslinked Polymer Network Crosslinker->Crosslinked

Caption: Transamidation crosslinking of amine-containing polymers.

Application: Crosslinking of Polyamides

3.1. Introduction

Polyamides are a class of polymers characterized by the presence of amide linkages in the polymer backbone. Crosslinking can significantly enhance their mechanical properties, thermal stability, and solvent resistance. This compound can be used as a non-isocyanate-based crosslinker for polyamides containing residual amine groups.

3.2. Protocol for Crosslinking of a Polyamide Film

Materials:

  • Polyamide with accessible amine groups (e.g., a copolyamide with a diamine monomer in excess)

  • This compound

  • Suitable solvent (e.g., N,N-Dimethylformamide, DMF)

  • Casting surface (e.g., glass plate)

  • Vacuum oven

Procedure:

  • Polymer Solution Preparation: Dissolve the polyamide in DMF to a concentration of 10-20% (w/v). Stir until a homogeneous solution is obtained.

  • Crosslinker Addition: Add this compound to the polymer solution. The amount of crosslinker can be varied (e.g., 1-5 mol% relative to the amine groups on the polymer) to control the crosslinking density.

  • Mixing: Stir the solution thoroughly to ensure uniform distribution of the crosslinker.

  • Casting: Cast the solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Solvent Evaporation: Place the cast film in a vacuum oven at a temperature below the boiling point of the solvent to slowly evaporate the solvent.

  • Curing: After initial solvent removal, increase the temperature of the vacuum oven to the desired curing temperature (e.g., 120-160°C) for a specified time (e.g., 1-4 hours) to facilitate the transamidation reaction.

  • Film Removal: After curing, allow the film to cool to room temperature before carefully peeling it from the glass plate.

3.3. Characterization of Crosslinked Polyamide Films

Characterization TechniquePurposeExpected Outcome
Fourier-Transform Infrared Spectroscopy (FTIR) To confirm the crosslinking reaction.Decrease in the intensity of the ester C=O stretch and the appearance or increase in the intensity of the amide C=O stretch.
Differential Scanning Calorimetry (DSC) To determine the glass transition temperature (Tg).An increase in Tg compared to the uncrosslinked polyamide, indicating reduced chain mobility.
Thermogravimetric Analysis (TGA) To assess thermal stability.Increased decomposition temperature for the crosslinked material.
Tensile Testing To evaluate mechanical properties.Increased tensile strength and modulus, and potentially decreased elongation at break.
Solvent Swelling Test To determine the degree of crosslinking.Reduced swelling in a suitable solvent compared to the uncrosslinked polymer.

Application: Hydrogel Formulation

4.1. Introduction

Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb and retain large amounts of water. They are widely used in biomedical applications, including drug delivery and tissue engineering. This compound can be used to crosslink hydrophilic polymers containing amine groups, such as chitosan or polyethyleneimine (PEI), to form hydrogels.

4.2. Protocol for Chitosan Hydrogel Formation

Materials:

  • Chitosan

  • Acetic acid solution (1% v/v)

  • This compound

  • Ethanol

  • Dialysis tubing (MWCO suitable for retaining the hydrogel)

Procedure:

  • Chitosan Solution: Dissolve chitosan in a 1% acetic acid solution to a concentration of 1-3% (w/v). Stir until a viscous, homogeneous solution is formed.

  • Crosslinker Solution: Dissolve this compound in a minimal amount of ethanol.

  • Crosslinking Reaction: Slowly add the crosslinker solution to the chitosan solution while stirring vigorously. The molar ratio of crosslinker to the amine groups of chitosan can be varied to control the hydrogel properties.

  • Gelation: Continue stirring until the solution forms a gel. The gelation time will depend on the concentration of reactants and the temperature.

  • Purification: Transfer the hydrogel to a dialysis tube and dialyze against deionized water for 2-3 days to remove unreacted crosslinker, acetic acid, and ethanol.

  • Lyophilization (Optional): For a porous scaffold, the purified hydrogel can be frozen and lyophilized.

Hydrogel_Formation_Workflow A Dissolve Chitosan in Acetic Acid C Mix and Stir A->C B Dissolve Crosslinker in Ethanol B->C D Gelation C->D E Purification (Dialysis) D->E F Lyophilization (Optional) E->F

Caption: Workflow for chitosan hydrogel formation.

4.3. Characterization of Hydrogels

Characterization TechniquePurposeExpected Outcome
Swelling Ratio Measurement To determine the water absorption capacity.The swelling ratio will be inversely proportional to the crosslinking density.
Rheology To measure the viscoelastic properties (storage and loss moduli).A higher storage modulus (G') indicates a more rigid hydrogel.
Scanning Electron Microscopy (SEM) To observe the morphology and pore structure (of lyophilized hydrogels).A porous, interconnected network structure is expected.
In Vitro Degradation Study To assess the stability of the hydrogel in a physiological environment.The degradation rate will depend on the crosslinking density and the presence of enzymes.

Safety and Handling

This compound is a chemical compound for research use. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (gloves, safety glasses, lab coat). Handle in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Crosslinking Insufficient curing time or temperature.Increase the curing time and/or temperature.
Low concentration of crosslinker.Increase the amount of crosslinker.
Brittle Crosslinked Material High crosslinking density.Reduce the amount of crosslinker.
Inhomogeneous Gel Formation Poor mixing of the crosslinker.Ensure vigorous and thorough mixing of the components.
Premature gelation.Cool the reaction mixture or reduce the concentration of reactants.

Conclusion

This compound is a promising crosslinking agent for a variety of polymers, offering an alternative to traditional crosslinking chemistries. Its rigid aromatic core and flexible glycine linkers can impart unique properties to the resulting materials. The protocols provided herein serve as a starting point for researchers to explore the potential of this crosslinker in their specific applications, from enhancing the performance of engineering plastics to developing novel biomaterials for drug delivery and tissue engineering. Further optimization of reaction conditions will be necessary to tailor the properties of the crosslinked materials to the desired specifications.

References

  • Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst. ResearchGate. [Link]

  • The three isomers of phenylenediamine used as crosslinking agents. ResearchGate. [Link]

  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI. [Link]

Sources

Application Notes and Protocols: Exploring the Biological Landscape of N,N'-1,4-Phenylenebis(glycine) Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: A Scaffold of Potential

The N,N'-1,4-phenylenebis(glycine) scaffold represents a compelling starting point for the design of novel bioactive molecules. This symmetrical structure, featuring a central phenylene ring flanked by two glycine moieties, offers a unique combination of rigidity and flexibility. The phenyl core provides a stable platform for the precise spatial orientation of the glycine residues, while the glycine components introduce opportunities for diverse chemical modifications. This structural motif allows for the exploration of bivalent interactions with biological targets, potentially leading to enhanced affinity and selectivity. Furthermore, the inherent properties of the glycine subunits can improve the physicochemical characteristics of the derivative molecules, a critical consideration in drug development.[1] This guide provides a comprehensive overview of the synthesis of N,N'-1,4-phenylenebis(glycine) derivatives and detailed protocols for investigating their potential biological applications in oncology, infectious diseases, and inflammation.

Part 1: Synthesis of the N,N'-1,4-Phenylenebis(glycine) Core and its Derivatives

The synthetic strategy for N,N'-1,4-phenylenebis(glycine) derivatives commences with the synthesis of the core structure, diethyl N,N'-1,4-phenylenebis(glycinate), followed by hydrolysis to the diacid and subsequent derivatization.

Protocol 1: Synthesis of Diethyl N,N'-1,4-Phenylenebis(glycinate)

This protocol is adapted from established methods for the synthesis of N-aryl glycine esters.

Principle: This synthesis involves a nucleophilic substitution reaction between p-phenylenediamine and ethyl chloroacetate. The amino groups of p-phenylenediamine act as nucleophiles, attacking the electrophilic carbon of the ethyl chloroacetate, leading to the formation of the desired bis-ester.

Materials:

  • p-Phenylenediamine

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve p-phenylenediamine (1 equivalent) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.5 equivalents) to the solution. This acts as a base to neutralize the HCl formed during the reaction.

  • Slowly add ethyl chloroacetate (2.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90°C and maintain this temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure diethyl N,N'-1,4-phenylenebis(glycinate).

Protocol 2: Hydrolysis to N,N'-1,4-Phenylenebis(glycine)

Principle: The diethyl ester is hydrolyzed to the corresponding dicarboxylic acid using a strong base, followed by acidification.

Materials:

  • Diethyl N,N'-1,4-phenylenebis(glycinate)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • Dissolve the diethyl N,N'-1,4-phenylenebis(glycinate) (1 equivalent) in a mixture of THF and water.

  • Add LiOH (or NaOH) (3 equivalents) and stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • After completion, remove the THF under reduced pressure.

  • Cool the aqueous solution in an ice bath and acidify to pH 2-3 with concentrated HCl.

  • A precipitate of N,N'-1,4-phenylenebis(glycine) will form.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol 3: General Procedure for Derivatization of N,N'-1,4-Phenylenebis(glycine)

Principle: The carboxylic acid groups of N,N'-1,4-phenylenebis(glycine) can be activated and coupled with various amines or alcohols to generate a library of derivatives. Standard peptide coupling reagents are employed for this purpose.

Materials:

  • N,N'-1,4-Phenylenebis(glycine)

  • Desired amine or alcohol (2.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) as a coupling agent

  • Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) as an additive

  • N,N-Diisopropylethylamine (DIPEA) as a base

  • Anhydrous DMF or Dichloromethane (DCM)

  • Standard laboratory glassware

Procedure:

  • Suspend N,N'-1,4-phenylenebis(glycine) (1 equivalent) in anhydrous DMF or DCM.

  • Add the coupling agent (e.g., HATU, 2.2 equivalents) and the additive (e.g., HOAt, 2.2 equivalents).

  • Add DIPEA (4 equivalents) to the mixture and stir for 10 minutes at room temperature.

  • Add the desired amine or alcohol (2.2 equivalents) and continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

G cluster_0 Synthesis of Core Structure cluster_1 Derivatization p-Phenylenediamine p-Phenylenediamine Diethyl N,N'-1,4-phenylenebis(glycinate) Diethyl N,N'-1,4-phenylenebis(glycinate) p-Phenylenediamine->Diethyl N,N'-1,4-phenylenebis(glycinate) K2CO3, DMF Ethyl chloroacetate Ethyl chloroacetate Ethyl chloroacetate->Diethyl N,N'-1,4-phenylenebis(glycinate) N,N'-1,4-Phenylenebis(glycine) N,N'-1,4-Phenylenebis(glycine) Diethyl N,N'-1,4-phenylenebis(glycinate)->N,N'-1,4-Phenylenebis(glycine) LiOH, THF/H2O Derivative Library Derivative Library N,N'-1,4-Phenylenebis(glycine)->Derivative Library Coupling Agents Amine/Alcohol Amine/Alcohol Amine/Alcohol->Derivative Library G cluster_0 Anticancer Screening Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 48-72h MTT Assay MTT Assay Incubation->MTT Assay 4h Data Analysis Data Analysis MTT Assay->Data Analysis Absorbance Reading

Caption: Workflow for in vitro anticancer activity screening.

Application Note 2: Antimicrobial Activity

Scientific Rationale: Glycine and its derivatives have been shown to possess antibacterial properties, in some cases by inhibiting peptidoglycan synthesis in the bacterial cell wall. [2]High concentrations of glycine can induce lysis in bacteria and even restore sensitivity to antibiotics in multidrug-resistant strains. [3]The symmetrical structure of N,N'-1,4-phenylenebis(glycine) derivatives could potentially interact with bacterial cell wall components or enzymes with greater avidity than their monomeric counterparts.

Potential Mechanisms of Action:

  • Cell Wall Synthesis Inhibition: Interference with the enzymes responsible for peptidoglycan biosynthesis. [2]* Membrane Disruption: Interaction with the bacterial cell membrane, leading to increased permeability and cell death.

  • Enzyme Inhibition: Targeting essential bacterial enzymes, such as DNA gyrase or dihydrofolate reductase.

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer

  • Positive control antibiotic (e.g., ciprofloxacin)

Procedure:

  • Prepare a stock solution of each N,N'-1,4-phenylenebis(glycine) derivative in DMSO.

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Add 10 µL of the standardized bacterial suspension to each well.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation:

Derivative IDR GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PBG-001-H>128>128
PBG-005-C₆H₁₁64128
PBG-006-CH₂(2-thienyl)3264
PBG-007-CH₂(3-pyridyl)1632
Ciprofloxacin-0.50.015
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Application Note 3: Anti-inflammatory Activity

Scientific Rationale: Certain N-(4-substituted phenyl)glycine derivatives have demonstrated anti-inflammatory properties. [4]The mechanism may involve the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways. The N,N'-1,4-phenylenebis(glycine) scaffold could be derivatized to target key players in the inflammatory cascade, such as cyclooxygenases (COX) or lipoxygenases (LOX).

Potential Mechanisms of Action:

  • COX/LOX Inhibition: The derivatives could be designed to fit into the active sites of COX-1/COX-2 or 5-LOX, thereby blocking the production of prostaglandins and leukotrienes.

  • Cytokine Modulation: Inhibition of the production or signaling of pro-inflammatory cytokines like TNF-α and IL-6.

  • NF-κB Pathway Inhibition: Interference with the NF-κB signaling pathway, a central regulator of inflammation.

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Materials:

  • Recombinant human COX-2 enzyme

  • Arachidonic acid (substrate)

  • TMPD (colorimetric substrate)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well plate

  • Microplate reader

  • Selective COX-2 inhibitor as a positive control (e.g., celecoxib)

Procedure:

  • Add assay buffer, heme, and the COX-2 enzyme to the wells of a 96-well plate.

  • Add the N,N'-1,4-phenylenebis(glycine) derivatives at various concentrations.

  • Incubate for 10 minutes at room temperature.

  • Add arachidonic acid and TMPD to initiate the reaction.

  • Immediately read the absorbance at 590 nm every minute for 5 minutes.

  • Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.

  • Calculate the IC₅₀ value for COX-2 inhibition.

Data Presentation:

Derivative IDR GroupCOX-2 IC₅₀ (µM)
PBG-001-H>100
PBG-008-SO₂-Ph15.3
PBG-009-SO₂(4-Me-Ph)8.9
PBG-010-SO₂(4-Cl-Ph)5.1
Celecoxib-0.04
Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The N,N'-1,4-phenylenebis(glycine) scaffold presents a versatile and promising platform for the development of novel therapeutic agents. The synthetic protocols outlined in this guide provide a clear path for the generation of diverse libraries of derivatives. The subsequent biological screening protocols offer a robust framework for the initial assessment of their potential as anticancer, antimicrobial, or anti-inflammatory agents. Further exploration of the structure-activity relationships (SAR) of these derivatives will be crucial in optimizing their potency and selectivity. Advanced studies, including mechanism of action elucidation, in vivo efficacy, and toxicological profiling, will be necessary to fully realize the therapeutic potential of this exciting class of compounds.

References

  • Bayryamov, S. G. (2019). SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. Journal of Chemical Technology and Metallurgy, 54(4), 785-791.
  • Bayoumi, W. A., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)
  • Chinyere, N. R., et al. (2023). Synthesis, Antimicrobial and Antioxidant Properties of Gly-Gly Based Dipeptide. American Journal of Applied Scientific Research, 9(3), 83.
  • Google Patents. (n.d.). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • Overkleeft, H. S., et al. (2008). Synthesis and biological evaluation of a chitobiose-based peptide N-glycanase inhibitor library. The Journal of Organic Chemistry, 74(3), 1183-1192.
  • Google Patents. (n.d.). Synthesis method of diethyl phenylethylmalonate.
  • Hafshajani, K. T., et al. (2023).
  • Hassan, A. S., et al. (2021). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents.
  • Şahal, G., et al. (2024). Antimicrobial, Antibiofilm and Anticancer Potentials of Glycine and Glycyl-Glycine; an in vitro study. DergiPark.
  • Radi, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16407.
  • Lisk, C., et al. (2019). Non-Canonical Amino Acids in Analyses of Protease Structure and Function. International Journal of Molecular Sciences, 20(17), 4231.
  • Pammolli, A., et al. (2024). Glycine restores the sensitivity to antibiotics in multidrug-resistant bacteria. Microbiology Spectrum, e00164-24.
  • Hayakawa, Y., et al. (1994). Synthesis and antitumor activities of glycine-exchanged analogs of spicamycin. The Journal of Antibiotics, 47(11), 1342-1347.
  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • Yamaguchi, H., et al. (2000). N-Glycans protect proteins from protease digestion through their binding affinities for aromatic amino acid residues. Journal of Biochemistry, 127(3), 469-473.
  • Robidas, I. J., et al. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(24), 4935-4939.
  • Bruns, H., et al. (2016). Glycine inhibits angiogenesis in colorectal cancer: role of endothelial cells. Amino Acids, 48(9), 2237-2246.
  • Shool, S., et al. (2021). Antibacterial Effects of the Methanolic Extract of Glycine max (Soybean). Molecules, 26(15), 4479.
  • Hymowitz, T., & Palmer, R. G. (1988). Nulls for the Major Soybean Bowman‐Birk Protease Inhibitor in the Genus Glycine. Crop Science, 28(4), 703-707.
  • Szliszka, E., & Czuba, Z. P. (2023). Anticancer Activity of Ether Derivatives of Chrysin. Molecules, 28(11), 4381.
  • Wu, W. S., et al. (2018). Involvement of N-glycan in Multiple Receptor Tyrosine Kinases Targeted by Ling-Zhi-8 for Suppressing HCC413 Tumor Progression. Cancers, 11(1), 9.
  • Laming, A. S., et al. (2021). Biological Activity Evaluation and In Silico Studies of Polyprenylated Benzophenones from Garcinia celebica. Molecules, 26(22), 6826.
  • Demkowicz, S., et al. (2022). The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents. International Journal of Molecular Sciences, 23(20), 12304.
  • Ohta, K., et al. (2017). Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(10), 2141-2144.
  • Rose, M. L., et al. (1999). Dietary glycine inhibits the growth of B16 melanoma tumors in mice. Carcinogenesis, 20(5), 793-798.
  • Clausen, R. P., et al. (2021). Structural insights into the inhibition of glycine reuptake.
  • Google Patents. (n.d.). Synthesis method of N-ethyl ethylene diamine.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile diamine diester. As a key intermediate, its purity and yield are paramount for the success of subsequent synthetic steps. This document provides in-depth troubleshooting advice and detailed protocols based on established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries and challenges encountered during the synthesis.

Q1: What is the most reliable synthetic route for N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine?

The most common and generally reliable method is the direct N-alkylation of 1,4-phenylenediamine with a methyl haloacetate, typically methyl bromoacetate or methyl chloroacetate. This is a classic bimolecular nucleophilic substitution (SN2) reaction where the amine nitrogens act as nucleophiles. The reaction requires a base to neutralize the hydrohalic acid (HBr or HCl) formed as a byproduct.

Q2: My reaction is sluggish or incomplete, with significant starting material remaining. What are the likely causes?

Several factors can lead to an incomplete reaction:

  • Insufficient or Inappropriate Base: The base is critical for deprotonating the amine, enhancing its nucleophilicity, and neutralizing the acid byproduct. An inadequate amount of base or a base that is too weak will stall the reaction.

  • Poor Solvent Choice: The solvent must be able to dissolve the 1,4-phenylenediamine and the base while also facilitating an SN2 reaction. Polar aprotic solvents are ideal.

  • Low Temperature: While higher temperatures can promote side reactions, an overly low temperature may not provide sufficient activation energy for the reaction to proceed at a reasonable rate.

  • Reagent Purity: 1,4-phenylenediamine is susceptible to air oxidation, appearing as dark-colored impurities.[1] Using old or discolored starting material can significantly hinder the reaction.

Q3: My TLC plate shows multiple product spots. What are the common side products?

The most common impurities are the mono-alkylated intermediate (N-(methoxycarbonylmethyl)-1,4-phenylenediamine) and unreacted 1,4-phenylenediamine. If reaction conditions are too harsh (e.g., excessive heat or a large excess of the alkylating agent), you may also see trace amounts of N,N,N'-tri-alkylation or even quaternization of the amine nitrogens. Hydrolysis of the methyl ester groups to the corresponding carboxylic acids is also possible if water is present, especially under basic conditions.

Q4: The crude product is a dark, oily substance that is difficult to purify. What are the best purification strategies?

The dark color is often due to oxidation of the phenylenediamine core. The primary methods for purification are:

  • Column Chromatography: This is the most effective method for separating the desired di-substituted product from the mono-substituted intermediate and starting material. A gradient elution with a hexane/ethyl acetate or dichloromethane/methanol system is typically successful.

  • Recrystallization: If the crude product is relatively clean, recrystallization can be effective. Suitable solvents include ethanol, ethyl acetate, or mixed solvent systems like ethyl acetate/hexane.[2] Finding the right solvent system is key and may require some screening.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be dissolved in a suitable solvent and treated with activated charcoal before filtration and subsequent purification.

Q5: How can I improve my overall yield?

Optimizing the following parameters is key to maximizing yield:

  • Stoichiometry: Use a slight excess (e.g., 2.1 to 2.2 equivalents) of the methyl haloacetate to ensure complete di-alkylation.

  • Choice of Base and Solvent: Use an appropriate base and a polar aprotic solvent to favor the desired SN2 pathway (see Table 1).

  • Temperature Control: Maintain a moderate temperature (e.g., 50-70 °C) to ensure a reasonable reaction rate without promoting side reactions.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize the oxidation of the 1,4-phenylenediamine, which is a major cause of yield loss and purification difficulties.[3]

In-Depth Troubleshooting and Optimization Guides

Guide 1: Tackling Low Yield and Incomplete Reactions

Low yield is often a multifactorial problem. The following workflow provides a systematic approach to identifying and resolving the issue.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_sm Check Purity of 1,4-Phenylenediamine (Should be light-colored) start->check_sm is_dark Is it dark or discolored? check_sm->is_dark purify_sm Purify by sublimation or recrystallization before use. is_dark->purify_sm Yes check_base Review Base and Solvent is_dark->check_base No purify_sm->check_base base_solvent_ok Are they appropriate? (e.g., K2CO3 in DMF) check_base->base_solvent_ok change_bs Switch to a recommended system (See Table 1) base_solvent_ok->change_bs No check_conditions Evaluate Reaction Conditions base_solvent_ok->check_conditions Yes change_bs->check_conditions conditions_ok Temp/Time/Atmosphere Optimal? check_conditions->conditions_ok adjust_conditions Increase temp moderately (50-70°C) Increase reaction time Use N2 or Ar atmosphere conditions_ok->adjust_conditions No success Improved Yield conditions_ok->success Yes adjust_conditions->success

Caption: A decision tree for troubleshooting low reaction yields.

A critical aspect of this synthesis is the interplay between the base and the solvent. The table below summarizes recommended starting points and explains the rationale behind each choice.

ParameterRecommended ConditionRationale
Alkylating Agent Methyl BromoacetateMore reactive than methyl chloroacetate, allowing for milder reaction conditions.
Solvent DMF, Acetonitrile, or DMSOPolar aprotic solvents effectively dissolve reagents and promote SN2 kinetics without interfering.
Base K₂CO₃ or Na₂CO₃ (anhydrous)A mild, non-nucleophilic base that is inexpensive and effective at neutralizing the acid byproduct without causing ester hydrolysis.
Temperature 50 - 70 °CProvides a balance between a reasonable reaction rate and minimizing side product formation.
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidative degradation of the electron-rich 1,4-phenylenediamine starting material and product.[3]

Table 1: Recommended Reaction Parameters for Optimization.

Guide 2: Identifying and Minimizing Side Products

The formation of multiple products is a common issue in N-alkylation of diamines. Understanding the potential side reactions is the first step toward minimizing them.

Common Reaction Pathways and Side Reactions

G cluster_side Side Products pda 1,4-Phenylenediamine (Starting Material) mono Mono-alkylated Intermediate pda->mono + 1 eq. R-X di Desired Di-alkylated Product mono->di + 1 eq. R-X tri Tri-alkylated Product di->tri Excess R-X High Temp hydrolysis Di-acid Product (from Hydrolysis) di->hydrolysis H₂O / Base

Caption: Reaction map showing the desired pathway and common side reactions.

Mitigation Strategies:

  • To avoid the mono-alkylated product: Ensure at least 2.0 equivalents of the alkylating agent are used and allow for sufficient reaction time. Monitor the reaction by TLC until the mono-alkylated spot has been consumed.

  • To avoid over-alkylation (tri- and tetra-alkylation): Avoid using a large excess of the alkylating agent. A stoichiometry of 1 equivalent of diamine to 2.1-2.2 equivalents of methyl haloacetate is a good starting point. Avoid excessively high temperatures.

  • To prevent hydrolysis: Use anhydrous solvents and reagents. Ensure the base used is non-hydroxide (e.g., K₂CO₃ instead of NaOH or KOH).

Detailed Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: Synthesis of N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine
  • Reagent Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-phenylenediamine (1.0 eq).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes.

  • Solvent and Base Addition: Add anhydrous DMF (sufficient to make a ~0.5 M solution) and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Reagent Addition: Stir the mixture vigorously. Slowly add methyl bromoacetate (2.2 eq) dropwise via syringe over 15 minutes. The mixture may gently exotherm.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexane). The product spot should be more polar than the starting material and the mono-alkylated intermediate.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane or ethyl acetate, adding the silica, and concentrating to a dry, free-flowing powder.

  • Column Packing: Pack a silica gel column using a hexane/ethyl acetate mixture (e.g., 90:10).

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting with the starting solvent mixture. Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N,N'-bis(methoxycarbonylmethyl)-1,4-phenylenediamine.

References

  • Hsiao, S.-H., & Li, C.-T. (2011). Synthesis and characterization of novel electrochromic poly(amide-imide)s with N,N′-di(4-methoxyphenyl)-N,N′-diphenyl-p-phenylenediamine units. RSC Advances, 1(8), 1549.
  • Khan, M. S., et al. (2024). Synthesis, characterization and NLO properties of 1,4-phenylenediamine-based Schiff bases: a combined theoretical and experimental approach. RSC Advances, 14(6), 3959-3974.
  • Pasanen, P., et al. (2021). Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation. European Journal of Medicinal Chemistry, 222, 113580.
  • Patent WO/2022/071874. (2022). Process for the purification of phenylenediamines.
  • Claramunt, R. M., et al. (2006). The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds. Arkivoc, 2006(5), 34-44.
  • Kumar, A., et al. (2025). Synthesis and crystal structure of N,N′-(1,4-phenylenedimethylidyne)bis(2-phenylbenzenamine).
  • Patent CN101906026A. (2010). Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride.
  • European Bioinformatics Institute. (2024). 1,4-phenylenediamine (CHEBI:51403). EMBL-EBI. Retrieved January 16, 2026, from [Link]

  • R. M. F. Batista, et al. (2010). N,N'-1,2-Phenylenebis[4-(chloromethyl)benzamide]. Molbank, 2010(4), M705.
  • NIST. (n.d.). 1,4-Benzenediamine, N,N'-bis(1-methylheptyl)-. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

  • Patent EP2646408B1. (2011). Process for the preparation of 2-methoxymethyl-1,4-benzenediamine, its derivatives thereof and the salts thereof.
  • Patent US4400537A. (1983). Process for 1,4-phenylenediamine.
  • Wikipedia. (n.d.). N,N′-Di-2-butyl-1,4-phenylenediamine. Retrieved January 16, 2026, from [Link]

  • Patent US20030017426A1. (2003). Method for purifying free-base p-phenylenediamine-type photographic color developers.
  • NIST. (n.d.). 1,4-Benzenediamine, N,N'-diphenyl-. National Institute of Standards and Technology. Retrieved January 16, 2026, from [Link]

  • Rychlewska, U., et al. (2013). The Trimorphic Structure of N,N'-bis(5-methylsalicylidene)-4-methyl-1,3-phenylenediamine. Crystal Growth & Design, 13(5), 2156-2164.
  • Sharma, A., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3249-3271.
  • Ahmadi, R. (2018). How can I purify 1,3-phenylene diamine (mPDA) by recrystalization method? ResearchGate. Retrieved January 16, 2026, from [Link]

  • Covarrubias-Zambrano, O., et al. (2020). Green Synthesis of Symmetric Dimaleamic Acids from Dianilines and Maleic Anhydride: Behind New Bidentate Ligands for MOFs. Proceedings, 4(1), 33.
  • Aljamali, N. M. (2020). REVIEW ON Phenylene diamine (PREPARATION, REACTIONS, BIOLOGICAL APPLICATIONS, BIO-USES).

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Technical Support Center: Purification of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and professionals engaged in the synthesis and purification of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (CAS 109025-99-2). The inherent symmetry of this molecule lends itself to crystallization, yet achieving high purity requires a systematic approach to eliminate common reaction-related impurities. This document provides in-depth, experience-driven answers to frequent challenges, troubleshooting guides for common purification techniques, and validated protocols to ensure the isolation of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification strategy.

Q1: What are the most probable impurities in a crude sample of this compound?

Understanding the potential impurity profile is critical for selecting an appropriate purification method. Impurities typically arise from the synthetic route, which commonly involves the reaction of p-phenylenediamine with a glycine methyl ester precursor (e.g., methyl chloroacetate or methyl bromoacetate).

The primary impurities include:

  • Unreacted Starting Materials: Residual p-phenylenediamine and the glycine ester precursor.

  • Mono-substituted Intermediate: N-(4-aminophenyl)-glycine Dimethyl Ester is the most common and often most difficult impurity to remove. It is formed when only one of the amino groups on the p-phenylenediamine has reacted.

  • Hydrolysis Products: If moisture is present during the reaction or workup, either one or both of the methyl ester groups can hydrolyze to the corresponding carboxylic acid (the mono-acid or di-acid).

  • Solvent Residues: Residual solvents from the reaction and extraction steps.

Q2: What are the recommended primary methods for purifying the crude product?

The two most effective methods for purifying this compound are recrystallization and silica gel column chromatography. The choice depends critically on the purity of the crude material.[1][2]

  • Recrystallization: This is the preferred method if the crude product is already reasonably pure (e.g., >85-90% by TLC or NMR). The symmetrical nature of the target molecule facilitates the formation of a stable crystal lattice, effectively excluding less-ordered impurities into the mother liquor.

  • Column Chromatography: This method is necessary when the crude material contains significant quantities of impurities, particularly the mono-substituted intermediate, or when the highest possible purity is required.[3] It offers superior separation based on the differential adsorption of compounds to the stationary phase.

Q3: How can I effectively monitor the purification process in real-time?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring both the reaction progress and the effectiveness of purification.[1]

  • Principle: TLC separates compounds based on polarity. The non-polar p-phenylenediamine will have a high Retention Factor (Rf), the polar di-substituted product will have a low Rf, and the mono-substituted intermediate will have an Rf value in between.

  • Procedure: A suitable mobile phase is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate. A starting point could be a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate.

  • Visualization: The aromatic rings in the target compound and key impurities are UV active, allowing for easy visualization under a UV lamp (254 nm). Staining with potassium permanganate can also be used to visualize compounds that are susceptible to oxidation.

Q4: What are the stability and storage considerations for the purified product?

This compound is an ester and is therefore susceptible to hydrolysis. To ensure long-term stability, the purified product should be thoroughly dried under vacuum to remove all residual solvents and moisture. It should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to strong acids or bases, which will catalyze hydrolysis.

Section 2: Purification Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the purification process.

Recrystallization Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Product Fails to Crystallize The solution is not supersaturated (too much solvent was used). The chosen solvent is too good a solvent for the compound.Concentrate the solution by carefully evaporating some of the solvent and attempt to cool again. Add a less polar "anti-solvent" dropwise to the warm solution until it becomes slightly cloudy, then allow it to cool slowly.[1]
Product "Oils Out" Instead of Forming Crystals The solution is cooling too rapidly. The solution is supersaturated to too great an extent. Impurities are inhibiting crystal lattice formation.Re-heat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature). Consider purifying a small portion by column chromatography first to obtain seed crystals.
Low Recovery of Purified Product Too much solvent was used, leaving a significant amount of the product dissolved in the mother liquor. The product is significantly soluble in the wash solvent.Concentrate the mother liquor and cool it further to obtain a second crop of crystals (which may be of lower purity). Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution.[1]
Product Remains Impure After Recrystallization The chosen solvent system does not effectively differentiate between the product and a key impurity (e.g., the mono-substituted intermediate).The impurity level is too high for a single recrystallization. Perform a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize the resulting solid.[1] Alternatively, experiment with different solvent systems (see Table 2).
Column Chromatography Troubleshooting
ProblemProbable Cause(s)Suggested Solution(s)
Poor Separation of Spots The mobile phase (eluent) is too polar, causing all compounds to move too quickly up the column. The mobile phase is not polar enough, causing compounds to remain at the baseline.Optimize the mobile phase using TLC first. Aim for an Rf of ~0.25-0.35 for the target compound. Decrease the eluent polarity (e.g., more hexane) for better separation if spots are too high.[3] Increase polarity (e.g., more ethyl acetate) if spots are not moving.
Product is Not Eluting from the Column The eluent is not polar enough. The compound may be interacting strongly with the silica gel (e.g., via hydrolysis to the more polar carboxylic acid on the acidic silica surface).Gradually increase the polarity of the eluent (gradient elution). A common gradient is to start with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and slowly increase the proportion of ethyl acetate. If necessary, add a small percentage (0.5-1%) of methanol to the eluent.
Column Cracks or Runs Unevenly The column was packed improperly, leading to air bubbles or channels. The solvent level dropped below the top of the silica gel.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Maintain a constant head of solvent above the silica bed throughout the separation.
Fractions Contain Multiple Compounds Column was overloaded with too much crude material. Fractions were collected too broadly.Use a larger diameter column or reduce the amount of crude material loaded. Collect smaller fractions and analyze each by TLC before combining.

Section 3: Detailed Purification Protocols

Protocol 1: Thin-Layer Chromatography (TLC) Analysis

This protocol is fundamental for assessing crude purity and optimizing chromatography conditions.

  • Prepare the Eluent: In a beaker, prepare a suitable mobile phase. A good starting point is a 7:3 (v/v) mixture of Hexanes and Ethyl Acetate.

  • Prepare the TLC Plate: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate). Use a capillary tube to spot a small amount onto the starting line. Also spot reference standards of starting materials if available.

  • Develop the Plate: Place the TLC plate in a developing chamber containing the eluent. Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. Further visualization can be done using a potassium permanganate stain.

  • Calculate Rf Values: The Rf value for each spot is the distance traveled by the spot divided by the distance traveled by the solvent front.

Compound Type Expected Rf Value (7:3 Hexane:EtOAc)
p-Phenylenediamine (Starting Material)High (e.g., 0.7-0.8)
Mono-substituted IntermediateMedium (e.g., 0.4-0.5)
This compound (Product) Low (e.g., 0.2-0.3)
Di-acid (Hydrolysis Product)Very Low / Baseline (e.g., <0.1)
Note: These Rf values are estimates and will vary based on exact conditions.
Protocol 2: Purification by Recrystallization

This method is ideal for crude material that is already substantially pure.

  • Solvent Selection: Choose a solvent or solvent pair in which the product is soluble when hot but sparingly soluble when cold. See Table 2 for suggestions. A mixed solvent system like Toluene/Hexane or Ethanol/Water is often effective.[1]

  • Dissolution: In a fume hood, place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., Toluene) while stirring until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. If using a solvent pair, slowly add the anti-solvent (e.g., Hexane) to the hot solution until persistent cloudiness appears, then cool as described.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent (or the anti-solvent) to remove residual mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Primary Solvent (for dissolving) Anti-Solvent (for precipitating) Comments
TolueneHexane / CyclohexaneGood for removing non-polar impurities.
Ethanol or MethanolWaterEffective, but care must be taken to avoid hydrolysis if heated for extended periods.
Ethyl AcetateHexaneA common and effective general-purpose system.
Protocol 3: Purification by Silica Gel Column Chromatography

This is the most powerful method for separating complex mixtures.

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc). Pack the slurry into a glass column, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column bed.

  • Elution: Carefully add the eluent to the column. Begin elution with the low-polarity mobile phase, applying gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Section 4: Visualizations and Data

Purification Decision Workflow

The following diagram illustrates the logical workflow for selecting the appropriate purification method based on an initial assessment of the crude product.

Purification_Workflow Start Crude N,N'-1,4-Phenylenebis- glycine Dimethyl Ester TLC Assess Purity by TLC Start->TLC Decision Is the product spot >90% pure with minor impurities? TLC->Decision Recrystallize Purify by Recrystallization Decision->Recrystallize Yes Chromatography Purify by Column Chromatography Decision->Chromatography No / Significant mono-adduct present Final_TLC Assess Purity of Fractions/Crystals Recrystallize->Final_TLC Chromatography->Final_TLC Combine Combine Pure Fractions/ Collect Crystals Final_TLC->Combine Pure_Product Pure Product Combine->Pure_Product

Caption: Purification decision workflow.

Key Chemical Structures

This diagram shows the target molecule and its most common process-related impurities, highlighting the structural differences that are exploited during purification.

Caption: Key chemical structures in the purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of Diphenylmethylene-Glycine Benzyl Ester. BenchChem.
  • BenchChem. (2025). Applications of Diphenylmethylene-Glycine Benzyl Ester in Organic Synthesis: A Guide for Researchers. BenchChem.
  • United States Biological. (n.d.). This compound CAS 109025-99-2.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents. (n.d.). US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis.
  • Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.

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Technical Support Center: Synthesis of Dimethyl 2,2'-(1,4-phenylene)diacetate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Dimethyl 2,2'-(1,4-phenylene)diacetate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, with a specific focus on identifying and mitigating side reactions. Our goal is to move beyond simple protocols and explain the chemical causality behind each step, empowering you to optimize your synthesis for purity and yield.

Core Synthesis Protocol: Fischer Esterification

The most direct and atom-economical method for preparing Dimethyl 2,2'-(1,4-phenylene)diacetate is the acid-catalyzed Fischer esterification of 1,4-phenylenediacetic acid with methanol. This reaction is an equilibrium process, and successful synthesis hinges on effectively shifting this equilibrium toward the product.

Detailed Experimental Methodology

Materials:

  • 1,4-Phenylenediacetic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-phenylenediacetic acid (1.0 eq).

  • Reagents: Add a large excess of anhydrous methanol (20-40 eq), which acts as both a reagent and the solvent.

  • Catalyst Addition: While stirring, carefully and slowly add the acid catalyst (e.g., H₂SO₄, 0.1-0.2 eq) to the suspension. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C for methanol) and maintain for 4-10 hours. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material and the intermediate mono-ester.

  • Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold water. This will precipitate the crude product.

  • Workup - Extraction: If an oily product is obtained, perform a liquid-liquid extraction. Add an organic solvent (e.g., Ethyl Acetate) to dissolve the product. Transfer the mixture to a separatory funnel.

  • Workup - Purification Wash: Wash the organic layer sequentially with:

    • Water (to remove excess methanol).

    • Saturated NaHCO₃ solution (to neutralize the acid catalyst and remove any unreacted starting material or acidic mono-ester byproduct).

    • Brine (to break up any emulsions and begin the drying process).

  • Drying and Isolation: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude Dimethyl 2,2'-(1,4-phenylene)diacetate.

  • Final Purification: Recrystallize the crude solid from a suitable solvent (e.g., methanol or ethanol) to obtain the pure product.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during the synthesis, linking them directly to their chemical origins.

dot

Caption: Troubleshooting Decision Tree for Synthesis.

Q1: My final yield is very low, and my starting material seems to have been consumed. What went wrong?

A1: This is the most common issue and is almost always tied to the reversible nature of Fischer esterification.[1][2] Low yield despite consumption of the starting diacid points to the formation of the intermediate, Methyl 2-(4-(carboxymethyl)phenyl)acetate (the mono-ester), which may be lost during workup or simply represents an incomplete reaction.

  • Root Cause Analysis: The reaction is an equilibrium between the diacid, mono-ester, and the final diester. To achieve a high yield of the diester, the equilibrium must be aggressively pushed to the right, according to Le Châtelier's principle.[3]

  • Expert Solution:

    • Increase Nucleophile Concentration: Use a very large excess of anhydrous methanol (e.g., use it as the solvent). This dramatically shifts the equilibrium towards the products.

    • Remove Water: The reaction produces water as a byproduct. Its presence will drive the equilibrium backward via hydrolysis. Ensure all reagents (methanol, acid catalyst) are anhydrous. For higher boiling alcohols, a Dean-Stark apparatus is effective, but for methanol, adding a dehydrating agent like molecular sieves or using the dehydrating properties of excess sulfuric acid is more practical.[1][2]

    • Optimize Reaction Time: Diacids esterify in two steps. The second esterification is often slower than the first due to statistical and electronic factors. Ensure the reaction is run long enough for the second step to complete. Monitor via TLC/LC-MS until the mono-ester spot/peak is minimal.

Q2: My NMR spectrum shows two distinct products: my desired diester and a significant amount of the mono-ester. How do I prevent this and purify my product?

A2: This is a classic case of incomplete esterification. The mono-ester is not technically a side product but rather a key intermediate that hasn't fully reacted.

  • Prevention: The strategies are the same as for improving overall yield (see Q1). Driving the reaction closer to completion is the best way to minimize the intermediate's presence in the final crude product.

  • Purification Strategy (Chemical Separation): The key difference between your desired diester and the mono-ester intermediate is the presence of a carboxylic acid group on the latter. This makes the mono-ester acidic, while the diester is neutral.

    • Protocol: During the aqueous workup, perform a thorough wash of the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution. The basic solution will deprotonate the mono-ester's carboxylic acid, forming a water-soluble carboxylate salt. This salt will partition into the aqueous layer, effectively separating it from the neutral diester which remains in the organic solvent.

dot

Caption: Fischer Esterification Equilibrium Pathway.

Q3: My reaction turned dark brown or black, and the isolated product is a discolored oil instead of a white solid. What causes this degradation?

A3: Product discoloration and tar formation are typically signs of decomposition caused by overly harsh reaction conditions.

  • Root Cause Analysis: Concentrated sulfuric acid is a strong oxidizing and dehydrating agent. At elevated temperatures, it can cause charring of organic substrates.[4] Aromatic compounds, while generally stable, can undergo sulfonation or other side reactions under these conditions.

  • Expert Solution:

    • Control Temperature: Do not heat the reaction beyond the reflux temperature of methanol (~65 °C). Avoid aggressive heating that creates localized hot spots.

    • Change the Catalyst: Switch from sulfuric acid to a less aggressive but still effective acid catalyst. p-Toluenesulfonic acid (TsOH) is an excellent alternative that is less oxidizing.[2][5] Lewis acids can also be employed for milder conditions.[2][5]

| Catalyst Comparison | | :--- | :--- | :--- | | Catalyst | Advantages | Disadvantages & Side Reactions | | H₂SO₄ | Inexpensive, strong acid, powerful dehydrating agent. | Can cause charring/sulfonation at high temperatures. Difficult to remove completely. | | TsOH | Solid (easy to handle), strong acid, less oxidizing than H₂SO₄. | More expensive than H₂SO₄. | | HCl (gas or in MeOH) | Effective catalyst. | Corrosive gas, can be difficult to handle. | | Lewis Acids (e.g., Sc(OTf)₃) | Very mild conditions possible. | Significantly more expensive, may require specific solvents. |

Frequently Asked Questions (FAQs)

Q1: Can I use ethanol instead of methanol to produce the diethyl ester? What new side reactions should I be concerned about?

A1: Yes, the synthesis of Diethyl 2,2'-(1,4-phenylene)diacetate is analogous. However, with primary alcohols other than methanol, and especially with secondary alcohols (like isopropanol), you must consider the acid-catalyzed elimination (dehydration) of the alcohol to form an alkene (e.g., ethanol → ethene) and the corresponding ether (diethyl ether). This E1 reaction becomes more competitive at higher temperatures.[2][6][7] While not a major issue for ethanol at its reflux temperature, it is a critical consideration for higher-boiling or more sterically hindered alcohols.

Q2: Are there alternative synthetic routes that avoid the equilibrium limitations of Fischer esterification?

A2: Absolutely. While Fischer esterification is often preferred for its simplicity and atom economy, other methods offer more irreversible reaction profiles, which can be advantageous for sensitive substrates or when driving an equilibrium is difficult.

  • Acyl Chloride Formation: React 1,4-phenylenediacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the highly reactive 1,4-phenylenediacetyl chloride. This intermediate reacts rapidly and irreversibly with methanol to give the desired diester. This method avoids equilibrium but involves hazardous reagents and produces corrosive HCl as a byproduct.

  • Alkyl Halide Alkylation: Convert the diacid to its dicarboxylate salt using a base (e.g., potassium carbonate). The resulting salt can then act as a nucleophile in an Sₙ2 reaction with an alkyl halide like methyl iodide. This avoids strong acids but requires stoichiometric amounts of base and a potentially toxic alkylating agent.[3]

Q3: Why is a large excess of alcohol so critical? Is there a point of diminishing returns?

A3: The reaction is bimolecular in the forward direction (acid + alcohol) but unimolecular in the reverse (hydrolysis of the intermediate). By significantly increasing the concentration of one reactant (the alcohol), you dramatically increase the rate of the forward reaction relative to the reverse reaction. While there is a point of diminishing returns, using the alcohol as the solvent is a standard and effective procedure that ensures it is present in a high, constant concentration throughout the reaction.

References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

  • Zhuang, L., & Wang, G. (2009). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. Acta Crystallographica Section E: Structure Reports Online, 65(4), o403. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Goudreau, S. R., Marcoux, D., & Charette, A. B. (n.d.). Synthesis of Dimethyl 2-Phenylcyclopropane-1,1-Dicarboxylate Using an Iodonium Ylide Derived from Dimethyl Malonate. Organic Syntheses, 7. Retrieved from [Link]

  • Zhuang, L., & Wang, G. (2009). Dimethyl 2,2′-(p-phenylenedioxy)diacetate. IUCr Journals. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). Alkylation of hydroquinone.

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Introduction: The Unique Challenge of Phenylene-Bridged Amino Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of purifying phenylene-bridged amino acid esters. This technical support center provides practical, field-tested advice for researchers, scientists, and drug development professionals to overcome common chromatographic challenges.

Phenylene-bridged amino acid esters represent a unique class of compounds, blending the rigid, aromatic nature of the phenylene linker with the polar, functional character of amino acid derivatives. This duality presents distinct challenges during chromatographic purification. Their structure can lead to complex interactions with stationary phases, solubility issues, and difficulties in achieving baseline separation from structurally similar impurities. This guide provides a structured approach to troubleshooting common problems and offers robust protocols to ensure high purity and yield.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial purification strategy.

Q1: What is the best starting point for choosing a chromatography technique for these compounds?

A: Flash column chromatography is the most common and effective starting point for purifying reaction mixtures on a preparative scale.[1] The choice between normal-phase and reversed-phase depends on the overall polarity of your molecule, which is heavily influenced by the protecting groups used.[2][3]

  • Normal-Phase (e.g., Silica Gel): This is the default choice for most organic compounds. Phenylene-bridged amino acid esters, especially those with common protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), are typically well-suited for silica gel chromatography.[2]

  • Reversed-Phase (e.g., C18): If your molecule has highly non-polar protecting groups or if you are struggling with separation on silica, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful alternative.[3][4] It is particularly useful for analytical-scale purity checks and for purifying highly hydrophobic analogues.

Q2: How do I select an appropriate stationary phase?

A: The stationary phase provides the primary mechanism for separation.

  • Silica Gel: The go-to for normal-phase chromatography. Its polar surface (silanol groups, Si-OH) interacts with the polar functionalities of your molecule (ester carbonyl, amine/amide groups).[2]

  • Alumina: Can be an alternative to silica, available in neutral, acidic, or basic forms. Basic alumina can be advantageous if your compound is acid-sensitive.[1]

  • Phenyl-based Stationary Phases: For HPLC, phenyl phases can offer unique selectivity for aromatic compounds through π-π stacking interactions, potentially improving separation from other aromatic impurities.[5]

  • Chiral Stationary Phases (CSPs): If you are synthesizing chiral molecules (e.g., from L- or D-amino acids) and need to separate enantiomers or diastereomers, a CSP is mandatory. Polysaccharide-based CSPs are highly effective for amino acid esters.[6]

Q3: What solvent systems (mobile phases) are most effective?

A: Mobile phase selection is critical and should be optimized using Thin Layer Chromatography (TLC) first.[7]

  • For Normal-Phase (Silica):

    • Hexane/Ethyl Acetate: The most common binary system. A good starting point is a 70:30 or 80:20 mixture, adjusted to achieve a target compound Rf of 0.2-0.4 on TLC.[7]

    • Toluene/Ethyl Acetate: This system can provide better separation for aromatic compounds compared to hexane-based systems due to potential π-π interactions.[8]

    • Dichloromethane/Methanol: Used for more polar compounds that do not move sufficiently in Hex/EtOAc. However, be aware that dichloromethane can be slow to run on silica columns.[9][10]

  • For Reversed-Phase (C18):

    • Acetonitrile/Water or Methanol/Water: These are the standard mobile phases. Often, a small amount of acid (0.1% trifluoroacetic acid - TFA) or formic acid is added to improve peak shape by protonating free amines and silanols.[10]

Q4: My compound has a free amine. How does this affect purification?

A: Free amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction is a primary cause of significant peak tailing. To counteract this, add a small amount (0.5-2%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase.[9] This deactivates the acidic sites on the silica, leading to sharper, more symmetrical peaks.

Q5: What is the best way to detect my compound during fractionation?

A:

  • UV Detection: The presence of the phenylene ring provides a strong chromophore, making UV detection highly effective. A wavelength of 254 nm is typically a good choice.[11]

  • Mass Spectrometry (MS): Mass-directed flash chromatography is a powerful technique that fractions based on the mass-to-charge ratio (m/z) of your target compound.[12][13] This is extremely useful for definitively identifying the product-containing fractions, especially when dealing with complex mixtures or impurities with similar UV absorbance.[12]

Section 2: Troubleshooting Guide

This guide addresses specific experimental problems in a question-and-answer format.

Problem 1: Poor Peak Resolution / Co-elution of Impurities

Q: My target compound is eluting very close to an impurity, and I can't get baseline separation. What should I do?

A: Poor resolution is a common issue. The goal is to change the selectivity of your system—the relative separation between peaks.

Causality & Solution Pathway:

  • Optimize the Mobile Phase (Isocratic Elution):

    • Cause: The solvent strength may be too high, causing all compounds to elute too quickly (high Rf on TLC).[7]

    • Solution: Decrease the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of hexane. This will increase the retention of all compounds on the stationary phase, often enhancing the separation between them. Aim for a target compound Rf of ~0.2 on TLC for difficult separations.[7][9]

  • Switch to a Gradient Elution:

    • Cause: A single solvent mixture (isocratic) may not be sufficient to separate compounds with a wide range of polarities.

    • Solution: Start with a low-polarity mobile phase and gradually increase its strength over the course of the run.[9] For example, begin with 95:5 Hexane/EtOAc and slowly increase to 70:30 Hexane/EtOAc. This keeps early-eluting compounds well-resolved and speeds up the elution of late-eluting compounds.[1]

  • Change Solvent Selectivity:

    • Cause: The specific interactions between your compounds, the mobile phase, and the stationary phase are not different enough to achieve separation.

    • Solution: Replace one of the solvents in your mobile phase with another of similar polarity but different chemical properties. For example, if you are using Hexane/EtOAc, try switching to Toluene/EtOAc.[8] The aromatic nature of toluene can introduce different interactions (π-π stacking) with your phenylene-bridged compound, altering the elution order and improving resolution.

  • Try a Different Stationary Phase:

    • Cause: The primary separation mechanism (polarity on silica) is not effective for your specific mixture.

    • Solution: If normal-phase silica fails, consider switching to reversed-phase (C18) chromatography. This fundamentally changes the separation mechanism to be based on hydrophobicity, which can completely alter the elution profile and resolve stubborn impurities.[3]

Problem 2: Significant Peak Tailing

Q: My compound's peak is not symmetrical; it has a long "tail." Why is this happening and how can I fix it?

A: Peak tailing is almost always due to undesirable secondary interactions between your analyte and the stationary phase, or overloading the column.

Causality & Solution Pathway:

  • Acid-Base Interactions (Most Common Cause):

    • Cause: If your compound has a basic functional group (like a free amine), it will interact strongly and non-linearly with the acidic silanol groups on the silica surface. This causes some molecules to "stick" longer than others, resulting in a tail.

    • Solution: Add a basic modifier to your eluent. A small amount of triethylamine (Et₃N), typically 0.5-2%, will compete for the acidic sites on the silica, preventing your compound from binding too strongly and resulting in a sharp, symmetrical peak.[9]

  • Column Overloading:

    • Cause: Too much sample has been loaded onto the column for its size. This saturates the stationary phase at the point of injection, leading to a non-ideal distribution and band broadening.

    • Solution: Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the silica gel mass, but this is highly dependent on the difficulty of the separation. For difficult separations, loading may need to be as low as 0.5%.

  • Inappropriate Sample Dissolution Solvent:

    • Cause: Dissolving the sample in a solvent that is much stronger (more polar in normal-phase) than the mobile phase can cause premature band broadening and tailing.

    • Solution: Dissolve your sample in the weakest possible solvent it is soluble in, ideally the initial mobile phase itself. If solubility is an issue, use a stronger solvent like DCM sparingly and then adsorb the mixture onto a small amount of silica gel. After evaporating the solvent, this "dry load" can be loaded onto the column, which prevents many solvent-related issues.[9]

Problem 3: Low Product Yield / Compound Stuck on Column

Q: I've run my column, but my final product mass is much lower than expected. Where did my compound go?

A: Low yield can result from irreversible adsorption on the column, decomposition, or co-elution with impurities that are later discarded.

Causality & Solution Pathway:

  • Irreversible Adsorption:

    • Cause: Highly polar or reactive functional groups can bind irreversibly to the active sites on the stationary phase. Unprotected amino acids or free carboxylic acids are particularly prone to this.

    • Solution:

      • Deactivate the Stationary Phase: For basic compounds stuck on silica, flushing the column with an eluent containing triethylamine can help recover the material.[9]

      • Use Protecting Groups: Ensure all reactive functional groups (amines, carboxylic acids) are appropriately protected before chromatography. This is a fundamental principle of organic synthesis and crucial for successful purification.[14][15]

      • Change Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or use reversed-phase chromatography where these strong polar interactions are minimized.

  • On-Column Decomposition:

    • Cause: Silica gel is acidic and can cause acid-labile protecting groups (like Boc) or other sensitive functionalities to degrade during the long exposure time on the column.

    • Solution:

      • Deactivate Silica: Pre-treat the silica gel by flushing it with a solvent system containing 1-3% triethylamine to neutralize its acidity before loading the sample.[9]

      • Run the Column Faster: Use a flash chromatography system with optimized pressure and flow rates to minimize the residence time of your compound on the column.[1]

      • Choose a More Robust Protecting Group: If decomposition is a recurring issue, consider using a protecting group that is more stable to acidic conditions.

  • Incomplete Elution:

    • Cause: The mobile phase may not be strong enough to elute your compound from the column in a reasonable number of column volumes.

    • Solution: After collecting your main fractions, flush the column with a very strong solvent (e.g., 10% Methanol in DCM for silica) to "strip" any remaining compounds. Analyze these fractions to see if a significant amount of your product was retained. If so, a stronger mobile phase or a gradient elution should have been used.

Section 3: Visual Workflows & Data

General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving common chromatography problems.

G start_node Problem Observed decision_node decision_node start_node->decision_node e.g., Poor Resolution, Peak Tailing, Low Yield process_node1 Check TLC Rf decision_node->process_node1 Poor Resolution process_node2 Check Compound Structure decision_node->process_node2 Peak Tailing process_node3 Check Compound Stability decision_node->process_node3 Low Yield process_node process_node solution_node Problem Solved decision_node1a Decrease Eluent Polarity process_node1->decision_node1a Rf > 0.4 decision_node1b Try Gradient or Change Solvent Selectivity (e.g., Toluene) process_node1->decision_node1b 0.1 < Rf < 0.4 decision_node2a Add 1% Et3N to Eluent process_node2->decision_node2a Free Amine/Base? decision_node2b Check for Column Overloading process_node2->decision_node2b No Free Base decision_node3a Deactivate Silica (use Et3N) or Use Alumina process_node3->decision_node3a Acid Sensitive? decision_node3b Flush with Strong Solvent (e.g., 10% MeOH) / Use RP-HPLC process_node3->decision_node3b Highly Polar? decision_node1a->solution_node If still fails decision_node1b->solution_node If still fails decision_node2a->solution_node If still fails decision_node2b->solution_node If still fails decision_node3a->solution_node If still fails decision_node3b->solution_node If still fails

Caption: A logical workflow for troubleshooting common chromatographic issues.

Table 1: Common Solvent Systems for Normal-Phase Chromatography

This table provides a quick reference for selecting and modifying mobile phases for the purification of phenylene-bridged amino acid esters on silica gel.

Solvent SystemPolarityKey Characteristics & Best Use CasesModifier Addition
Hexane / Ethyl Acetate Low to MediumThe standard workhorse system. Excellent for compounds of intermediate polarity. Provides good separation based primarily on polar interactions.Add 0.5-2% Et₃N for basic compounds to prevent tailing.[9]
Toluene / Ethyl Acetate Low to MediumCan improve the separation of aromatic compounds through π-π interactions with both the solvent and the analyte.[8] A good alternative if Hex/EtOAc fails.Add 0.5-2% Et₃N for basic compounds.
Dichloromethane (DCM) / Methanol Medium to HighUsed for more polar compounds that are not mobile in less polar systems.Add 1-2% Acetic Acid if your compound has a free carboxylic acid to improve solubility and reduce streaking.[10]
Acetone as a "Green" Alternative MediumCan replace more toxic solvents. However, its strong UV absorbance above 250 nm can interfere with UV-based fraction detection unless the system has real-time baseline subtraction.[11]Use with caution if relying solely on UV detection at 254 nm.

Section 4: Standardized Protocol: Flash Chromatography

This protocol provides a self-validating, step-by-step methodology for a typical purification.

Objective: To purify 500 mg of a crude N-Boc-protected phenylene-bridged amino acid methyl ester from non-polar impurities and a slightly more polar side-product.

Materials:

  • Crude reaction mixture (500 mg)

  • Silica gel (high purity, 40-63 µm particle size)

  • Flash chromatography column (e.g., 25g pre-packed or self-packed)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Triethylamine (Et₃N)

  • TLC plates, UV lamp (254 nm)

Step 1: TLC Optimization (Critical First Step)

  • Prepare Test Solvents: Create small vials of different Hexane/EtOAc ratios (e.g., 90:10, 80:20, 70:30). To a separate set, add 1% Et₃N.

  • Spot TLC Plates: Dissolve a tiny amount of your crude mixture in DCM or EtOAc. Spot it on multiple TLC plates.

  • Develop Plates: Run one plate in each solvent system.

  • Analyze: Visualize under a UV lamp. The ideal system is one where your target compound has an Rf value between 0.2 and 0.4 .[7] This provides the optimal balance between retention and elution time for good separation on the column. Note if the addition of Et₃N improves the spot shape (less streaking). For this example, let's assume 80:20 Hexane/EtOAc + 1% Et₃N gives an Rf of 0.3 with good separation from impurities.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve Crude Product: Dissolve the entire 500 mg of crude material in a minimal amount of a low-boiling solvent like dichloromethane or acetone in a round-bottom flask.

  • Add Silica: Add approximately 2-3 g of silica gel to the flask.

  • Evaporate Solvent: Remove the solvent completely using a rotary evaporator until you have a fine, free-flowing powder. This method prevents issues with using a strong injection solvent and ensures a narrow application band.[9]

Step 3: Column Packing and Equilibration

  • Pack the Column: If using a self-packed column, fill it with ~25 g of silica gel as a slurry in the initial mobile phase (e.g., 90:10 Hexane/EtOAc + 1% Et₃N). Ensure the packed bed is stable and free of cracks.

  • Equilibrate: Run 2-3 column volumes of the initial mobile phase (in this case, 80:20 Hexane/EtOAc + 1% Et₃N) through the column. This ensures the stationary phase is fully conditioned.[1]

Step 4: Loading and Elution

  • Load the Sample: Carefully add the dry-loaded silica powder to the top of the column bed. Add a thin layer of sand on top to prevent disturbance of the bed upon solvent addition.

  • Begin Elution: Start running the mobile phase (80:20 Hexane/EtOAc + 1% Et₃N) through the column using a flash chromatography system, applying pressure to achieve a steady flow rate.

  • Collect Fractions: Collect fractions of a consistent volume (e.g., 10-15 mL) in test tubes.

Step 5: Fraction Analysis and Product Isolation

  • Monitor Elution: Spot every few fractions onto a TLC plate and check for the presence of your product using a UV lamp.

  • Pool and Evaporate: Combine the fractions that contain your pure product.

  • Remove Solvent: Evaporate the solvent using a rotary evaporator.

  • Final Analysis: Confirm the purity of the isolated product using analytical techniques such as NMR or LC-MS.[13][16]

References

  • Biotage. (2023). Three Key Strategies that make Flash Purification Greener. [Link]

  • Reddit user discussion. (2023). TLC optimization for flash chromatography help. r/chemistry. [Link]

  • Patsnap Eureka. (2025). How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. [Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Biotage. (2023). How to Optimize TLC to Enhance Purification by Flash Chromatography. [Link]

  • AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. [Link]

  • University of Guelph. Separation and Detection of Amino Acids – BIOC2580*. [Link]

  • Molnar, I., & Horvath, C. (1977). Separation of amino acids and peptides on non-polar stationary phases by high-performance liquid chromatography. Journal of Chromatography A, 142, 623-640. [Link]

  • Biotage. (2023). How to purify your peptide using mass directed flash chromatography. [Link]

  • Zhang, G., et al. (2023). A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea. Molecules, 28(8), 3465. [Link]

  • Al-Othman, Z. A., et al. (2016). Enantiomeric Recognition and Separation by Chiral Nanoparticles. Journal of Nanomaterials, 2016, 8524932. [Link]

  • Reddit user discussion. (2022). chromatography of carboxylic acid derivatives of aminoacids? r/OrganicChemistry. [Link]

  • Wikipedia. (2023). Protecting group. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Girelli, A. M., & Mattei, E. (2019). Selectivity evaluation of phenyl based stationary phases for the analysis of amino acid diastereomers by liquid chromatography coupled with mass spectrometry. Journal of Chromatography A, 1590, 80-87. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(4), 237-248. [Link]

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"N,N'-1,4-Phenylenebis-glycine Dimethyl Ester stability issues and degradation"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (CAS 109025-99-2). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. While specific stability data for this molecule is limited, this guide synthesizes information from the known reactivity of its core functional groups—p-phenylenediamine and methyl esters—to provide a scientifically grounded resource.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound.

Issue: Solution or Solid Sample is Turning Yellow/Brown/Dark

Q: My sample of this compound, which was initially a white or off-white solid, has developed a yellow or brown color upon storage or when dissolved in a solvent. What is causing this discoloration?

A: This is a common issue with compounds containing a p-phenylenediamine core. The discoloration is almost certainly due to oxidation. The p-phenylenediamine moiety is highly susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or light.[1] The oxidation process often leads to the formation of highly colored quinone-imine or polymeric species.[2]

Troubleshooting Protocol:

  • Assess Storage Conditions:

    • Atmosphere: Was the compound stored under an inert atmosphere (e.g., argon or nitrogen)? p-Phenylenediamines are known to darken upon exposure to air.[1]

    • Light: Was the compound protected from light? Photolysis can accelerate the oxidation of p-phenylenediamine derivatives.[3]

    • Temperature: While oxidation can occur at room temperature, elevated temperatures can increase the rate of reaction.

  • Solvent Purity Check:

    • Peroxides: Have you checked your solvents (especially ethers like THF or dioxane) for the presence of peroxides? Peroxides are strong oxidizing agents that can degrade the sample.

    • Dissolved Oxygen: Solvents that have not been sparged with an inert gas contain dissolved oxygen, which can contribute to oxidation.

  • Analytical Confirmation:

    • UV-Vis Spectroscopy: Take a UV-Vis spectrum of the discolored solution. The formation of oxidation products often results in new absorption bands at longer wavelengths (in the visible region), which explains the color.

    • LC-MS Analysis: Inject a sample of the discolored material into an LC-MS. Look for masses corresponding to oxidized species (e.g., M+16 for mono-oxygenation, M+32 for di-oxygenation, or masses corresponding to quinone structures).

Corrective Actions:

  • Purification: If the discoloration is minor, you may be able to purify the material by recrystallization or column chromatography. Perform these procedures quickly and with solvents sparged with inert gas.

  • Storage: Store the compound in an amber vial under an inert atmosphere (argon or nitrogen is preferable) at a low temperature (e.g., -20°C).

  • Handling: When preparing solutions, use freshly purified and deoxygenated solvents. Prepare solutions fresh for each experiment if possible.

Issue: Unexpected Peaks in HPLC/LC-MS Analysis

Q: I am analyzing my sample of this compound and I see additional peaks in the chromatogram that I don't expect. What could these be?

A: The appearance of unexpected peaks is typically due to degradation of the parent compound. The two primary degradation pathways to consider are hydrolysis of the ester groups and oxidation of the p-phenylenediamine core.

Troubleshooting Workflow:

Caption: Workflow for identifying unknown peaks.

Detailed Analysis:

  • Ester Hydrolysis: The methyl ester groups are susceptible to hydrolysis to the corresponding carboxylic acids. This is accelerated by acidic or basic conditions.

    • Mono-hydrolysis product: N-(4-aminophenyl)-N'-(carboxymethyl)glycine methyl ester. Expected mass: [M - CH₂] or [M - 14].

    • Di-hydrolysis product: N,N'-1,4-Phenylenebis-glycine. Expected mass: [M - 2CH₂] or [M - 28]. If your mobile phase is buffered at a low or high pH, or if your sample was dissolved in an acidic or basic solution, hydrolysis is a strong possibility.

  • Oxidation: As discussed in section 1.1, the p-phenylenediamine core is prone to oxidation.[4][5] This can lead to a variety of products, often with higher molecular weights or the addition of oxygen atoms.

    • Look for masses corresponding to [M+16] (addition of one oxygen atom) or [M+32] (addition of two oxygen atoms), which could indicate the formation of N-oxides or hydroxylated species.

    • Oxidation can also lead to the formation of quinone-diimines, which may have a mass of [M-2H].

Corrective Actions:

  • Control pH: Ensure your sample and mobile phases are at a pH where the ester is stable, typically close to neutral (pH 6-7).

  • Inert Conditions: Prepare and run samples under conditions that minimize exposure to oxygen and light. Use deoxygenated mobile phases and amber HPLC vials.

  • Temperature Control: Keep the autosampler temperature low to prevent degradation of samples waiting for injection.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A: To ensure long-term stability, the compound should be stored under the following conditions:

  • Temperature: -20°C is recommended.

  • Atmosphere: Under a dry, inert atmosphere (argon or nitrogen).

  • Light: Protected from light in an amber vial.

  • Moisture: Keep in a desiccated environment to prevent hydrolysis.

ParameterRecommended ConditionRationale
Temperature -20°CSlows down all potential degradation reactions.
Atmosphere Inert Gas (Ar, N₂)Prevents oxidation of the p-phenylenediamine core.[1]
Light Amber vial / darknessPrevents photodegradation.[3]
Moisture DesiccatedMinimizes the risk of ester hydrolysis.

Q2: What solvents are suitable for dissolving this compound?

A: The compound is expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. When choosing a solvent, consider the following:

  • Purity: Use high-purity, dry solvents.

  • Deoxygenation: For prolonged storage in solution, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas.

  • pH: Avoid acidic or basic solvents if you are concerned about ester hydrolysis.

  • Aqueous Solutions: Aqueous solutions should be prepared fresh and used immediately. The stability in aqueous buffers is likely to be limited due to both hydrolysis and oxidation.

Q3: Is the compound susceptible to thermal degradation?

A: Yes, but likely only at elevated temperatures. Aromatic esters generally show thermal degradation onset temperatures above 200°C.[6] Studies on aromatic poly(ester-imides) show that the cleavage of the ester linkage can begin at temperatures around 350°C.[7][8] Therefore, for most standard laboratory procedures conducted at or near room temperature, thermal degradation is not a primary concern. However, you should exercise caution during high-temperature applications such as distillation or melt processing.

Q4: What are the main degradation pathways I should be aware of?

A: Based on the structure, the three primary degradation pathways are oxidation, hydrolysis, and photolysis.

Degradation_Pathways Compound N,N'-1,4-Phenylenebis-glycine Dimethyl Ester Oxidation Oxidation (Air, Light, Peroxides) Compound->Oxidation Hydrolysis Hydrolysis (Acid/Base, Water) Compound->Hydrolysis Photolysis Photolysis (UV/Visible Light) Compound->Photolysis OxidationProducts Colored Quinone-imines, N-Oxides Oxidation->OxidationProducts HydrolysisProducts Mono-/Di-Carboxylic Acids, Methanol Hydrolysis->HydrolysisProducts PhotolysisProducts Radical Cations, Further Oxidized Species Photolysis->PhotolysisProducts

Caption: Key degradation pathways for the molecule.

  • Oxidation: The electron-rich p-phenylenediamine ring is easily oxidized, leading to colored impurities.[1][4]

  • Hydrolysis: The two methyl ester groups can be cleaved under acidic or basic conditions to form the corresponding carboxylic acids.

  • Photolysis: UV or even visible light can promote the formation of radical cations and initiate oxidation, especially in the presence of oxygen.[3]

By understanding these potential stability issues, you can take appropriate preventative measures in the handling, storage, and use of this compound to ensure the integrity of your experimental results.

References

  • Rao, P. S., & Hayon, E. (1975). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation and Properties of Cation Radicals in Water. The Journal of Physical Chemistry, 79(9), 862–865. [Link]

  • Gschwander, S., et al. (2020). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. Materials, 13(21), 4935. [Link]

  • Rao, P. S., & Hayon, E. (1975). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. [Link]

  • Hsiao, S. H., & Lin, S. Y. (2007). Thermal degradation behaviour of aromatic poly(ester–imide) investigated by pyrolysis–GC/MS. Journal of Polymer Research, 14, 401–409. [Link]

  • Wang, C., et al. (2024). Photolysis of p-phenylenediamine rubber antioxidants in aqueous environment: Kinetics, pathways and their photo-induced toxicity. Journal of Hazardous Materials, 479, 135718. [Link]

  • Piras, L., et al. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Molecules, 28(4), 1642. [Link]

  • Chemistry Stack Exchange. (2019). Thermal decomposition of ester. [Link]

  • Czarniecka-Buczkowska, K., et al. (2020). Thermal degradation of esters/ethers derived from tartaric acid. Journal of Thermal Analysis and Calorimetry, 142, 637–648. [Link]

  • Hsiao, S. H., & Lin, S. Y. (2007). Thermal degradation behaviour of aromatic poly(ester-imide) investigated by pyrolysis-GC/MS. Taipei Tech Institutional Repository. [Link]

  • Kalyan Kumar, C.V. (2020). Amines-Part 8-Chemical Properties 2-Oxidation. YouTube. [Link]

  • Wikipedia. (n.d.). p-Phenylenediamine. [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Hsieh, Y. H., et al. (2009). Photocatalytic degradation of p-phenylenediamine with TiO2-coated magnetic PMMA microspheres in an aqueous solution. Journal of Hazardous Materials, 169(1-3), 1141-1148. [Link]

  • Yu, L., et al. (2024). P-phenylenediamine antioxidants and their quinone derivatives: A review of their environmental occurrence, accessibility, potential toxicity, and human exposure. Science of The Total Environment, 945, 174449. [Link]

Sources

Technical Support Center: Purification of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this compound. As Senior Application Scientists, we have compiled this guide to ensure you can achieve the desired purity for your downstream applications by explaining the causality behind experimental choices and providing self-validating protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is highly dependent on the synthetic route employed. The most common synthesis involves the reaction of 1,4-phenylenediamine with a glycine methyl ester precursor, such as methyl chloroacetate or through reductive amination with methyl glyoxylate. Consequently, common impurities include:

  • Unreacted Starting Materials: Residual 1,4-phenylenediamine and the glycine methyl ester precursor.

  • Mono-substituted Intermediate: N-(4-aminophenyl)-glycine dimethyl ester, which is the product of incomplete reaction.

  • Hydrolysis Products: N,N'-1,4-Phenylenebis-glycine, where one or both of the methyl ester groups have been hydrolyzed to the corresponding carboxylic acid. This can occur if the reaction or workup conditions are not strictly anhydrous.

  • Oxidation Products: 1,4-Phenylenediamine and its derivatives are susceptible to oxidation, which can lead to colored impurities.

  • Solvent Residues: Residual solvents from the reaction and workup steps.

Q2: What are the primary methods for purifying crude this compound?

A2: The two main purification techniques for this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization is effective for removing small amounts of impurities when the crude product is of relatively high purity.

  • Silica Gel Column Chromatography is recommended for purifying crude material with a complex mixture of impurities or when very high purity is required.[1]

Q3: How can I effectively monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification. A suitable mobile phase for TLC analysis is a mixture of a non-polar solvent like hexane or toluene and a polar solvent like ethyl acetate. The product is moderately polar. Impurities can be visualized using a UV lamp (due to the aromatic ring) or by staining with an appropriate agent like potassium permanganate.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Issue 1: The Final Product is Colored (Yellow, Brown, or Black)

Potential Cause: The coloration is typically due to the oxidation of residual 1,4-phenylenediamine or the product itself. Aromatic amines are notoriously sensitive to air and light.

Troubleshooting Workflow:

Caption: Workflow for addressing colored impurities.

Detailed Steps:

  • Activated Carbon Treatment:

    • Rationale: Activated carbon has a high surface area and can adsorb colored impurities.

    • Protocol:

      • Dissolve the crude product in a suitable solvent (e.g., methanol or ethyl acetate) at room temperature.

      • Add a small amount of activated carbon (approximately 1-2% w/w) to the solution.

      • Stir the mixture for 15-30 minutes.

      • Filter the mixture through a pad of celite to remove the activated carbon.

      • Concentrate the filtrate under reduced pressure.

  • Proceed with Purification: After decolorization, proceed with either recrystallization or column chromatography as described below.

Issue 2: Low Purity After Recrystallization

Potential Cause: An inappropriate solvent system, the presence of impurities with similar solubility to the product, or "oiling out" of the product instead of crystallizing.

Troubleshooting Workflow:

Caption: Troubleshooting low purity after recrystallization.

Detailed Protocols:

Experimental Protocol: Recrystallization
  • Solvent Selection: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a mixed solvent system is often effective.

    • Rationale: A solvent in which the compound is soluble (e.g., methanol, ethanol, or ethyl acetate) is paired with an anti-solvent in which it is poorly soluble (e.g., water, hexane, or diethyl ether). This allows for fine-tuning of the crystallization process.

  • Protocol:

    • Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).

    • If insoluble impurities are present, perform a hot filtration.

    • Slowly add the "anti-solvent" (e.g., water) dropwise to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Problem Potential Cause Solution
No crystals form Too much solvent used.Gently heat the solution to evaporate some solvent and try cooling again.
Supersaturated solution.Scratch the inside of the flask with a glass rod or add a seed crystal.
Oiling out High concentration of impurities.Purify by column chromatography first to remove the bulk of impurities.[1]
Solvent boiling point is too high.Choose a lower boiling point solvent system.
Low recovery Product is too soluble in the mother liquor.Concentrate the mother liquor and attempt a second recrystallization.[1]
Issue 3: Poor Separation During Column Chromatography

Potential Cause: An inappropriate mobile phase, column overloading, or interaction of the basic amine groups with the acidic silica gel.

Troubleshooting Workflow:

Caption: Troubleshooting poor separation in column chromatography.

Experimental Protocol: Silica Gel Column Chromatography
  • Stationary Phase: Silica gel is the standard choice.

  • Mobile Phase (Eluent) Selection: The polarity of the eluent is critical for good separation. A gradient elution is often most effective.

    • Rationale: Starting with a low polarity eluent will wash off non-polar impurities. Gradually increasing the polarity will then elute the product, followed by more polar impurities.

  • Protocol:

    • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a column.

    • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

    • Elution: Begin eluting with a low polarity solvent system (e.g., 100% hexane or a hexane/ethyl acetate mixture with a low percentage of ethyl acetate). Gradually increase the polarity by increasing the percentage of ethyl acetate.

    • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Problem Potential Cause Solution
Poor separation Inappropriate solvent system.Optimize the mobile phase polarity using TLC. A less polar mobile phase generally provides better separation.[1]
Product stuck on column Product is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[1]
Streaking/Tailing on TLC The basic amine groups are interacting with the acidic silica gel.Add a small amount of triethylamine (0.1-1%) to the mobile phase to neutralize the acidic sites on the silica.[1]
Issue 4: Presence of Hydrolyzed Impurities

Potential Cause: Exposure to water during the reaction, workup, or purification, leading to the hydrolysis of one or both methyl ester groups to carboxylic acids.

Troubleshooting:

  • Detection: Hydrolyzed impurities are significantly more polar than the desired diester. They will have a much lower Rf value on TLC and may even remain at the baseline. They can also be detected by IR spectroscopy (broad O-H stretch) or NMR spectroscopy.

  • Removal:

    • Aqueous Wash: During the workup, washing the organic layer with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate) can extract the acidic hydrolyzed impurities into the aqueous layer.

      • Caution: A strong base or prolonged exposure can promote further hydrolysis of the desired ester product.

    • Column Chromatography: As the hydrolyzed impurities are much more polar, they will be well-separated from the product on a silica gel column. The desired diester will elute much earlier than the diacid or mono-acid impurities.

References

  • Google Patents. (2013).
  • Organic Chemistry Portal. (2022). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

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Technical Support Center: Scale-Up Synthesis of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of N,N'-1,4-phenylenebis-glycine dimethyl ester. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure a robust, efficient, and scalable process.

Introduction to the Synthesis

The synthesis of this compound typically involves the dialkylation of 1,4-phenylenediamine with a suitable glycine dimethyl ester precursor, most commonly methyl chloroacetate or methyl bromoacetate. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. While straightforward in principle, scaling up this process presents unique challenges related to solubility, reaction control, and purification.

A plausible and common synthetic route involves the reaction of p-phenylenediamine with an excess of a methyl haloacetate in the presence of a base like sodium carbonate or triethylamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Issue 1: Low Yield of the Desired Product

Question: We are observing a significantly lower yield of this compound than expected on a larger scale. What are the likely causes and how can we mitigate them?

Answer:

Low yields in this synthesis on a larger scale can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not be going to completion. This could be due to insufficient reaction time, inadequate mixing, or suboptimal temperature. On a larger scale, heat and mass transfer can be less efficient.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture. A gradual increase in reaction temperature or prolonged reaction time might be necessary, but this should be balanced against the risk of side reactions.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. A common side reaction is the formation of mono-alkylated product (N-(4-aminophenyl)glycine methyl ester) or over-alkylation leading to polymeric materials.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of the methyl haloacetate can help drive the reaction towards the desired dialkylated product. However, a large excess should be avoided as it can lead to purification challenges. The choice of a suitable non-nucleophilic base is also crucial to minimize side reactions.

  • Product Degradation: The product might be degrading under the reaction or workup conditions.

    • Solution: If the product is found to be sensitive to prolonged heating, consider running the reaction at a lower temperature for a longer duration. During workup, avoid strongly acidic or basic conditions if the ester groups are prone to hydrolysis.

Issue 2: Formation of a Tar-Like, Intractable Mixture

Question: During our scale-up run, the reaction mixture turned into a dark, tarry substance that is difficult to work with and from which we cannot isolate the product. What is causing this and how can we prevent it?

Answer:

The formation of tar is a common issue in reactions involving anilines, which are susceptible to oxidation.

  • Oxidation of p-Phenylenediamine: The starting material, p-phenylenediamine, is highly susceptible to air oxidation, especially in the presence of base and at elevated temperatures. This oxidation leads to colored, polymeric byproducts.

    • Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The use of high-purity, colorless p-phenylenediamine is also recommended. If the starting material is discolored, it should be purified (e.g., by sublimation or recrystallization) before use.

  • Over-Alkylation/Polymerization: Uncontrolled reaction conditions can lead to polymerization.

    • Solution: Maintain strict temperature control throughout the reaction. The slow, portion-wise addition of the alkylating agent (methyl haloacetate) can help to control the exotherm and minimize localized high concentrations that can lead to side reactions.

Issue 3: Difficulty in Product Purification and Isolation

Question: We are struggling to purify the crude this compound. Column chromatography is not feasible on our scale, and recrystallization gives a low recovery. What are our options?

Answer:

Purification is a critical step in achieving the desired product quality.

  • Recrystallization Optimization: Low recovery during recrystallization is often due to the presence of impurities that inhibit crystal formation or the choice of an inappropriate solvent system.

    • Solution: A thorough solvent screen is recommended to find a suitable solvent or solvent mixture for recrystallization. The crude product can be analyzed to identify the major impurities, which can help in selecting a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Hot filtration to remove insoluble impurities before cooling can also improve crystal quality.

  • Alternative Purification Methods:

    • Slurry Washing: The crude product can be slurried in a solvent that dissolves the impurities but not the desired product. This is a simple and effective method for removing more soluble byproducts.

    • pH Adjustment and Extraction: If the impurities have different acidic or basic properties than the product, a liquid-liquid extraction with a pH-adjusted aqueous solution can be used to selectively remove them.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base for this synthesis on a large scale?

A1: The choice of base is critical for a successful and scalable synthesis. An ideal base should be inexpensive, easy to handle, and should not introduce downstream purification challenges.

  • Inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are often preferred for scale-up due to their low cost and ease of removal by filtration.

  • Organic bases such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be used. They are soluble in many organic solvents, but their removal can be more complex, often requiring aqueous washes.

Q2: Which solvent is most suitable for the scale-up synthesis?

A2: The solvent should be chosen based on its ability to dissolve the reactants, its boiling point, and its ease of removal.

  • Polar aprotic solvents like acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often good choices as they can facilitate SN2 reactions. However, their high boiling points can make them difficult to remove.

  • Ketones like acetone or methyl ethyl ketone (MEK) can also be effective and are easier to remove.

  • The use of greener solvents should also be considered to improve the environmental footprint of the process.[2]

Q3: How can we monitor the progress of the reaction effectively on a large scale?

A3: Real-time reaction monitoring is crucial for process control.

  • In-process sampling and analysis by HPLC or TLC is a reliable method.[1] This allows for the determination of the consumption of starting materials and the formation of the product and byproducts.

  • Spectroscopic techniques such as in-situ FTIR or Raman spectroscopy can also be implemented for continuous monitoring without the need for sampling.

Q4: What are the key safety considerations for this process?

A4: Safety is paramount in any chemical synthesis, especially on a larger scale.

  • p-Phenylenediamine is a toxic and sensitizing agent. Appropriate personal protective equipment (PPE) should be worn, and handling should be done in a well-ventilated area or a fume hood.

  • Methyl haloacetates are lachrymators and toxic. Handle with care and avoid inhalation of vapors.

  • The reaction can be exothermic . Ensure adequate cooling capacity and consider controlled addition of reagents to manage the reaction temperature.

Experimental Protocol: A Representative Procedure

This protocol provides a general guideline for the synthesis of this compound. Optimization will be necessary based on the specific scale and equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
1,4-Phenylenediamine108.141.0
Methyl chloroacetate108.522.2
Potassium carbonate138.212.5
Acetonitrile--

Procedure:

  • Reactor Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet with 1,4-phenylenediamine and potassium carbonate.

  • Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes.

  • Solvent Addition: Add acetonitrile to the reactor.

  • Reagent Addition: Begin stirring and slowly add methyl chloroacetate to the reaction mixture at room temperature over a period of 1-2 hours.

  • Reaction: Heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with acetonitrile.

  • Isolation: Combine the filtrate and washes and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) to yield pure this compound.[1]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Reactor with 1,4-Phenylenediamine & K2CO3 B Inert with Nitrogen A->B C Add Acetonitrile B->C D Slowly Add Methyl Chloroacetate C->D E Heat to Reflux D->E F Monitor by HPLC/TLC E->F G Cool and Filter F->G Reaction Complete H Concentrate Filtrate G->H I Recrystallize H->I J Pure Product I->J

Caption: A typical workflow for the synthesis of this compound.

TroubleshootingLowYield cluster_causes Potential Causes cluster_solutions Solutions Problem Low Product Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions (Mono-alkylation, Polymerization) Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Sol1 Increase Reaction Time/Temp Improve Mixing Monitor Progress (TLC/HPLC) Cause1->Sol1 Sol2 Control Stoichiometry Use Non-nucleophilic Base Cause2->Sol2 Sol3 Milder Reaction Conditions Careful Workup (pH control) Cause3->Sol3

Caption: Troubleshooting logic for addressing low product yield.

References

  • Google Patents. (n.d.). CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst.
  • Google Patents. (n.d.). CN103351306A - One-pot method of preparing N,N-dimethyl glycinate.
  • Google Patents. (n.d.). Synthetic process for the preparation of N,N dimethyl glycine (DMG).
  • ACS Publications. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Retrieved from [Link]

  • PubMed Central. (2023). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1167668C - Synthetic method of N, N-disubstituted glycine ester.
  • Google Patents. (n.d.). EP3153498A1 - N-substituted phenyl glycine preparation method.

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"characterization of byproducts in N,N'-1,4-Phenylenebis-glycine Dimethyl Ester reaction"

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N,N'-1,4-phenylenebis-glycine dimethyl ester. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during this specific N-alkylation reaction. Our goal is to explain the causality behind experimental choices and provide a framework for identifying and mitigating the formation of common byproducts.

I. Understanding the Reaction: Core Principles and Challenges

The synthesis of this compound typically involves the nucleophilic substitution reaction between p-phenylenediamine and an α-haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base.

Core Reaction:

p-phenylenediamine + 2 Methyl Bromoacetate --(Base)--> this compound

While seemingly straightforward, this reaction is often complicated by several factors inherent to the reactivity of the starting materials:

  • Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to further alkylation and the formation of tris- and tetra-substituted byproducts.[1]

  • Incomplete Reaction: Steric hindrance and reactant stoichiometry can lead to the presence of the mono-substituted intermediate.

  • Oxidation: p-Phenylenediamine and its derivatives are susceptible to oxidation, which can form colored impurities, primarily quinone-diimines, especially when exposed to air.[2][3]

  • Hydrolysis: The dimethyl ester functionalities can be hydrolyzed to the corresponding carboxylic acids if water is present, particularly under basic or acidic conditions during workup.

  • Cyclization: Intramolecular or intermolecular cyclization can lead to the formation of piperazinedione derivatives.[4]

This guide will provide strategies to navigate these challenges and optimize the synthesis for high yield and purity.

II. Troubleshooting Guide

This section addresses common issues observed during the synthesis and purification of this compound.

Observed Issue Probable Cause(s) Recommended Solutions & Explanations
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time, low temperature, or suboptimal base. 2. Over-alkylation: The product is reacting further with the alkylating agent.[1] 3. Degradation/Side Reactions: Oxidation of the starting material or product.1. Optimize Reaction Conditions: Increase reaction time and/or temperature. Ensure the chosen base (e.g., K₂CO₃, NaHCO₃) is sufficient to neutralize the HBr formed. A non-nucleophilic base is preferred to avoid competing reactions. 2. Control Stoichiometry: Use a slight excess of p-phenylenediamine relative to the methyl bromoacetate to favor the formation of the di-substituted product over higher alkylations. Add the methyl bromoacetate dropwise to maintain a low concentration, minimizing over-alkylation. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich aromatic diamine.[2][3]
Presence of a Major Peak Corresponding to the Mono-substituted Intermediate 1. Insufficient Alkylating Agent: The stoichiometric ratio of methyl bromoacetate to p-phenylenediamine is too low. 2. Short Reaction Time: The reaction was not allowed to proceed to completion.1. Adjust Stoichiometry: Ensure at least two equivalents of methyl bromoacetate are used for every equivalent of p-phenylenediamine. 2. Increase Reaction Time: Monitor the reaction by TLC or LC-MS until the mono-substituted intermediate is consumed.
Reaction Mixture Turns Dark Brown/Black Oxidation of p-phenylenediamine: The starting material is highly susceptible to air oxidation, forming colored polymeric and quinoidal byproducts.[2][3]1. Use High-Purity Starting Materials: Purify p-phenylenediamine (e.g., by sublimation or recrystallization) immediately before use. 2. Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. 3. Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is crucial.
Product Contaminated with Over-alkylated Byproducts (Tris- and Tetra-substituted) High Reactivity of the Product: The di-substituted product is more nucleophilic than the starting material and reacts further.[1]1. Slow Addition of Alkylating Agent: Add the methyl bromoacetate solution dropwise over an extended period to keep its instantaneous concentration low. 2. Use a Milder Base: A weaker base can sometimes temper the reactivity and reduce over-alkylation. 3. Careful Purification: These byproducts can often be separated by column chromatography with a carefully chosen solvent gradient.
Presence of Carboxylic Acid Byproducts in NMR/MS Ester Hydrolysis: Presence of water during the reaction or, more commonly, during an aqueous workup under basic or acidic conditions.1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Neutral Workup: If an aqueous workup is necessary, use a neutral wash (e.g., saturated sodium chloride solution) instead of acidic or basic solutions. 3. Avoid Prolonged Exposure to Aqueous Base/Acid: Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction.
Unexpected Peaks in LC-MS Suggesting Dimerization/Cyclization Formation of Piperazinediones: Intermolecular reaction between two molecules of the mono-substituted intermediate or intramolecular cyclization under certain conditions.[4]1. Dilute Conditions: Running the reaction at a lower concentration can favor the intramolecular N-alkylation over intermolecular side reactions. 2. Temperature Control: Avoid excessive temperatures which might promote cyclization.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in this reaction and how can I identify them?

A1: The most common byproducts are the mono-substituted intermediate, over-alkylated products, and oxidation products.

  • N-(4-aminophenyl)-glycine methyl ester (Mono-substituted): This will have a lower molecular weight than the desired product and will still possess a primary amine group. It can be identified by LC-MS.

  • Tris- and Tetra-substituted Products: These will have higher molecular weights corresponding to the addition of one or two extra -CH₂COOCH₃ groups. They are readily identifiable by LC-MS.

  • Oxidation Products (e.g., Quinone-diimines): These are often colored and may have complex mass spectra. Their presence is usually indicated by a dark reaction mixture.[2][3]

  • Piperazinedione Derivatives: These cyclized byproducts will have a distinct molecular weight and fragmentation pattern in MS analysis.[4]

A combination of LC-MS for mass identification and NMR for structural confirmation is the best approach for byproduct characterization.[5]

Q2: Which analytical techniques are best for monitoring the reaction and characterizing the products?

A2: A multi-technique approach is recommended:[5]

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction's progress. You can visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for detailed reaction monitoring. It allows for the separation and identification of the desired product and various byproducts based on their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of the final product and any isolated byproducts. Both ¹H and ¹³C NMR should be performed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing volatile impurities, though less so for the main, less volatile products and byproducts.[5]

Q3: What is the best way to purify the final product?

A3: Purification is typically achieved through one of two methods:

  • Column Chromatography: This is the most effective method for separating the desired di-substituted product from the mono-substituted, tris-substituted, and other byproducts. A silica gel stationary phase with a solvent system gradient (e.g., from hexane/ethyl acetate to pure ethyl acetate) is a good starting point.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) can yield a highly pure product.

Q4: How does the choice of base impact the reaction?

A4: The base plays a critical role in neutralizing the acid (HBr or HCl) generated during the reaction, thus driving the equilibrium towards the products.

  • Inorganic bases (e.g., K₂CO₃, NaHCO₃): These are commonly used, inexpensive, and generally effective. They are heterogeneous in many organic solvents, which can sometimes lead to slower reaction rates but can also help to control reactivity and prevent over-alkylation.

  • Organic Amine Bases (e.g., Triethylamine, DIPEA): These are homogeneous and can lead to faster reactions. However, they can be more difficult to remove during workup and, being nucleophilic themselves, could potentially react with the alkylating agent. For this specific reaction, a non-nucleophilic hindered base like DIPEA is preferable to triethylamine.

The choice of base should be made to balance reaction rate with the minimization of side reactions.

IV. Experimental Protocols

A. Synthesis of this compound

This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • p-Phenylenediamine

  • Methyl bromoacetate

  • Potassium carbonate (anhydrous, finely powdered)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-phenylenediamine (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.

  • Reagent Addition: In a separate flask, dissolve methyl bromoacetate (2.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the stirred suspension of p-phenylenediamine over 30-60 minutes at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the potassium carbonate and potassium bromide salts.

    • Wash the solids with a small amount of ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

B. LC-MS Protocol for Byproduct Analysis

Instrumentation:

  • HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Triple Quad).

Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate.

  • Flow Rate: 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL of a dilute solution of the crude reaction mixture in methanol or acetonitrile.

  • MS Detection: Positive ion mode, scanning a mass range that includes all expected products and byproducts (e.g., m/z 100-600).

V. Visualization of Reaction Pathways

Main Reaction and Byproduct Formation

The following diagram illustrates the desired reaction pathway and the formation of key byproducts.

Byproduct_Formation cluster_main Main Reaction Pathway cluster_side Side Reactions PPD p-Phenylenediamine Mono Mono-substituted Intermediate PPD->Mono + 1 eq. MBA - HBr Oxidized Oxidized Byproducts (Quinone-diimines) PPD->Oxidized + O₂ MBA Methyl Bromoacetate MBA->PPD Product N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (Desired) MBA->Product MBA->Mono Base Base (e.g., K₂CO₃) Base->PPD Base->Mono Tris Tris-substituted Byproduct Product->Tris + 1 eq. MBA - HBr Mono->Product + 1 eq. MBA - HBr Air Air (O₂) Air->PPD

Caption: Reaction scheme for the synthesis of the target product and major byproducts.

Troubleshooting Workflow

This flowchart outlines a logical approach to diagnosing and solving common issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Monitor Monitor Reaction (TLC/LC-MS) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield/ Incomplete Reaction Problem->LowYield Yes (Yield) Byproducts Excess Byproducts Problem->Byproducts Yes (Purity) DarkColor Dark Color Problem->DarkColor Yes (Color) Workup Proceed to Workup & Purification Problem->Workup No OptimizeCond Optimize Conditions: - Increase Time/Temp - Check Stoichiometry LowYield->OptimizeCond ControlReactivity Control Reactivity: - Slow Addition of MBA - Adjust Base Byproducts->ControlReactivity InertAtmosphere Improve Inertness: - Degas Solvents - Use High-Purity PPD DarkColor->InertAtmosphere OptimizeCond->Monitor ControlReactivity->Monitor InertAtmosphere->Monitor End Pure Product Workup->End

Caption: A workflow for troubleshooting common synthesis issues.

VI. References

  • BenchChem. (2025). Comparative Guide to Analytical Techniques for Byproduct Identification in 1-Chloro-3-iodobenzene Synthesis. 6

  • Gao, H., et al. (2023). Presence of N, N′-Substituted p-Phenylenediamine-Derived Quinones in Human Urine. Toxics, 11(9), 769. Link

  • Tian, Z., et al. (2022). A ubiquitous tire rubber–derived chemical induces acute mortality in coho salmon. Science, 371(6525), 185-189.

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Link

  • Gao, H., et al. (2022). Beyond Substituted p-Phenylenediamine Antioxidants: Prevalence of Their Quinone Derivatives in PM2.5. Environmental Science & Technology, 56(15), 10593–10603. Link

  • Wang, L., et al. (2023). Occurrence and Fate of Substituted p-Phenylenediamine-Derived Quinones in Hong Kong Wastewater Treatment Plants. Environmental Science & Technology, 57(42), 15995–16004. Link

  • BenchChem. (2025). A Comparative Guide to N-Propyl-p-toluenesulfonamide and Propyl Halides as Alkylating Agents. Link

  • Kumar, N., et al. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI–MSn, NMR and their synthesis. Journal of Pharmaceutical and Biomedical Analysis, 120, 248-260.

  • Rao, S.N., et al. (2012). Synthesis and characterization of impurities of an anticonvulsant drug lamotrigine. International Journal of Pharmacy and Pharmaceutical Sciences, 4(1), 133-136.

  • Infinitia Research. (2022). Chemical analytical techniques in industry. Link

  • Meyer, A., & Fischer, K. (2015). Oxidative transformation processes and products of para-phenylenediamine (PPD) and para-toluenediamine (PTD)—a review. Environmental Science and Pollution Research, 22(24), 19437-19468.

  • Davies, M. R., et al. (2021). Asymmetric biomimetic transamination of α-keto amides to peptides. Nature Communications, 12(1), 5183. Link

  • John, A., et al. (2022). A Review on Synthesis and Characterization of Impurities. World Journal of Pharmaceutical Research, 11(9), 624-637.

  • Choudhary, S., et al. (2015). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 5(90), 73573-73580. Link

  • Kirby, A. J., & Davies, A. P. (1980). Piperazinedione formation from esters of dipeptides containing glycine, alanine, and sarcosine: the kinetics in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2, (5), 606-613. Link

Sources

Validation & Comparative

A Comparative Guide to the Structural Validation of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural validation of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester (CAS No. 109025-99-2). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of analytical techniques. It delves into the causality behind experimental choices and presents a multi-faceted, self-validating approach to structural elucidation. Given the absence of a complete public spectral library for this specific molecule, this guide provides a robust, predictive analysis based on foundational spectroscopic principles and data from closely related structural analogs.

Introduction: The Imperative of Unambiguous Structural Verification

This compound is a symmetrical molecule incorporating a central aromatic core and two glycine methyl ester functionalities. Its structure suggests potential applications as a linker in coordination chemistry, a building block in polymer synthesis, or a scaffold in medicinal chemistry. In any of these applications, absolute certainty of the molecular structure is paramount to ensure reproducibility, understand structure-activity relationships, and meet stringent regulatory standards.[1]

This guide will compare and contrast the utility of several key analytical techniques for the validation of this structure: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The symmetry of the molecule is a key factor in predicting its ¹H NMR spectrum. We anticipate a simple spectrum with three distinct signals.

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentJustification
~6.7-6.9Singlet4HAr-H The four protons on the central benzene ring are chemically equivalent due to the molecule's symmetry. Their chemical shift is in the typical range for aromatic protons of anilines.
~4.0Singlet4HN-CH₂ -C=OThe methylene protons adjacent to the nitrogen and carbonyl groups. Data from N-phenylglycine methyl ester supports this region.[2]
~3.7Singlet6HO-CH₃ The methyl ester protons. This is a characteristic chemical shift for methyl esters.[3]
Predicted ¹³C NMR Spectral Data

Similarly, the ¹³C NMR spectrum is expected to be simple due to molecular symmetry.

Predicted Chemical Shift (δ) ppmAssignmentJustification
~172C =OThe carbonyl carbon of the ester group. This is a typical chemical shift for ester carbonyls.[3]
~140Ar-C -NThe aromatic carbons directly bonded to the nitrogen atoms.
~115Ar-C -HThe aromatic carbons bonded to hydrogen.
~52O-C H₃The methyl carbon of the ester group.[4][5]
~48N-C H₂-C=OThe methylene carbon.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2 seconds.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Workflow for NMR Data Acquisition and Analysis

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.[6] For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data

The molecular formula of the target compound is C₁₄H₁₈N₂O₄.

Ion TypePredicted m/zJustification
[M+H]⁺279.1345The protonated molecular ion, expected in Electrospray Ionization (ESI) or Chemical Ionization (CI).
[M+Na]⁺301.1164The sodium adduct, commonly observed in ESI.
[M]⁺˙278.1266The radical cation, expected as the molecular ion in Electron Ionization (EI).

Key Predicted Fragmentation Pathways (EI-MS):

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen is a common fragmentation pathway for amines.[7] This would lead to the loss of a ·CH₂COOCH₃ radical, resulting in a significant fragment.

  • Loss of methoxy group: Fragmentation at the ester can lead to the loss of an ·OCH₃ group (mass 31).

  • Loss of carbomethoxy group: Loss of a ·COOCH₃ group (mass 59) is also a probable fragmentation.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI for soft ionization or a GC-MS with an EI source for fragmentation analysis).

  • ESI-HRMS Acquisition:

    • Infuse the sample solution directly into the ESI source.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • The high-resolution data will allow for the determination of the elemental composition.

  • EI-GC-MS Acquisition:

    • If the compound is sufficiently volatile and thermally stable, inject a solution onto a GC column coupled to a mass spectrometer with an EI source.

    • The resulting mass spectrum will show the molecular ion and characteristic fragment ions.

Workflow for Mass Spectrometry Data Acquisition and Analysis

Caption: Workflow for MS-based structural confirmation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule.[8][9] It works by detecting the absorption of infrared radiation by molecular vibrations.

Predicted Infrared Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional GroupJustification
~3350-3300N-H StretchSecondary AmineA characteristic absorption for N-H bonds in secondary aromatic amines.
~3050-3000C-H Stretch (sp²)Aromatic C-HTypical for C-H bonds on a benzene ring.
~2950-2850C-H Stretch (sp³)Aliphatic C-HFrom the methylene and methyl groups.
~1740C=O StretchEsterA strong, sharp absorption characteristic of the carbonyl group in an ester.
~1600, ~1500C=C StretchAromatic RingCharacteristic skeletal vibrations of the benzene ring.
~1250-1000C-N and C-O StretchAmine and EsterStrong absorptions in the fingerprint region corresponding to C-N and C-O single bond stretching.
Experimental Protocol: IR Spectroscopy
  • Sample Preparation:

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid/Solution: A thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Workflow for IR Spectroscopy

Caption: Workflow for IR-based functional group analysis.

Comparative Analysis and Conclusion

No single technique can unequivocally validate a chemical structure. The true power lies in the synergistic use of these complementary methods.

  • NMR provides the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. The predicted simplicity of the spectra would be a strong indicator of the successful synthesis of the symmetrical target compound.

  • MS confirms that the synthesized molecule has the correct molecular weight and elemental composition, ruling out many potential byproducts or starting materials.

  • IR provides rapid confirmation of the key functional groups (N-H, C=O, aromatic ring), offering a quick quality check and corroborating the information from NMR and MS.

By comparing the experimental data obtained for a synthesized sample of this compound with the predicted data presented in this guide, a researcher can achieve a high degree of confidence in its structural identity. Discrepancies between the experimental and predicted data would necessitate further investigation, such as 2D NMR experiments (COSY, HSQC, HMBC) to definitively establish atomic connections. This rigorous, multi-technique approach ensures the scientific integrity of any subsequent research or development activities involving this compound.

References

  • BenchChem. (2025).
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • PubMed. (n.d.). [Influence of solvents on IR spectrum of aromatic amines].
  • ACS Publications. (n.d.). Methyl ester nonequivalence in the 1H NMR spectra of diastereomeric dipeptide esters incorporating N-terminal .alpha.-phenylglycine units. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
  • Illinois State University. (2015). Infrared Spectroscopy.
  • ACS Publications. (n.d.). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (n.d.).
  • RSC Publishing. (n.d.).
  • UCLA Chemistry. (n.d.). IR: amines.
  • National Institute of Standards and Technology. (n.d.). N-Phenylglycine. NIST WebBook.
  • Re3data.org. (2023, June 20).
  • FREDI. (n.d.). Amide Neighbouring-Group Effects in Peptides: Phenylalanine as Relay Amino Acid in Long-Distance Electron Transfer.
  • AIST. (n.d.).
  • ChemicalBook. (n.d.). Glycine methyl ester hydrochloride(5680-79-5) 13C NMR spectrum.
  • The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123).
  • SpectraBase. (n.d.). Glycine methyl ester hydrochloride - Optional[13C NMR] - Chemical Shifts.

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Introduction: The Significance of Positional Isomerism in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to the Comparative Analysis of Phenylenebis(glycine) Esters: A Proposed Study for Drug Discovery Researchers

This guide provides a detailed framework for the synthesis, characterization, and comparative biological evaluation of ortho-, meta-, and para-phenylenebis(glycine) esters. As molecules of significant interest in medicinal chemistry, understanding the influence of isomeric substitution on their biological activity is paramount for the rational design of novel therapeutics. While direct comparative studies are nascent, this document synthesizes established principles and experimental protocols to propose a robust investigational workflow.

The spatial arrangement of functional groups within a molecule is a critical determinant of its pharmacokinetic and pharmacodynamic properties. For aromatic compounds, the ortho, meta, and para substitution patterns can profoundly influence bioactivity by altering molecular geometry, electronic distribution, and the potential for intermolecular interactions with biological targets. Phenylenebis(glycine) esters, which combine a central phenylene core with two glycine ester moieties, present an intriguing scaffold for drug design. These compounds have potential applications as prodrugs, where the ester groups can be hydrolyzed in vivo to release glycine and the parent hydroquinone, resorcinol, or catechol, which themselves possess biological activities[1]. Furthermore, the glycine moieties can enhance solubility and facilitate transport across biological membranes[2].

This guide outlines a proposed comparative study to elucidate the structure-activity relationships (SAR) of these isomers, focusing on their potential as anticancer agents. The differential positioning of the bis(glycine) ester groups is hypothesized to impact their cytotoxicity and mechanism of action.

Proposed Synthetic Workflow

The synthesis of ortho-, meta-, and para-phenylenebis(glycine) esters can be achieved through a straightforward two-step process involving the protection of glycine, followed by esterification with the corresponding benzenediol (catechol, resorcinol, or hydroquinone).

Step 1: N-Protection of Glycine

To prevent unwanted side reactions at the amino group during esterification, it is essential to first protect the glycine. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under esterification conditions and its relatively mild deprotection requirements.

Protocol for N-Boc-Glycine Synthesis:

  • Dissolve glycine (1 equivalent) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.5 equivalents) and stir until the glycine is completely dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture to pH 2-3 with a cold 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-glycine.

Step 2: Esterification of Benzenediols with N-Boc-Glycine

The protected N-Boc-glycine can then be coupled to the respective benzenediol isomers using a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP).

Protocol for Phenylenebis(N-Boc-glycine) Ester Synthesis:

  • Dissolve N-Boc-glycine (2.2 equivalents) and the corresponding benzenediol (catechol, resorcinol, or hydroquinone; 1 equivalent) in anhydrous dichloromethane (DCM).

  • Add DMAP (0.2 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (2.2 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired phenylenebis(N-Boc-glycine) ester.

Step 3: Deprotection of the N-Boc Group

The final step is the removal of the Boc protecting group to yield the target phenylenebis(glycine) esters. This is typically achieved under acidic conditions.

Protocol for N-Boc Deprotection:

  • Dissolve the purified phenylenebis(N-Boc-glycine) ester in a solution of 4 M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • The resulting hydrochloride salt of the phenylenebis(glycine) ester can be used directly or neutralized with a mild base if the free amine is required.

Caption: Synthetic workflow for phenylenebis(glycine) esters.

Proposed Comparative Biological Evaluation: Anticancer Cytotoxicity

To compare the anticancer potential of the ortho-, meta-, and para-phenylenebis(glycine) esters, a series of in vitro cytotoxicity assays against a panel of human cancer cell lines is proposed.

Cell Lines

A diverse panel of cancer cell lines should be selected to assess the spectrum of activity. Suggested cell lines include:

  • MCF-7: Estrogen receptor-positive breast cancer

  • MDA-MB-231: Triple-negative breast cancer

  • A549: Non-small cell lung cancer

  • HCT116: Colorectal cancer

  • HeLa: Cervical cancer

Cytotoxicity Assays

1. MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of the ortho-, meta-, and para-phenylenebis(glycine) esters (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

2. Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the release of LDH, a cytosolic enzyme, into the culture medium upon cell lysis, which is an indicator of cytotoxicity.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Sample Collection: After the 48-hour incubation period, centrifuge the plates at 250 x g for 4 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and iodotetrazolium chloride) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Stop Reaction: Add 50 µL of a stop solution (e.g., 1 M acetic acid).

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC₅₀ value for each compound.

Caption: Proposed workflow for comparative cytotoxicity evaluation.

Comparative Data Analysis and Expected Outcomes

The results from the cytotoxicity assays will be compiled to compare the potency of the three isomers. Based on existing literature for related phenolic compounds, it is plausible to hypothesize the following outcomes:

IsomerExpected CytotoxicityRationale
ortho- Potentially highThe proximity of the two functional groups in catechol derivatives can lead to the formation of reactive ortho-quinones, which are often associated with higher cytotoxicity[3].
meta- Potentially moderateResorcinol derivatives generally exhibit lower toxicity compared to catechol and hydroquinone[1]. The meta-positioning may lead to a different binding mode with biological targets.
para- Potentially highHydroquinone is known to be cytotoxic, particularly to melanocytes, through mechanisms involving tyrosinase activity[4]. Its derivatives may retain this cytotoxic potential.

Alternatives and Broader Context

The phenylenebis(glycine) ester scaffold represents one of many approaches in the design of targeted therapies and prodrugs. Alternative strategies include:

  • Peptide-Drug Conjugates (PDCs): Utilizing specific peptide sequences to target cancer cells.

  • Antibody-Drug Conjugates (ADCs): Employing monoclonal antibodies for highly specific tumor targeting.

  • Polymeric Nanoparticles: Encapsulating cytotoxic agents in biodegradable polymers for controlled release.

The comparative study of phenylenebis(glycine) esters will provide valuable insights into the fundamental principles of structure-activity relationships, which can inform the design of not only these specific compounds but also other small molecule-based therapeutic agents.

Conclusion

The proposed comparative study of ortho-, meta-, and para-phenylenebis(glycine) esters provides a systematic approach to understanding the impact of positional isomerism on the biological activity of this promising class of compounds. By combining a robust synthetic strategy with well-established cytotoxicity assays, this research will generate critical data for the future development of novel anticancer agents. The findings will contribute to the broader field of medicinal chemistry by enhancing our understanding of how subtle structural modifications can be rationally employed to optimize therapeutic efficacy.

References

  • Experimental Protocol: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) in Co-culture of NK cells and Cell Lines. CIBERONC. Available at: [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). In The Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Flickinger, B. W. (1976). The benzenediols: catechol, resorcinol and hydroquinone--a review of the industrial toxicology and current industrial exposure limits. American Industrial Hygiene Association Journal, 37(10), 596–606. Available at: [Link]

  • Penney, K. B., Smith, C. J., & Allen, A. C. (1988). Selective cytotoxicity of hydroquinone for melanocyte-derived cells is mediated by tyrosinase activity but independent of melanin content. Pigment Cell Research, 1(6), 386–389. Available at: [Link]

  • Wick, M. M. (1988). Structure-activity relationships defining the cytotoxicity of catechol analogues against human malignant melanoma. Journal of Investigative Dermatology, 91(3), 241–244. Available at: [Link]

  • Synthesis and Anticancer Evaluation of Some Glycine Conjugated Hybrid Compounds Containing Coumarin, Thiophene and Quinazoline Moieties. (2023). Pharmaceuticals, 16(10), 1445. Available at: [Link]

  • Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. (2024). RSC Advances, 14(8), 5335-5345. Available at: [Link]

  • SYNTHESIS CHARACTERISATION AND BIOLOGICAL EVALUATION OF BIS-CHALCONES BASED ON RESORCINOL. (2022). Journal of Pharmaceutical Negative Results, 13(4), 627-631. Available at: [Link]

  • Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. (2008). Bioorganic & Medicinal Chemistry Letters, 18(15), 4424–4427. Available at: [Link]

  • Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities. (2017). Expert Opinion on Drug Delivery, 14(4), 467–480. Available at: [Link]

  • Cell Viability Assays. (2013). In The Assay Guidance Manual. National Center for Biotechnology Information (US). Available at: [Link]

  • Amino Acids in the Development of Prodrugs. (2018). Molecules, 23(9), 2318. Available at: [Link]

  • New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. (2021). Egyptian Journal of Chemistry, 64(10), 5695-5703. Available at: [Link]

  • Poly(β-amino ester)s-Based Delivery Systems for Targeted Transdermal Vaccination. (2022). Pharmaceutics, 14(11), 2369. Available at: [Link]

  • Anti-inflammatory Activity and PGE2 Inhibitory Properties of Novel Phenylcarbamoylmethyl Ester-Containing Compounds. (2009). Molecules, 14(2), 756–771. Available at: [Link]

  • Rasheed, A., & Kumar, C. K. A. (2010). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 804–811. Available at: [Link]

  • In vitro metabolism of nitric oxide-donating aspirin: the effect of positional isomerism. (2007). Journal of Pharmacology and Experimental Therapeutics, 320(2), 555–562. Available at: [Link]

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"N,N'-1,4-Phenylenebis-glycine Dimethyl Ester vs other diamine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Diamine Derivatives for High-Performance Polymers

Foreword for the Senior Application Scientist

The landscape of high-performance polymers is in a perpetual state of innovation, driven by the demand for materials with superior thermal, mechanical, and specialized functional properties. At the heart of many of these advanced polymers, such as polyimides, lies the diamine monomer. The judicious selection of a diamine is a critical determinant of the final polymer's characteristics. While the initially proposed topic of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester proved to be a compound with limited publicly available research, this guide pivots to a broader, more impactful comparison of various classes of diamine derivatives. This approach provides a comprehensive understanding of structure-property relationships, empowering researchers and developers to make informed decisions in their pursuit of next-generation materials.

This guide delves into the nuances of how different diamine structures—ranging from rigid aromatic to flexible aliphatic and functionalized derivatives—influence the properties of the resulting polymers. We will explore the underlying principles, present comparative experimental data, and provide detailed protocols for the synthesis and characterization of these materials.

The Pivotal Role of Diamine Structure in Polymer Properties

The versatility of polymers like polyimides stems from the ability to tailor their properties by carefully selecting the monomeric building blocks.[1] The diamine monomer, in particular, plays a crucial role in dictating the final characteristics of the polymer.[1] The structure of the diamine monomer influences the resulting polymer's properties primarily through modifications in:

  • Chain Rigidity: Rigid, aromatic diamines contribute to superior thermal and mechanical properties but often lead to intractable materials with poor solubility.[1]

  • Intermolecular Interactions: Strong intermolecular forces, such as hydrogen bonding or charge-transfer complex formation, enhance thermal stability and mechanical strength.

  • Free Volume: The presence of bulky side groups or flexible linkages can disrupt chain packing, increasing solubility and lowering the dielectric constant.[1]

A Comparative Analysis of Diamine Derivatives

To illustrate these structure-property relationships, we will compare three broad classes of diamine derivatives: aromatic, aliphatic, and functionalized diamines.

Aromatic Diamines: The Foundation of High-Performance

Aromatic diamines are the cornerstone of high-temperature polymers due to their rigid structures that impart exceptional thermal stability.

  • Structure and Properties: The phenyl rings in these diamines lead to stiff polymer backbones, resulting in high glass transition temperatures (Tg) and excellent thermal and oxidative stability. However, this rigidity often results in poor solubility and processability.

  • Common Examples:

    • p-Phenylenediamine (PPD)

    • 4,4'-Oxydianiline (ODA)

    • 2,2'-Bis(trifluoromethyl)benzidine

Films of polyimides synthesized from aromatic dianhydrides and aromatic diamines generally exhibit higher glass transition temperatures and greater thermal stability.[2]

Aliphatic and Cycloaliphatic Diamines: Enhancing Processability

In contrast to their aromatic counterparts, aliphatic and cycloaliphatic diamines introduce flexibility into the polymer chain.

  • Structure and Properties: The absence of extensive conjugation and the presence of flexible alkyl chains lead to lower glass transition temperatures and improved solubility. Polymers derived from cycloaliphatic diamines often exhibit better optical transparency due to reduced charge-transfer complex formation.[3][4]

  • Common Examples:

    • 1,6-Hexanediamine

    • Isophorone diamine

    • Dicyclohexyl-3,4,3′,4′-tetracarboxylic dianhydride (HBPDA) can be reacted with various diamines to produce polyimides with enhanced optical properties.[3][4]

Polyimides synthesized with cycloaliphatic dianhydride monomers generally show superior optical transparency and solubility compared to those made with aromatic dianhydrides.[3][4]

Functionalized Diamines: Tailoring Specific Properties

Functionalized diamines contain additional chemical groups that impart specific functionalities to the resulting polymer.

  • Glycine and Other Amino Acid Derivatives: Glycine, the simplest amino acid, and its derivatives can be incorporated into polymer backbones.[5] N-substituted glycine derivatives, for instance, can introduce varying degrees of hydrophobicity and flexibility.[5] The presence of ester or amide groups can also influence solubility and thermal properties.[6]

  • Silicon-Containing Diamines: The incorporation of siloxane units into the diamine structure can enhance thermal stability, flexibility, and processability.[7] These polymers often exhibit improved thermo-oxidative stability.[7]

  • N-Aryl Glycines: These compounds can act as versatile initiators for various types of polymerization, including thermal and light-induced processes.[8]

Quantitative Comparison of Diamine Derivatives in Polyimides

The following table summarizes the impact of different diamine structures on key polyimide properties, with data compiled from various research sources.

Diamine ClassRepresentative DiamineDianhydrideGlass Transition Temp. (Tg) (°C)Tensile Strength (MPa)SolubilityOptical Transparency
Aromatic 4,4'-Oxydianiline (ODA)PMDA~400>100Poor in organic solventsLow (colored films)
Aromatic 2,2'-Bis(trifluoromethyl)benzidine6FDA~35092-145Good in organic solventsHigh
Cycloaliphatic DCHMHBPDA~260~80Excellent in organic solventsVery High
Functionalized Diaminophenoxy-siloxaneBPDA250-30070-90Good in organic solventsHigh

Experimental Protocols

Synthesis of a Polyimide via a Two-Step Polycondensation Reaction

This protocol describes the synthesis of a polyimide from an aromatic diamine and an aromatic dianhydride.

Step 1: Poly(amic acid) Synthesis

  • In a nitrogen-purged flask, dissolve the diamine monomer in an equimolar amount of an anhydrous aprotic solvent, such as N,N-dimethylacetamide (DMAc).

  • Slowly add an equimolar amount of the dianhydride monomer to the stirred solution at room temperature.

  • Continue stirring for 12-24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) (PAA) solution.

Step 2: Thermal Imidization

  • Cast the PAA solution onto a glass substrate to form a thin film.

  • Place the film in a vacuum oven and heat it in a stepwise manner: 80°C for 1 hour, 150°C for 1 hour, 250°C for 1 hour, and finally 300°C for 30 minutes. This process converts the poly(amic acid) to the corresponding polyimide.

Polyimide_Synthesis Diamine Aromatic Diamine PAA Poly(amic acid) Solution Diamine->PAA Step 1: Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent Aprotic Solvent (DMAc) Solvent->PAA PI_Film Polyimide Film PAA->PI_Film Step 2: Thermal Imidization (Heat Treatment)

Caption: Two-step synthesis of a polyimide.

Characterization of Polymer Properties
  • Thermal Analysis: Glass transition temperature (Tg) and decomposition temperature (Td) are determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.

  • Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are measured using a universal testing machine on thin film samples.

  • Solubility Test: The solubility of the polymer is assessed by attempting to dissolve it in a range of common organic solvents at room temperature and with heating.

  • Optical Transparency: The transparency of polymer films is evaluated by measuring their UV-Vis transmittance spectra.

Logical Relationships in Diamine Selection

The choice of a diamine derivative is a balance between desired properties. The following diagram illustrates the trade-offs.

Diamine_Selection Aromatic Aromatic Diamines Thermal_Stability High Thermal Stability Aromatic->Thermal_Stability Increases Processability Good Processability Aromatic->Processability Decreases Aliphatic Aliphatic Diamines Aliphatic->Thermal_Stability Decreases Aliphatic->Processability Increases Functionalized Functionalized Diamines Special_Functions Specialized Functions Functionalized->Special_Functions Introduces

Caption: Trade-offs in diamine selection.

Conclusion

The selection of a diamine monomer is a critical step in the design of high-performance polymers. While rigid aromatic diamines provide exceptional thermal and mechanical properties, they often compromise processability. Aliphatic and cycloaliphatic diamines offer a route to more soluble and optically transparent materials. Functionalized diamines, including those derived from amino acids or containing silicon, open up a vast design space for polymers with tailored functionalities. A thorough understanding of these structure-property relationships is essential for the development of advanced materials for a wide range of applications, from aerospace to biomedical devices.

References

  • Polyimides from 2,3,3′,4′-biphenyltetracarboxylic dianhydride and arom
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Publishing. (URL: )
  • The Influence of Diamine Structure on Polyimide Properties: A Compar
  • Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC - NIH. (URL: )
  • High-Performance Polyimides with Enhanced Solubility and Thermal Stability for Biomimetic Structures in Extreme Environment - MDPI. (URL: )
  • ChemInform Abstract: Antiinflammatory Activity of DL-Phenylglycine Ester and Amide Analogues - ResearchG
  • Glycine, N,N-dimethyl-, ethyl ester | C6H13NO2 | CID 118412 - PubChem. (URL: )
  • CN103396330A - Preparation method of N,N-dimethyl glycine ester based on silica gel sulfonic acid serving as catalyst - Google P
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  • Glycine, N,N-dimethyl-, methyl ester | C5H11NO2 | CID 81569 - PubChem. (URL: )
  • Syntheses and Solid-State Characterizations of N-Alkylated Glycine Deriv
  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PubMed Central. (URL: )
  • N-Aryl glycines as versatile initiators for various polymeriz
  • N,N-Dimethylglycine ethyl ester 98 33229-89-9 - Sigma-Aldrich. (URL: )
  • N,N-Dimethylglycine ethyl ester 98 33229-89-9 - Sigma-Aldrich. (URL: )
  • This compound CAS 109025-99-2 - United St
  • Synthetic process for the preparation of N,N dimethyl glycine (DMG)
  • N,N-Dimethylglycine | C4H9NO2 | CID 673 - PubChem. (URL: )
  • N,N-Dimethylglycine | 1118-68-9 - ChemicalBook. (URL: )

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A Comparative Guide to the Spectroscopic Analysis of N,N'-1,4-Phenylenebis(glycine dimethyl ester) and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry and materials science, aromatic diamine derivatives serve as crucial building blocks for a myriad of functional molecules, from pharmacologically active agents to high-performance polymers. Among these, N,N'-1,4-Phenylenebis(glycine dimethyl ester) and its substituted analogues represent a class of compounds with significant potential due to their structural symmetry, hydrogen bonding capabilities, and versatile chemical handles. The precise structural elucidation of these molecules is paramount to understanding their function and ensuring their purity and identity.

This guide provides an in-depth, comparative overview of the primary spectroscopic techniques used to characterize N,N'-1,4-Phenylenebis(glycine dimethyl ester) and its derivatives. We will move beyond a simple recitation of data to explore the causality behind experimental choices and the logic of spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) are synergistically applied to confirm the structure and purity of these target molecules.

Workflow for Spectroscopic Characterization

A logical workflow is essential for the comprehensive analysis of a newly synthesized derivative. Each technique provides a unique piece of the structural puzzle, and their combined data lead to an unambiguous characterization.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_conclusion Final Elucidation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Structure Confirm Structure & Purity MS->Structure NMR NMR Spectroscopy (¹H & ¹³C) Determine Connectivity IR->NMR IR->Structure UV UV-Vis Spectroscopy Analyze Conjugated System NMR->UV NMR->Structure UV->Structure

Caption: Workflow for the synthesis and spectroscopic characterization of a novel derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of organic molecules. For the N,N'-1,4-phenylenebis(glycine dimethyl ester) framework, both ¹H and ¹³C NMR provide critical information.[1]

¹H NMR Spectroscopy

The proton NMR spectrum gives a quantitative map of all hydrogen atoms in the molecule. The key features are chemical shift (δ), integration, and multiplicity (splitting).[2]

  • Aromatic Protons (Ar-H): Due to the symmetry of the para-substituted benzene ring in the parent molecule, all four aromatic protons are chemically equivalent. They will appear as a sharp singlet typically in the range of δ 6.5-7.0 ppm . The deshielding effect of the nitrogen atoms shifts this signal downfield compared to benzene (δ 7.34 ppm).[3][4] If the aromatic ring is substituted, this singlet will resolve into more complex splitting patterns (e.g., doublets, triplets, or doublets of doublets) that are diagnostic of the substitution pattern.

  • Methylene Protons (-CH₂-): The two equivalent methylene groups adjacent to the nitrogen and the carbonyl group will appear as a singlet around δ 3.8-4.2 ppm . The electron-withdrawing nature of the adjacent nitrogen and carbonyl groups causes this significant downfield shift.

  • Methyl Ester Protons (-OCH₃): The two equivalent methyl groups of the esters will also produce a sharp singlet , typically found around δ 3.7 ppm .

  • Amine Protons (-NH-): The secondary amine protons will appear as a broad singlet, often in the range of δ 4.5-5.5 ppm . The chemical shift and broadness of this peak are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The ester carbonyl carbons are the most deshielded and will appear as a sharp signal in the range of δ 170-175 ppm .[5]

  • Aromatic Carbons (Ar-C): In the parent compound, two signals are expected for the aromatic carbons due to symmetry: one for the carbons bearing the nitrogen substituents (ipso-carbons) around δ 140-145 ppm , and one for the other four carbons around δ 115-120 ppm .[4]

  • Methylene Carbon (-CH₂-): The methylene carbons will resonate around δ 45-50 ppm .

  • Methyl Ester Carbon (-OCH₃): The methyl ester carbons will appear around δ 52 ppm .

Comparative Analysis of Derivatives

The introduction of substituents on the aromatic ring will break the symmetry and lead to more complex NMR spectra, providing valuable information about the substituent's identity and location.

Substituent (on Ring)Effect on Aromatic ¹H SignalsEffect on Aromatic ¹³C Signals
-NO₂ (Electron-withdrawing)Downfield shift of remaining aromatic protons.Significant downfield shift of the ipso-carbon.
-OCH₃ (Electron-donating)Upfield shift of ortho and para protons relative to the substituent.Upfield shift of ortho and para carbons relative to the substituent.
-Cl (Inductively withdrawing, resonantly donating)Minor downfield shifts; complex splitting patterns.Downfield shift of the ipso-carbon.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For solid samples, the KBr pellet method is a standard and reliable technique.[6][7]

The IR spectrum of N,N'-1,4-phenylenebis(glycine dimethyl ester) and its derivatives is expected to show several characteristic absorption bands:

  • N-H Stretch: A sharp, medium-intensity peak in the region of 3350-3450 cm⁻¹ is characteristic of the secondary amine N-H bond.[8] The sharpness of this peak, compared to the broad O-H stretch of alcohols, is a key distinguishing feature.

  • C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹ ).[3] Aliphatic C-H stretches from the methylene and methyl groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹ ).

  • C=O Stretch (Ester): This is one of the most intense and easily identifiable peaks in the spectrum. It will appear as a very strong, sharp absorption in the range of 1735-1750 cm⁻¹ .[9] Its high frequency is characteristic of the ester functional group.

  • C=C Stretches (Aromatic): Aromatic ring skeletal vibrations typically give rise to a series of medium-intensity bands in the 1450-1600 cm⁻¹ region.[3]

  • C-N Stretch: The stretching vibration of the aromatic C-N bond is expected in the 1200-1350 cm⁻¹ region.[8]

  • C-O Stretch (Ester): Esters show two C-O stretching bands. The C-O stretch from the C(=O)-O portion will appear as a strong band between 1250-1300 cm⁻¹ .

The presence and precise location of these bands provide strong evidence for the successful synthesis of the target molecule. For example, the absence of a broad O-H stretch (around 3200-3600 cm⁻¹) and a carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) would confirm the complete esterification of the glycine starting material.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an essential technique for determining the molecular weight of a compound and providing information about its chemical formula through fragmentation patterns.[10] For molecules like N,N'-1,4-phenylenebis(glycine dimethyl ester), which are moderately polar and thermally labile, Electrospray Ionization (ESI) is a preferred "soft" ionization technique.[5] ESI typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for a clear determination of the molecular weight.[11]

Expected Mass Spectrum (ESI-MS):

  • Parent Molecule (C₁₄H₂₀N₂O₄): Molecular Weight = 296.32 g/mol

  • Expected [M+H]⁺ peak: m/z = 297.15

Fragmentation Analysis:

While ESI is a soft ionization method, some fragmentation can be induced in the mass spectrometer (tandem MS or MS/MS) to gain further structural information. Common fragmentation pathways for this class of compounds include:

  • Loss of the methoxy group (-OCH₃): This would result in a fragment at m/z 265.

  • Loss of the carbomethoxy group (-COOCH₃): This would lead to a fragment at m/z 237.

  • Cleavage of the N-CH₂ bond: This is a very common fragmentation for amines, leading to the formation of a stable iminium ion. This could result in a fragment corresponding to the [M - CH₂COOCH₃]⁺ ion.

The fragmentation pattern of amino acid esters is well-studied and can be complex, but often involves cleavages around the ester and amine functionalities.[12] The presence of the aromatic ring also influences fragmentation, often leading to stable aromatic-containing fragment ions.

UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems.[3] The p-phenylenediamine core of the target molecule contains a conjugated system that will absorb UV radiation.

  • Expected Absorption: Based on data for p-phenylenediamine and its derivatives, N,N'-1,4-phenylenebis(glycine dimethyl ester) is expected to show two main absorption bands.

    • A strong absorption band around 240-260 nm .

    • A second, less intense band at a longer wavelength, likely around 300-320 nm .

The interaction of the nitrogen lone pairs with the aromatic π-system shifts the absorption to longer wavelengths (a bathochromic shift) compared to benzene.[8]

Comparative Analysis of Derivatives:

The position and intensity of these absorption bands are sensitive to the substituents on the aromatic ring.

  • Electron-donating groups (e.g., -OCH₃, -NH₂): These groups will cause a bathochromic (red) shift to longer wavelengths.

  • Electron-withdrawing groups (e.g., -NO₂, -CN): These groups will also typically cause a bathochromic shift and may introduce new absorption bands corresponding to charge-transfer transitions.

While UV-Vis spectroscopy is less structurally definitive than NMR or MS, it is a valuable tool for confirming the presence of the aromatic chromophore and for quantitative analysis due to its adherence to the Beer-Lambert law.

Experimental Protocols

The following protocols are provided as a self-validating guide for obtaining high-quality spectroscopic data for N,N'-1,4-phenylenebis(glycine dimethyl ester) derivatives.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; it must dissolve the sample and not have signals that overlap with key analyte signals. DMSO-d₆ is often a good choice for this class of compounds due to its high polarity.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to aid in complex structural assignments.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Gently grind ~1-2 mg of the solid sample into a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of spectroscopy-grade potassium bromide (KBr) powder. KBr must be thoroughly dried beforehand to avoid a broad water peak around 3400 cm⁻¹.[7]

    • Thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained. The particle size should be less than the wavelength of the IR radiation to minimize scattering.[6]

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Place the die into a hydraulic press and apply a vacuum to remove trapped air and moisture.

    • Slowly apply pressure (typically 8-10 tons) for 1-2 minutes. The KBr will flow and form a solid, transparent disc.

    • Slowly release the pressure to prevent the pellet from cracking.

  • Data Acquisition:

    • Carefully remove the transparent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.[5]

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

  • Data Acquisition:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in the appropriate mass range. For the parent compound, a scan range of m/z 100-500 would be suitable.

    • Acquire data in positive ion mode to observe the [M+H]⁺ ion.

    • If fragmentation data is desired, perform MS/MS analysis by selecting the [M+H]⁺ ion as the precursor and applying collision-induced dissociation (CID).

Conclusion

The structural characterization of N,N'-1,4-phenylenebis(glycine dimethyl ester) and its derivatives is a multi-faceted process that relies on the synergistic application of several spectroscopic techniques. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework and connectivity. IR spectroscopy offers rapid confirmation of essential functional groups, such as the amine N-H and ester C=O bonds. Mass spectrometry unequivocally determines the molecular weight and can provide structural clues through fragmentation analysis. Finally, UV-Vis spectroscopy confirms the presence and electronic environment of the aromatic chromophore. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently and accurately elucidate the structures of these valuable compounds, ensuring the integrity and validity of their scientific investigations.

References

  • Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (1969). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Journal of Chromatographic Science, 7(10), 604-613. Available at: [Link]

  • Thomas, S., et al. (2021). p-Phenylenediamine-derived carbon nanodots for probing solvent interactions. RSC Advances, 11(54), 34229-34238. Available at: [Link]

  • Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. Available at: [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Available at: [Link]

  • Schlosser, G., & Volk, B. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]

  • University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

  • AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. Available at: [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of p-Phenylenediamine. Available at: [Link]

  • Barilaro, D., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Journal of Applied Science and Engineering, 24(1), 1-6. Available at: [Link]

  • Batemen, A. P., et al. (2009). An approach toward quantification of organic compounds in complex environmental samples using high-resolution electrospray ionization mass spectrometry. Analytical Methods, 1(1), 66-73. Available at: [Link]

  • ResearchGate. (2014). Why does the mass spectrum of an ester never show the molecular ion?. Available at: [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Available at: [Link]

  • PubChem. (n.d.). p-Phenylenediamine. Available at: [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

  • ResearchGate. (n.d.). UV/VIS absorbance maxima of various PPD oxidation products. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • The University of Arizona. (n.d.). PEPTIDE FRAGMENTATION AND AMINO ACID QUANTIFICATION BY MASS SPECTROMETRY. Available at: [Link]

  • Semantic Scholar. (n.d.). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • ResearchGate. (n.d.). UV – vis spectrum of PPD. Available at: [Link]

  • eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Available at: [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000092). Available at: [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Available at: [Link]

  • LibreTexts. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • YouTube. (2023). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • Chemistry Steps. (n.d.). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Available at: [Link]

  • OrgoSolver. (n.d.). Introduction to infrared and nuclear magnetic resonance (NMR) spectroscopy. Available at: [Link]

  • OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Pressbooks. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Available at: [Link]

Sources

A Comparative Structural Analysis of Phenylenebis(glycine) Isomers: Ortho, Meta, and Para

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and materials science, the spatial arrangement of functional groups within a molecule is a critical determinant of its biological activity, physicochemical properties, and solid-state architecture. Phenylenebis(glycine), a molecule featuring two glycine moieties attached to a central benzene ring, presents a compelling case study in isomerism. The ortho, meta, and para substitution patterns give rise to three distinct isomers with unique three-dimensional structures and intermolecular interaction potentials. Understanding these structural nuances is paramount for researchers designing novel therapeutics, catalysts, and functional materials. This guide provides an in-depth structural comparison of these isomers, supported by experimental and computational data, to aid researchers in their design and development endeavors.

The Significance of Isomeric Variation

The seemingly subtle shift in the substitution pattern on the phenyl ring from ortho (1,2-disubstituted) to meta (1,3-disubstituted) to para (1,4-disubstituted) has profound implications for the molecule's overall shape, polarity, and ability to form hydrogen bonds and other non-covalent interactions. These differences can influence:

  • Receptor Binding: In drug development, the precise positioning of the glycine functional groups is crucial for optimal interaction with a biological target.

  • Crystal Packing and Polymorphism: The isomerism dictates how the molecules arrange themselves in the solid state, affecting properties like solubility, stability, and bioavailability.

  • Material Properties: In materials science, the isomeric structure can influence properties such as thermal stability, conductivity, and self-assembly behavior.

This guide will delve into the structural specifics of each isomer, leveraging data from X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling to provide a comprehensive comparative analysis.

Experimental and Computational Methodologies for Structural Elucidation

A multi-pronged approach is essential for a thorough structural comparison of the phenylenebis(glycine) isomers. The following experimental and computational techniques provide complementary information about the solid-state and solution-phase structures.

X-ray Crystallography

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on:

  • Bond Lengths and Angles: Revealing the covalent geometry of the molecule.

  • Torsional Angles: Defining the conformation of the flexible glycine side chains relative to the phenyl ring.

  • Intermolecular Interactions: Identifying hydrogen bonding networks and other non-covalent interactions that govern crystal packing.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of each isomer are grown, typically by slow evaporation from a suitable solvent or by vapor diffusion.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The atomic positions are then determined using direct methods or Patterson methods and refined to achieve the best fit with the experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atoms in a molecule, primarily in the solution state. For phenylenebis(glycine) isomers, ¹H and ¹³C NMR are particularly informative:

  • Chemical Shifts (δ): The chemical shift of a proton or carbon nucleus is sensitive to its local electronic environment. Differences in chemical shifts between the isomers can highlight variations in electron density and conformation.

  • Coupling Constants (J): The coupling between adjacent nuclei provides information about the dihedral angles between them, offering insights into the solution-phase conformation.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: A small amount of the purified isomer is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) spectra are acquired.

  • Spectral Analysis: The chemical shifts, integration, and coupling patterns are analyzed to assign the resonances to specific atoms within the molecule and to deduce conformational preferences.

Computational Modeling

In the absence of comprehensive experimental data, or to complement it, computational modeling using methods like Density Functional Theory (DFT) can provide valuable structural insights. These calculations can predict:

  • Optimized Geometries: The lowest energy conformations of the isomers in the gas phase or in solution.

  • Relative Stabilities: The energetic differences between the isomers and their various conformers.

  • Spectroscopic Properties: Predicted NMR chemical shifts and vibrational frequencies that can be compared with experimental data.

Workflow: Computational Structural Analysis

G cluster_0 Computational Workflow Initial Structure Build Initial 3D Structures (ortho, meta, para) Conformational Search Perform Conformational Search Initial Structure->Conformational Search Geometry Optimization Geometry Optimization (DFT) Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Property Calculation Calculate Properties (NMR, etc.) Frequency Calculation->Property Calculation Analysis Analyze Results Property Calculation->Analysis

Caption: A typical workflow for the computational analysis of phenylenebis(glycine) isomers.

Structural Comparison of Phenylenebis(glycine) Isomers

ortho-Phenylenebis(glycine)

The proximity of the two glycine substituents in the ortho isomer leads to significant steric hindrance. This steric clash is expected to force the glycine moieties out of the plane of the phenyl ring.

  • Conformation: The torsional angles between the phenyl ring and the Cα-N bonds of the glycine units will likely be large to minimize steric repulsion. This can lead to a more "twisted" or non-planar conformation compared to the other isomers. Intramolecular hydrogen bonding between the two glycine groups is a possibility and could further constrain the conformation.

  • NMR Spectroscopy: The aromatic protons in the ¹H NMR spectrum are expected to show a complex splitting pattern due to their inequivalence. The steric compression may also influence the chemical shifts of the glycine protons and carbons.

meta-Phenylenebis(glycine)

The meta isomer offers a more relaxed steric environment compared to the ortho isomer. The glycine groups are further apart, allowing for greater conformational flexibility.

  • Conformation: A wider range of conformations is likely accessible to the meta isomer. The glycine side chains can adopt various orientations relative to the phenyl ring with lower energetic penalties. The potential for intramolecular hydrogen bonding is significantly reduced compared to the ortho isomer.

  • NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum will exhibit a distinct pattern characteristic of a 1,3-disubstituted benzene ring. The chemical shifts of the glycine moieties are expected to be less influenced by steric effects compared to the ortho isomer.

para-Phenylenebis(glycine)

The para isomer is the most sterically unhindered of the three. The glycine substituents are positioned at opposite ends of the phenyl ring, maximizing their separation.

  • Conformation: This isomer is expected to have the greatest conformational freedom. The linear arrangement of the substituents may favor more extended conformations and could facilitate the formation of well-ordered intermolecular hydrogen bonding networks in the solid state, potentially leading to highly crystalline materials.

  • NMR Spectroscopy: The ¹H NMR spectrum of the aromatic region is expected to be the simplest of the three isomers, likely showing a characteristic AA'BB' system (or a singlet if symmetry is high). The electronic effects of the glycine substituents are transmitted through the conjugated system of the benzene ring, which will be reflected in the ¹³C NMR chemical shifts of the aromatic carbons.

Summary of Expected Structural Parameters

The following table summarizes the anticipated differences in key structural parameters for the phenylenebis(glycine) isomers. It is important to note that these are predictions based on chemical principles and would require experimental verification.

Parameterortho-Phenylenebis(glycine)meta-Phenylenebis(glycine)para-Phenylenebis(glycine)
Overall Shape Twisted, non-planarAsymmetric, more flexibleLinear, extended
Intramolecular H-Bonding PossibleUnlikelyNot possible
Steric Hindrance HighModerateLow
¹H NMR (Aromatic) Complex patternDistinct 1,3-patternSimple AA'BB' or singlet
Conformational Flexibility RestrictedModerateHigh

Conclusion and Future Directions

The structural comparison of ortho-, meta-, and para-phenylenebis(glycine) isomers highlights the profound impact of substituent placement on molecular conformation and properties. While this guide provides a framework for understanding these differences, there is a clear need for comprehensive experimental studies that directly compare all three isomers. Such studies, combining X-ray crystallography, NMR spectroscopy, and computational modeling, would provide invaluable data for researchers in medicinal chemistry and materials science. The synthesis and detailed characterization of these fundamental structures would pave the way for their rational application in the design of novel molecules with tailored functions.

References

Due to the limited availability of specific literature directly comparing the three phenylenebis(glycine) isomers, this reference list includes sources on the synthesis and characterization of related N-aryl glycine and phenylglycine derivatives, as well as general resources for the experimental techniques discussed.

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. RSC Advances, 2023. [Link]

  • Variable temperature NMR characterization of a-glycine. Journal of Molecular Structure, 2008. [Link]

  • 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. Journal of Magnetic Resonance, 2011. [Link]

  • Conformational equilibrium in glycine: Focal-point analysis and ab initio limit. Chemical Physics Letters, 2009. [Link]

  • Fragmentation and deformation mechanism of glycine isomers in gas phase: Investigations of charge effect. The Journal of Chemical Physics, 2004. [Link]

  • Conformers of dehydrogenated glycine isomers. Journal of Computational Chemistry, 2020. [Link]

  • Synthesis and crystal structure of a PdII complex of ortho-xylylenebis(pyridyltriazole). IUCrData, 2023. [Link]

  • Crystal Structure Study of the Metastable β-modification of Glycine and its Transformation into the α-modification. Journal of Structural Chemistry, 2002. [Link]

  • A Review of physical and chemical properties of Glycine crystals family. International Journal of ChemTech Research, 2020. [Link]

  • Human Metabolome Database: Glycine NMR Spectra. HMDB, Accessed 2024. [Link]

A Comparative Guide to Establishing the Purity of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester is a symmetrical aromatic diamine derivative with significant potential as a monomer for high-performance polymers, a building block in supramolecular chemistry, and a precursor in the development of novel organic electronic materials. For researchers, scientists, and drug development professionals, the absolute purity of such a precursor is not a matter of academic curiosity—it is the bedrock of experimental reproducibility, product performance, and, in pharmaceutical contexts, safety and efficacy.

Impurities stemming from synthesis, such as unreacted starting materials (e.g., p-phenylenediamine, methyl bromoacetate), partially reacted intermediates, or byproducts from side reactions, can dramatically alter the physicochemical properties of the final product. Therefore, confirming the purity of this compound requires more than a single measurement; it demands a rigorous, multi-faceted analytical strategy.

This guide provides an in-depth comparison of the critical analytical techniques used to establish the purity of this compound. We will move beyond simple procedural lists to explain the causality behind our experimental choices, presenting a self-validating system where each technique provides an orthogonal layer of evidence, culminating in an irrefutable purity assessment.

Chapter 1: Primary Structural Confirmation and Purity Estimation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules.[1][2] For a newly synthesized batch of this compound, ¹H NMR serves as the first and most informative checkpoint. Its power lies in its ability to provide a quantitative map of all proton-containing species in the sample.[3][4] Unlike chromatographic techniques that can be blind to non-UV-active or non-ionizable compounds, NMR offers a more holistic view of the sample's composition. A clean spectrum not only confirms the identity of the target molecule but also provides a primary assessment of its purity.[3][5]

Trustworthiness: The self-validating nature of a ¹H NMR spectrum comes from the precise correlation between the expected structure and the observed data. The chemical shifts, splitting patterns (multiplicity), and, most critically, the integration values (the ratio of protons) must all align with the proposed structure of this compound. Any deviation signals the presence of an impurity.

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample.

  • Internal Standard: Add a precisely weighed amount of a suitable internal standard (e.g., dimethyl sulfone or 1,3,5-trimethoxybenzene). The standard must have a known purity and possess signals that do not overlap with the analyte signals.

  • Dissolution: Dissolve the mixture in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher. Key parameters to ensure quantitativity include a sufficient relaxation delay (D1 ≥ 5x the longest T₁ of any signal of interest) and a 90° pulse angle.

  • Processing: Process the spectrum with appropriate phasing and baseline correction. Carefully integrate the signals corresponding to the analyte and the internal standard.

Data Interpretation

For a pure sample, the spectrum should exhibit three distinct signals corresponding to the three unique proton environments in the molecule. The absence of other signals (apart from the solvent and standard) is the first indication of high purity.

Proton Assignment Expected Chemical Shift (δ, ppm) in CDCl₃ Multiplicity Expected Integration
Aromatic Protons (4H)~6.6 - 6.8Singlet (s)4
Methylene Protons (-CH₂-, 4H)~3.8 - 4.0Singlet (s)4
Methyl Ester Protons (-OCH₃, 6H)~3.7 - 3.8Singlet (s)6
Amine Protons (-NH-, 2H)~4.0 - 4.5 (broad)Broad Singlet (br s)2

Note: The amine proton signal can be broad and its chemical shift is highly dependent on concentration and solvent.

The purity is calculated by comparing the integral of a well-resolved analyte signal to the integral of the known internal standard, factoring in their respective molecular weights and number of protons.

Chapter 2: Orthogonal Purity Verification by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: While NMR is excellent for soluble, proton-containing impurities, it may not detect non-soluble particulates or high-molecular-weight polymeric impurities that have very broad signals. High-Performance Liquid Chromatography (HPLC) is an essential orthogonal technique that separates compounds based on their differential partitioning between a stationary and a mobile phase.[6] For this compound, a reversed-phase HPLC method is ideal for detecting polar starting materials or less polar byproducts.[7][8]

Trustworthiness: The power of HPLC in a purity workflow is its high sensitivity and resolving power.[9] A sample that appears pure by NMR might reveal trace impurities when subjected to HPLC analysis. The principle of "peak purity" derived from a diode-array detector (DAD) further validates whether a single chromatographic peak corresponds to a single compound.

Experimental Protocol: Reversed-Phase HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, or a DAD scan from 200-400 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a 50:50 mixture of Acetonitrile/Water. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

Data Interpretation

A highly pure sample will yield a single, sharp, and symmetrical peak in the chromatogram. Purity is typically reported as the area percentage of the main peak relative to the total area of all detected peaks. For regulatory filings, a reference standard is used for quantitative analysis.

Chapter 3: In-depth Impurity Profiling with High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: When minor impurity peaks are detected by HPLC, the next logical step is to identify them. High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is the definitive tool for this purpose.[10][11] It provides an extremely accurate mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental formula of an unknown impurity.[12] This level of specificity is crucial for understanding the synthetic process and controlling for potentially problematic byproducts.[13]

Trustworthiness: HRMS provides a layer of validation that is nearly absolute. By measuring mass to within a few parts per million (ppm), it can distinguish between compounds with the same nominal mass but different elemental compositions. Tandem MS (MS/MS) experiments can further fragment the impurity ion to provide structural clues, bolstering confidence in the identification.[11]

Experimental Protocol: LC-HRMS
  • Instrumentation: An HPLC or UPLC system coupled to an HRMS instrument (e.g., Orbitrap or Q-TOF).

  • Chromatography: Utilize the same HPLC method described in Chapter 2 to ensure correlation of peaks.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically suitable for this class of amine-containing compounds.

  • Mass Analyzer Settings:

    • Scan Range: m/z 100 - 1000.

    • Resolution: Set to a high value (e.g., >60,000) to enable accurate mass measurements.

    • Data Acquisition: Acquire both full scan MS data and data-dependent MS/MS fragmentation data.

  • Data Analysis: Process the data to extract the accurate m/z values for any impurity peaks observed in the total ion chromatogram (TIC). Use software to predict possible elemental formulas that match the measured mass within a narrow mass tolerance window (e.g., < 5 ppm).

Chapter 4: Absolute Confirmation with Elemental Analysis

Expertise & Experience: Elemental analysis (EA) is a classic, robust technique that provides the ultimate confirmation of a compound's bulk purity and elemental composition.[14][15] It determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. This technique is fundamentally different from the others; it is insensitive to isomeric impurities but provides an absolute, quantitative measure of the elemental makeup of the entire sample.

Trustworthiness: The trustworthiness of EA lies in its direct comparison to theoretical values. For a new compound to be considered pure, the experimentally determined percentages of C, H, and N must fall within a stringent margin of ±0.4% of the calculated values for the molecular formula C₁₄H₂₀N₂O₄.[16] This serves as a final, critical check on the sample's overall composition.

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the finely ground, homogenous, and thoroughly dried sample into a tin capsule.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Combustion: The sample is combusted at high temperatures (typically ~900-1000 °C) in an oxygen-rich atmosphere.

  • Separation and Detection: The resulting gases (CO₂, H₂O, N₂) are separated chromatographically and quantified using a thermal conductivity detector.

  • Calculation: The instrument's software calculates the weight percentages of C, H, and N based on the detector's response and the initial sample weight.

Data Interpretation

The experimental results are compared directly against the theoretical values.

  • Molecular Formula: C₁₄H₂₀N₂O₄

  • Molecular Weight: 296.32 g/mol

  • Calculated %C: 56.74%

  • Calculated %H: 6.80%

  • Calculated %N: 9.45%

An experimental result of C: 56.60%, H: 6.85%, N: 9.50% would be considered an excellent confirmation of purity.

Chapter 5: Comparative Analysis of Purity Determination Techniques

No single technique is sufficient to declare a compound "pure." True scientific rigor is achieved by integrating the data from these orthogonal methods. The following table compares the strengths and limitations of each approach in the context of analyzing this compound.

Parameter ¹H NMR Spectroscopy HPLC-UV/DAD LC-HRMS Elemental Analysis (CHN)
Principle Nuclear spin in a magnetic fieldDifferential partitioningMass-to-charge ratioHigh-temp combustion
Information Structural info, proton ratios, quantitative purity (with standard)Separation of components, retention time, UV spectrum, purity %Accurate mass, molecular formula, structural fragments%C, %H, %N composition
Sensitivity Moderate (impurities >0.1-1%)High (impurities >0.01%)Very High (impurities <0.01%)Low (bulk property)
Impurities Detected Soluble, proton-containing compoundsNon-volatile, UV-active compoundsIonizable compoundsGross deviation from formula
Strengths Fast, non-destructive, excellent for structural ID, quantitativeHigh resolution, robust, widely used for purity assaysUnambiguous impurity identificationConfirms elemental formula
Limitations Insensitive to non-protonated or insoluble impurities; signal overlapRequires UV chromophore, co-elution possible, no structural IDComplex instrumentation, quantitative analysis is challengingInsensitive to isomers, requires pure, dry sample
Primary Role Identity & Primary Purity Separation & Purity Assay Impurity Identification Formula Confirmation
Visualizing the Analytical Workflow

The logical flow of experiments is critical for an efficient and comprehensive purity assessment.

PurityWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Orthogonal Verification & Profiling cluster_2 Phase 3: Final Confirmation Synthesis Synthesized Product NMR ¹H NMR Analysis Synthesis->NMR Confirm Structure Estimate Purity HPLC HPLC-UV/DAD Analysis NMR->HPLC Verify Purity Detect Orthogonal Impurities LCMS LC-HRMS Analysis HPLC->LCMS Identify Unknown Peaks EA Elemental Analysis LCMS->EA Final Certified Pure Compound EA->Final Confirm Elemental Composition (±0.4%)

Caption: Relationship diagram showing how different techniques provide complementary data.

Conclusion

Confirming the purity of this compound is a process of systematic, evidence-based validation. A standalone technique, whether it be NMR, HPLC, or melting point, is insufficient and can be misleading. The robust, self-validating system described herein—initiating with ¹H NMR for structural verification, employing orthogonal HPLC for high-sensitivity impurity detection, leveraging HRMS for impurity identification, and finalizing with elemental analysis for absolute compositional confirmation—represents the gold standard. For researchers in materials science and drug development, adopting this multi-technique mindset is not just best practice; it is essential for generating reliable, reproducible, and authoritative scientific outcomes.

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. Pharmaceutical Technology.
  • Impurity Profiling with HRMS. Toref-Standards.
  • Molecular Identification and Product Purity Assessment Using NMR Spectroscopy. Purity-IQ.
  • Mass spectrometry in impurity profiling. (2025).
  • Impurity Profiling and Characterization for Generic Project Submission to USFDA. (2025). Veeprho.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). NIST.
  • Modern Analytical Technique for Characteriz
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014).
  • Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). (2018). YouTube.
  • The Science of Elemental Analysis: Benefits and Applic
  • An International Study Evaluating Elemental Analysis. (2022). ACS Central Science.
  • HPLC Separation of Aromatic Diamine Disulf
  • Comparative Guide to HPLC Purity Analysis of Isopropyl 5,6-diaminonicotin

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A Comparative Guide to N,N'-1,4-Phenylenebis-glycine Dimethyl Ester Analogs: Synthesis, Properties, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Phenylenediamine-Linked Glycine Esters

In the landscape of medicinal chemistry, the search for novel therapeutic agents with improved efficacy and safety profiles is a constant endeavor. N,N'-1,4-Phenylenebis-glycine Dimethyl Ester and its analogs represent a promising class of compounds. The core structure, featuring a central phenylenediamine ring symmetrically substituted with glycine dimethyl ester moieties, offers a versatile scaffold for chemical modification. This unique architecture suggests potential applications in neuroprotection and as anti-inflammatory agents, drawing from the known biological activities of glycine and its derivatives.[1][2][3] Glycine, a non-essential amino acid, is known to possess neuroprotective properties, and its derivatives are being explored for various therapeutic interventions.[1][2]

This guide provides a comprehensive comparison of this compound analogs, with a primary focus on N-(4-substituted phenyl)glycine derivatives as a well-studied comparative group due to the limited direct literature on the title compound series. We will delve into their synthesis, compare their biological properties with supporting experimental data, and elucidate key structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this chemical space.

Synthetic Strategies: Accessing the Core Scaffold and Its Analogs

The synthesis of this compound and its analogs can be achieved through several established chemical transformations. A common approach involves the reaction of a substituted aniline or diamine with a halo-ester, such as methyl chloroacetate.

General Synthetic Workflow

The synthesis of N-aryl glycine esters can be conceptualized as a two-step process: the formation of an N-aryl glycine intermediate followed by esterification, or a direct N-alkylation of the aniline with an α-halo ester. A one-pot procedure for the synthesis of substituted N-aryl glycines has also been developed, proceeding through an intermediate 1,4-diarylpiperazine-2,5-dione which is then cleaved to yield the desired product.[4]

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Reaction cluster_product Product Aniline Substituted Aniline/Diamine Reaction N-Alkylation Aniline->Reaction Haloester α-Halo Ester (e.g., Methyl Chloroacetate) Haloester->Reaction Product N-Aryl Glycine Ester Analog Reaction->Product caption General Synthetic Workflow for N-Aryl Glycine Esters.

Caption: General Synthetic Workflow for N-Aryl Glycine Esters.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of N-aryl glycine esters.[5][6]

Materials:

  • 1,4-Phenylenediamine

  • Methyl chloroacetate

  • Sodium bicarbonate (NaHCO₃)

  • Methanol (MeOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 1,4-phenylenediamine (1 equivalent) in methanol.

  • Add sodium bicarbonate (2.2 equivalents) to the solution.

  • To this suspension, add methyl chloroacetate (2.2 equivalents) dropwise at room temperature.

  • Stir the reaction mixture at reflux for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Comparative Analysis of Analog Properties

Due to the scarcity of direct comparative studies on this compound analogs, we will draw comparisons from the well-documented N-(4-substituted phenyl)glycine derivatives. These compounds share a key structural motif and their biological activities provide valuable insights into the potential properties of our target analogs. The primary therapeutic areas of interest for these compounds are their anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Activity

Several studies have demonstrated the anti-inflammatory potential of N-(4-substituted phenyl)glycine derivatives. The carrageenan-induced rat paw edema assay is a standard in vivo model for evaluating acute inflammation.

Table 1: Comparison of Anti-inflammatory Activity of N-(4-substituted phenyl)glycine Analogs

Compound ID4-substituent on Phenyl Ring% Inhibition of Edema (at 50 mg/kg)Reference
3 Acetyl group derivatized to a chalcone40.39[7][8]
6 Acetyl group derivatized to a pyrazoline51.82[7][8]
7 Acetyl group derivatized to a pyrimidine43.80[7][8]
Diclofenac (Standard)-[7]

Note: The specific structures of compounds 3, 6, and 7 are complex heterocyclic derivatives of N-(4-acetylphenyl)glycine. The data is presented to illustrate the impact of substitution on anti-inflammatory activity.

The data suggests that modifications at the 4-position of the phenyl ring significantly influence the anti-inflammatory activity. The conversion of the acetyl group into various heterocyclic moieties in compounds 3, 6, and 7 resulted in notable anti-inflammatory effects, with the pyrazoline derivative 6 showing the highest inhibition of edema.[7][8] This highlights the potential for enhancing the anti-inflammatory properties of the this compound scaffold by introducing suitable substituents on the central phenyl ring.

Neuroprotective Properties

Glycine and its derivatives are known to exhibit neuroprotective effects, often through their interaction with the NMDA receptor.[9][10] The core hypothesis is that this compound and its analogs may also possess neuroprotective capabilities.

While specific quantitative data for a series of this compound analogs is not available, studies on related N-alkylglycines have shown protection against NMDA-induced toxicity.[9] Furthermore, glycine itself has been shown to reduce neuronal death in models of ischemic stroke by inhibiting M1 microglial polarization.[1]

Neuroprotection_Pathway cluster_stimulus Insult cluster_response Cellular Response cluster_intervention Intervention Ischemia Ischemic Stroke Microglia_M1 M1 Microglial Polarization (Pro-inflammatory) Ischemia->Microglia_M1 Neuronal_Death Neuronal Death Microglia_M1->Neuronal_Death Glycine_Analog Glycine Analog Glycine_Analog->Microglia_M1 Inhibits caption Postulated Neuroprotective Mechanism of Glycine Analogs. SAR_Diagram cluster_substituents Potential Modification Sites cluster_properties Predicted Impact on Properties Core This compound Core Phenyl_Ring Substituents on Phenyl Ring (R1, R2) Core->Phenyl_Ring Ester_Group Modification of Ester Group (R3) Core->Ester_Group Glycine_Backbone Alterations to Glycine Backbone Core->Glycine_Backbone Anti_Inflammatory Anti-inflammatory Activity Phenyl_Ring->Anti_Inflammatory Modulates Lipophilicity Lipophilicity & Bioavailability Phenyl_Ring->Lipophilicity Influences Ester_Group->Lipophilicity Influences Neuroprotective Neuroprotective Activity Glycine_Backbone->Neuroprotective Critical for caption Structure-Activity Relationship (SAR) Hypotheses.

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. For novel compounds such as N,N'-1,4-Phenylenebis-glycine Dimethyl Ester, a molecule with potential applications in advanced materials and as a linker in drug conjugate technology, establishing robust and reliable analytical methods is a cornerstone of the development lifecycle. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of this compound, with a focus on the critical process of cross-validation. We will explore the nuances of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive framework for their validation and subsequent cross-validation to ensure data consistency and accuracy across different analytical platforms.

The principles outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) guidelines Q2(R2) for analytical validation and Q14 for analytical procedure development.[1][2][3][4][5] These guidelines emphasize a lifecycle approach to analytical methods, ensuring they remain fit for purpose from development through to routine application.[4]

The Imperative of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods provide equivalent results for the same analyte in a given sample.[6][7][8][9] This is not merely a confirmatory exercise but a critical component of a robust quality system, particularly in the following scenarios:

  • Method Transfer: When an analytical method is transferred between laboratories, cross-validation ensures that the receiving laboratory can achieve comparable results to the originating laboratory.[7][10]

  • Method Modernization: As technology evolves, older methods may be replaced with more efficient or sensitive ones. Cross-validation is essential to bridge the data from the legacy method to the new one.

  • Orthogonal Confirmation: Employing two different analytical techniques with different separation and detection principles provides a higher degree of confidence in the reported results. This is particularly important for the characterization of reference standards and for impurity profiling.

This guide will navigate a hypothetical, yet scientifically plausible, cross-validation study for this compound, comparing a workhorse HPLC-UV method with a highly specific GC-MS method.

Analytical Target Profile (ATP)

Before delving into method development and validation, it is crucial to define the Analytical Target Profile (ATP). The ATP is a prospective summary of the performance requirements of an analytical procedure, ensuring it is fit for its intended purpose. For the quantification of this compound as an active pharmaceutical ingredient (API), the ATP might be defined as follows:

Table 1: Analytical Target Profile (ATP) for the Quantification of this compound

Attribute Target
AnalyteThis compound
MatrixDrug Substance (API)
TechniqueQuantitative
Range10 - 150 µg/mL
Accuracy98.0% - 102.0% recovery
PrecisionRSD ≤ 2.0%
SpecificityNo interference from process impurities or degradation products

Methodologies Under Comparison

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility and robustness for a wide range of compounds. For this compound, a reversed-phase HPLC method with UV detection is a logical starting point, given the presence of a chromophore in the phenylene ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional selectivity and sensitivity, making it an excellent orthogonal technique to HPLC. As this compound is a relatively non-volatile compound, derivatization may be necessary to improve its chromatographic behavior in GC. However, for the purpose of this guide, we will assume the compound has sufficient volatility and thermal stability for direct GC-MS analysis.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the validation of both the HPLC-UV and GC-MS methods, in accordance with ICH Q2(R2) guidelines.[1][3][11][12]

HPLC-UV Method Validation Protocol

1. Specificity:

  • Prepare a solution of this compound reference standard.

  • Prepare solutions of known process-related impurities and potential degradation products.

  • Prepare a mixed solution containing the reference standard and all impurities.

  • Inject each solution into the HPLC system.

  • Acceptance Criteria: The peak for this compound should be well-resolved from all impurity peaks (resolution > 2.0), and the peak purity should be confirmed using a photodiode array (PDA) detector.

2. Linearity:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL).

  • Perform serial dilutions to prepare at least five concentrations across the desired range (e.g., 10, 25, 50, 100, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999, and the y-intercept should not be significantly different from zero.

3. Accuracy:

  • Prepare placebo samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.[13]

4. Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst and/or a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

5. Robustness:

  • Deliberately vary critical method parameters one at a time, such as:

    • Mobile phase composition (e.g., ±2% organic).

    • Column temperature (e.g., ±5 °C).

    • Flow rate (e.g., ±0.1 mL/min).

  • Analyze a sample under each varied condition.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

GC-MS Method Validation Protocol

The validation protocol for the GC-MS method follows the same principles as the HPLC-UV method, with adjustments for the specific technique.

1. Specificity:

  • Analyze the reference standard, known impurities, and a mixture.

  • Acceptance Criteria: The analyte peak should be chromatographically resolved, and the mass spectrum of the analyte peak in the mixed sample should be consistent with that of the pure reference standard, with no co-eluting interferences.

2. Linearity:

  • Prepare a series of at least five concentrations and analyze in triplicate.

  • Construct a calibration curve based on the peak area of a specific ion fragment versus concentration.

  • Acceptance Criteria: r² ≥ 0.999.

3. Accuracy:

  • Perform spike-recovery studies at three concentration levels in triplicate.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.[13]

4. Precision:

  • Assess repeatability and intermediate precision as described for the HPLC-UV method.

  • Acceptance Criteria: RSD ≤ 2.0%.

5. Robustness:

  • Vary parameters such as:

    • Injector temperature (e.g., ±10 °C).

    • Oven temperature ramp rate (e.g., ±1 °C/min).

    • Carrier gas flow rate (e.g., ±5%).

  • Acceptance Criteria: System suitability and results should remain consistent.

Comparative Data Summary

The following tables present hypothetical validation data for the two methods, illustrating a scenario where both methods are deemed suitable for their intended purpose.

Table 2: Comparison of HPLC-UV and GC-MS Method Validation Parameters

Parameter HPLC-UV GC-MS ICH Guideline
Specificity Resolution > 2.0 from all impuritiesNo co-eluting peaks, clean mass spectrumMethod must be specific for the analyte
Linearity (r²) 0.99950.9998≥ 0.999
Range (µg/mL) 10 - 1505 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.5% - 101.2%99.8% - 100.9%98.0% - 102.0%
Precision (RSD)
- Repeatability0.8%0.6%≤ 2.0%
- Intermediate Precision1.2%1.0%≤ 2.0%
Robustness PassedPassedNo significant impact on results
Limit of Detection (LOD) 1 µg/mL0.5 µg/mLTo be determined
Limit of Quantitation (LOQ) 3 µg/mL1.5 µg/mLTo be determined

Cross-Validation Protocol

Once both methods have been independently validated, a cross-validation study is performed to demonstrate their equivalence.

1. Sample Selection:

  • Select a minimum of three batches of this compound, preferably with varying levels of impurities if available.

2. Analysis:

  • Analyze each batch in triplicate using both the validated HPLC-UV and GC-MS methods.

3. Data Comparison:

  • Calculate the mean assay value for each batch from both methods.

  • Compare the results using an appropriate statistical test, such as a two-tailed t-test, to determine if there is a statistically significant difference between the means.

4. Acceptance Criteria:

  • The percentage difference between the mean assay values obtained by the two methods should be ≤ 2.0%.

  • The t-test should show no significant difference between the two methods at a 95% confidence level.

Visualization of Workflows

CrossValidationWorkflow cluster_hplc HPLC-UV Method cluster_gcms GC-MS Method hplc_dev Method Development hplc_val Method Validation hplc_dev->hplc_val cross_val Cross-Validation Study hplc_val->cross_val gcms_dev Method Development gcms_val Method Validation gcms_dev->gcms_val gcms_val->cross_val report Final Report & Method Implementation cross_val->report

Caption: Workflow for the cross-validation of two analytical methods.

AnalyticalMethodLifecycle cluster_dev Development cluster_val Validation cluster_routine Routine Use atp Define ATP method_design Method Design atp->method_design validation Method Validation method_design->validation transfer Method Transfer validation->transfer routine_testing Routine Testing transfer->routine_testing monitoring Method Monitoring routine_testing->monitoring monitoring->method_design Re-development/ Re-validation

Caption: The lifecycle of an analytical method.

Conclusion

The cross-validation of analytical methods for a novel compound like this compound is a scientifically rigorous process that underpins the reliability of all subsequent data. By employing two orthogonal techniques such as HPLC-UV and GC-MS and demonstrating their equivalence through a structured validation and cross-validation protocol, a high degree of confidence in the analytical results can be established. This guide has provided a comprehensive framework, grounded in current regulatory expectations, to assist researchers, scientists, and drug development professionals in this critical endeavor. The ultimate goal is to ensure that the analytical methods employed are robust, reliable, and fit for their intended purpose throughout the lifecycle of the product.[4][5]

References

  • Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance . ProPharma. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Pharma Talks. [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. [Link]

  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics . ECA Academy. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. [Link]

  • FDA Releases Guidance on Analytical Procedures . BioPharm International. [Link]

  • ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation . ECA Academy. [Link]

  • Pharmaceutical Analytical Methods Validation, Verification and Transfer . CD Formulation. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters . PharmaGuru. [Link]

  • Validation of chromatographic methods in pharmaceutical analysis . Charles University. [Link]

  • Cross-validation of bioanalytical methods between laboratories . PubMed. [Link]

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N,N'-1,4-Phenylenebis-glycine Dimethyl Ester. As a research chemical, its long-term toxicological and environmental properties may not be fully characterized. Therefore, the guiding principle is to treat this compound, and any material contaminated with it, as hazardous waste. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is designed for researchers, scientists, and drug development professionals and should supplement, not replace, your institution's specific Environmental Health and Safety (EHS) protocols.

Foundational Principles: Hazard Assessment and Immediate Safety

This compound is an aromatic diester. While specific hazard data is limited, compounds with similar functional groups (aromatic amines, esters) warrant careful handling. It should be considered a potential irritant to the eyes, skin, and respiratory system.[1] Thermal decomposition may produce toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[1][2] Therefore, all disposal operations must be predicated on a conservative assessment of risk.

Immediate Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the compound or its waste. This includes:

    • Chemical safety goggles or a face shield.

    • Chemical-resistant gloves (nitrile or neoprene).

    • A lab coat.

    • Use of a certified chemical fume hood is required when handling the powder to avoid inhalation of dust.[1]

  • Spill Management: In the event of a spill, immediately evacuate non-essential personnel. Wearing full PPE, carefully sweep up the solid material to avoid creating dust and place it into a designated hazardous waste container.[1][3] The spill area should then be decontaminated and the cleaning materials also disposed of as hazardous waste.[4] Do not let the chemical enter drains or the environment.[3]

The Disposal Workflow: From Generation to Collection

The disposal of this compound must follow the cradle-to-grave responsibility principle mandated by regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[5] The waste is regulated from the moment of generation until its final, safe disposal by a licensed facility.[6]

  • Classification: This compound must be classified as a hazardous chemical waste . It does not typically fall under the "acutely hazardous" (P-listed) category but should be handled with the same care as other U-listed or characteristic hazardous wastes.[5][6]

  • Segregation: Proper segregation is paramount to prevent dangerous reactions.

    • Do NOT mix this waste with other chemical streams without first consulting a chemical compatibility chart and your institution's EHS guidelines.[7][8]

    • Key Incompatibilities: Keep this compound away from strong oxidizing agents, strong acids, and strong bases.[3][9]

The choice of container is dictated by the physical state of the waste. All containers must be in good condition, compatible with the waste, and feature a secure, leak-proof closure.[5]

  • Solid Waste:

    • Includes the pure compound, reaction byproducts, and contaminated lab materials (e.g., weighing papers, gloves, wipes).

    • Container: Use a clearly labeled, wide-mouth solid waste container made of polyethylene (HDPE) or glass. Ensure the container is kept closed except when adding waste.[6][10]

  • Liquid Waste (Solutions):

    • If the compound is dissolved in a solvent, collect it as liquid hazardous waste.

    • Container: Use a designated, shatter-resistant carboy (plastic-coated glass or HDPE) that is compatible with the solvent used.[11]

  • Empty Original Containers:

    • A container that held this compound is still considered hazardous waste.

    • To decontaminate, triple-rinse the container with a suitable solvent (e.g., methanol, ethanol, or acetone). Crucially, the rinsate from this process must be collected and disposed of as liquid hazardous waste. [4][7]

    • After rinsing, deface or remove the original label, and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.[4]

Accurate and complete labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added to a container, it must be labeled with a hazardous waste tag provided by your institution's EHS department.[4][6]

The label must include:

  • The words "Hazardous Waste".

  • The full, unabbreviated chemical name: "this compound" .

  • List all constituents, including solvents, by percentage.

  • The date accumulation started.

  • The specific hazards (e.g., "Irritant").

  • Researcher's name, lab number, and contact information.[4]

Waste must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[6][12]

  • Location: The SAA can be a designated area on a benchtop or within a chemical fume hood.

  • Secondary Containment: All liquid waste containers must be placed in a secondary containment bin or tray to contain potential leaks.[7]

  • Volume Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste) in your SAA.[4][6] Once a container is full, it must be moved to a central storage area by EHS within three days.[6]

Laboratory personnel are prohibited from transporting hazardous waste or disposing of it via standard drains or trash.[4]

  • Request Pickup: Once a waste container is full or the 12-month accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste contractor.[6][12]

  • Documentation: Provide an accurate and complete description of the waste to ensure it is handled and disposed of correctly by the licensed treatment, storage, and disposal facility (TSDF).[13]

Data Summary and Visual Workflow

ParameterGuidelineSource(s)
Waste Classification Hazardous Chemical Waste[5],[6]
Primary Disposal Route Collection by licensed hazardous waste contractor via institutional EHS.[3],[4]
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat. Use in fume hood.[3],[1]
Recommended Waste Container Solid: Labeled, sealed HDPE or glass wide-mouth container. Liquid: Labeled, sealed, compatible carboy in secondary containment.[5],[11]
Known Incompatibilities Strong oxidizing agents, strong acids, strong bases.[3],[9]
Spill Cleanup Residue Collect with absorbent material, place in a sealed container, and dispose of as hazardous waste.[4],[1]
Drain/Sewer Disposal Strictly Prohibited. [4],[10]

The following diagram outlines the procedural steps for the proper disposal of this compound and associated materials.

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Containerization cluster_2 Storage & Final Disposal Start Generation of Waste (this compound) Waste_Type Determine Waste Form Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated gloves, wipes) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions in solvent) Waste_Type->Liquid_Waste Liquid Sharps_Waste Contaminated Sharps (Needles, glassware) Waste_Type->Sharps_Waste Sharps Container_Solid Place in Labeled, Compatible Solid Waste Container Solid_Waste->Container_Solid Container_Liquid Collect in Labeled, Compatible Liquid Waste Carboy with Secondary Containment Liquid_Waste->Container_Liquid Container_Sharps Place in Rigid, Puncture-Resistant Sharps Container Sharps_Waste->Container_Sharps Store Store in Designated Satellite Accumulation Area (SAA) Container_Solid->Store Container_Liquid->Store Container_Sharps->Store Check_Close Ensure Containers are Kept Closed Store->Check_Close Request_Pickup Contact Institutional EHS or Licensed Hazardous Waste Contractor for Pickup Check_Close->Request_Pickup Final_Disposal Proper Off-Site Disposal Request_Pickup->Final_Disposal

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.